molecular formula C51H82N8O21S B15582353 FR 901379 CAS No. 144371-88-0

FR 901379

Numéro de catalogue: B15582353
Numéro CAS: 144371-88-0
Poids moléculaire: 1175.3 g/mol
Clé InChI: KAPLTEIQCKDUAT-UYCSHIFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a water- soluble Echinocandin compound;  structure in first source

Propriétés

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLTEIQCKDUAT-UYCSHIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to FR901379: Discovery, Origin, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a naturally occurring lipopeptide belonging to the echinocandin class of antifungal agents. Isolated from the filamentous fungus Coleophoma empetri, this molecule has garnered significant attention as the direct precursor to the potent and widely used antifungal drug, micafungin (B1204384). Its unique mechanism of action, involving the specific inhibition of fungal β-1,3-glucan synthase, provides a highly selective therapeutic window, minimizing off-target effects in human hosts. This technical guide delves into the discovery and origin of FR901379, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antifungal drug discovery and development.

Discovery and Origin

FR901379 was first isolated from a culture broth of the filamentous fungus Coleophoma empetri F-11899.[1] This novel, water-soluble, echinocandin-like lipopeptide demonstrated potent in vivo antifungal activity, particularly against Candida albicans.[2] The producing organism, Coleophoma empetri, is a key element in the industrial production of FR901379, which serves as the starting material for the semi-synthesis of micafungin.[3][4][5][6]

Mechanism of Action: Inhibition of β-1,3-Glucan Synthase

The primary mechanism of action of FR901379 is the non-competitive inhibition of the enzyme β-1,3-glucan synthase.[7] This enzyme is crucial for the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, FR901379 disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted action is the basis for the high therapeutic index of echinocandin antifungals.

Signaling Pathway of β-1,3-Glucan Synthesis Inhibition

G FR901379 FR901379 Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) FR901379->Glucan_Synthase Inhibition Beta_Glucan_Chain β-1,3-Glucan Polymer Glucan_Synthase->Beta_Glucan_Chain Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Beta_Glucan_Chain->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Inhibition of β-1,3-glucan synthesis by FR901379.

Quantitative Data

Table 1: Fermentation Yields of FR901379
Strain/ConditionTiter (g/L)Reference
C. empetri MEFC09 (Parental Strain)0.2 - 0.3[2]
Mutant Strain (2 rounds of heavy-ion irradiation)1.1[2]
Metabolic Engineering (Overexpression of mcfJ)1.3[4]
Engineered Strain (co-expression of mcfJ, mcfF, and mcfH)4.0[4]

Experimental Protocols

Fermentation of Coleophoma empetri for FR901379 Production

Seed Culture Medium (MKS)

  • Soluble Starch: 15 g/L

  • Sucrose: 10 g/L

  • Cotton Seed Meal: 5 g/L

  • Peptone: 10 g/L

  • KH₂PO₄: 1 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Fermentation Medium (MKF)

  • Glucose: 10 g/L

  • Corn Starch: 30 g/L

  • Peptone: 10 g/L

  • (NH₄)₂SO₄: 6 g/L

  • KH₂PO₄: 1 g/L

  • FeSO₄: 0.3 g/L

  • ZnSO₄: 0.01 g/L

  • CaCO₃: 2 g/L

  • pH: 6.5

Protocol:

  • Inoculate C. empetri into the seed culture medium and incubate under appropriate conditions.

  • Transfer the seed culture to the fermentation medium.

  • Ferment for a specified period, typically several days, with controlled temperature and aeration.

  • Monitor the production of FR901379 using analytical techniques such as HPLC.

Isolation and Purification of FR901379

Protocol:

  • Separate the fungal mycelia from the fermentation broth by filtration.

  • Extract the mycelial cake with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Concentrate the extract to obtain a crude solid of FR901379.

  • Further purify the crude extract using chromatographic techniques, such as silica (B1680970) gel column chromatography or preparative HPLC, to obtain high-purity FR901379.

In Vitro β-1,3-Glucan Synthase Inhibition Assay

Materials:

  • Fungal cell lysate (source of β-1,3-glucan synthase)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Substrate: UDP-[¹⁴C]-glucose

  • FR901379 (or other test compounds)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, fungal cell lysate, and varying concentrations of FR901379.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Filter the mixture through glass fiber filters to capture the radiolabeled β-1,3-glucan product.

  • Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percent inhibition of β-1,3-glucan synthase activity at each FR901379 concentration and determine the IC₅₀ value.

Biosynthetic Pathway of FR901379

The biosynthesis of FR901379 is a complex process involving a series of enzymatic reactions. The core structure is assembled by a non-ribosomal peptide synthetase (NRPS) with subsequent modifications by various enzymes, including cytochrome P450 monooxygenases.

Key Enzymatic Steps in FR901379 Biosynthesis

Caption: Simplified overview of the FR901379 biosynthetic pathway.

Conclusion

FR901379 stands as a pivotal molecule in the landscape of antifungal therapeutics. Its discovery from Coleophoma empetri and its specific mechanism of action have paved the way for the development of micafungin, a critical tool in combating invasive fungal infections. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore the potential of FR901379 and to develop novel antifungal strategies. Continued research into its biosynthesis and the optimization of its production will undoubtedly contribute to the ongoing fight against fungal pathogens.

References

The Fungus Coleophoma empetri: A Prolific Source of the Anticancer Precursor FR901379

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a sulfonated lipohexapeptide natural product produced by the filamentous fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of micafungin (B1204384), a potent echinocandin antifungal agent used in the clinical setting to treat invasive fungal infections. The unique sulfonate group of FR901379 imparts exceptional water solubility to micafungin, enhancing its pharmacokinetic properties. However, the commercial viability of micafungin is intrinsically linked to the fermentation efficiency of FR901379 from C. empetri. Low titers in wild-type strains have historically been a bottleneck, driving extensive research into strain improvement and fermentation optimization. This whitepaper provides a comprehensive technical overview of C. empetri as a production host for FR901379, detailing production strategies, experimental protocols, and the compound's mechanism of action.

Quantitative Data on FR901379 Production

Significant strides have been made in improving the production yield of FR901379 from Coleophoma empetri through mutagenesis and metabolic engineering. The following tables summarize key quantitative data from various studies.

Table 1: FR901379 Titers in Different Coleophoma empetri Strains

StrainGenotype/ModificationFermentation ScaleTiter (g/L)Fold IncreaseReference
MEFC09Wild-Type Parent StrainShake-Flask0.2–0.3-[1][2]
Z40-23Mutant from first-round heavy-ion irradiation of MEFC09Shake-Flask0.73~2.4-3.7[2]
ZZ-138Mutant from second-round heavy-ion irradiation of Z40-23Shake-Flask1.1~3.7-5.5[1][3]
MEFC09-J-4Overexpression of transcriptional activator mcfJ in MEFC09Shake-Flask1.32~4.4-6.6[4]
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH in MEFC095 L Bioreactor (Fed-Batch)4.0~13.3-20[4][5]

Table 2: Composition of Media for Coleophoma empetri Fermentation

Medium TypeComponentConcentration (g/L)Reference
Seed Medium (MKS) Soluble Starch15[4]
Sucrose10[4]
Cottonseed Meal5[4]
Peptone10[4]
KH₂PO₄1[4]
CaCO₃2[4]
Production Medium (MKF) Glucose10[4]
Corn Starch30[4]
Peptone10[4]
D-Sorbitol160[4]
(NH₄)₂SO₄6[4]
KH₂PO₄1[4]
FeSO₄·7H₂O0.3[4]
ZnSO₄·7H₂O0.01[4]
CaCO₃2[4]

Experimental Protocols

Fermentation of Coleophoma empetri for FR901379 Production

This protocol is based on methodologies described for shake-flask cultivation.[4]

  • Inoculum Preparation:

    • Fresh mycelia of the desired C. empetri strain are crushed.

    • The crushed mycelia are inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).

    • The seed culture is incubated for 2 days at 25°C with shaking at 220 rpm.

  • Production Culture:

    • 5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).

    • The production culture is incubated for 8 days at 25°C with shaking at 220 rpm.

Extraction and Quantification of FR901379 by HPLC

This protocol outlines the analytical procedure for determining the concentration of FR901379 in the fermentation broth.[1][2]

  • Extraction:

    • Take a 1 mL aliquot of the culture broth.

    • Add 5 volumes of methanol.

    • Perform ultrasonic crushing for 1 hour to extract FR901379 from the mycelia.

    • Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: C₁₈ reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detection: UV detector set to 210 nm.

    • Quantification: The concentration of FR901379 is determined by comparing the peak area to a standard curve of purified FR901379.

Purification of FR901379 from Fermentation Broth

This protocol is a generalized procedure based on a patented method for obtaining high-purity FR901379.[6]

  • Initial Separation:

    • The fermentation culture is filtered to separate the mycelia from the broth.

    • The broth is subjected to digestion and then applied to a resin adsorption column to capture FR901379.

  • Desorption and Concentration:

    • The FR901379 is desorbed from the resin using an appropriate solvent.

    • The resulting solution is concentrated to obtain a crude extract.

  • Chromatographic Purification:

    • The crude extract is further purified using silica (B1680970) gel column chromatography.

    • The column is washed with a mixed solvent system to elute FR901379.

  • Crystallization and Drying:

    • The eluent containing purified FR901379 is concentrated.

    • A suitable solvent is used to crystallize the FR901379.

    • The crystals are filtered and dried to yield the high-purity product.

Mechanism of Action and Signaling Pathways

FR901379 is a member of the echinocandin class of antifungals, which act by inhibiting the activity of β-1,3-glucan synthase.[1] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for synthesizing β-1,3-glucan, a major structural polysaccharide.[7][8] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[9]

The inhibition of β-1,3-glucan synthase by echinocandins like the micafungin derived from FR901379 triggers a compensatory response in the fungus known as the Cell Wall Integrity Signaling (CWIS) pathway.[10] This pathway is a conserved MAP kinase cascade that senses cell wall stress and upregulates the expression of genes involved in cell wall remodeling, including chitin (B13524) synthases, to reinforce the weakened cell wall.[10]

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm FR901379 FR901379 Glucan_Synthase β-1,3-Glucan Synthase (Fks1 subunit) FR901379->Glucan_Synthase Inhibition Glucan_Polymer β-1,3-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis CWIS_Activation Cell Wall Stress (CWIS Activation) UDP_Glucose UDP_Glucose UDP_Glucose->Glucan_Synthase Substrate MAPK_Cascade MAP Kinase Cascade CWIS_Activation->MAPK_Cascade Signal Gene_Upregulation Upregulation of Cell Wall Genes (e.g., Chitin Synthase) MAPK_Cascade->Gene_Upregulation Transcription Factor Activation

Mechanism of action of FR901379 and the subsequent cell wall integrity signaling response.

Experimental and Logical Workflows

The enhancement of FR901379 production from C. empetri has followed two primary strategies: random mutagenesis followed by screening, and targeted metabolic engineering.

Workflow for Strain Improvement via Heavy-Ion Irradiation

This workflow illustrates the process of generating high-yield mutants through random mutagenesis.[1][3]

experimental_workflow Start Parent Strain (C. empetri MEFC09) Irradiation Heavy-Ion Irradiation (e.g., ¹²C⁶⁺ beam) Start->Irradiation Primary_Screening Primary Screening (e.g., Inhibition Zone Assay) Irradiation->Primary_Screening Secondary_Screening Secondary Screening (Shake-Flask Fermentation & HPLC) Primary_Screening->Secondary_Screening High_Yield_Mutant High-Yield Mutant (e.g., Z40-23) Secondary_Screening->High_Yield_Mutant Analysis Genomic & Transcriptomic Analysis to Identify Beneficial Mutations High_Yield_Mutant->Analysis

Workflow for improving FR901379 production using heavy-ion irradiation mutagenesis.
Logical Workflow for Metabolic Engineering

This workflow outlines the targeted genetic modifications made to enhance the biosynthetic pathway of FR901379.[4][5]

logical_workflow Identify_Pathway Elucidate FR901379 Biosynthetic Pathway Identify_Limiting Identify Rate-Limiting Enzymes (e.g., McfF, McfH) and Transcriptional Activators (e.g., McfJ) Identify_Pathway->Identify_Limiting Construct_Vectors Construct Overexpression Vectors for Key Genes Identify_Limiting->Construct_Vectors Transform_Strain Transform C. empetri (e.g., Protoplast-mediated) Construct_Vectors->Transform_Strain Verify_Expression Verify Gene Overexpression (e.g., RT-qPCR) Transform_Strain->Verify_Expression Evaluate_Production Evaluate FR901379 Titer in Engineered Strains Verify_Expression->Evaluate_Production

Logical workflow for enhancing FR901379 production through metabolic engineering.

Conclusion

Coleophoma empetri remains the exclusive industrial source for the production of FR901379, a vital precursor to the antifungal drug micafungin. While wild-type strains exhibit low productivity, significant advancements in strain improvement through both random mutagenesis and rational metabolic engineering have dramatically increased production titers. These developments, coupled with optimized fermentation and purification protocols, are crucial for ensuring a cost-effective and stable supply of this important pharmaceutical intermediate. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development, facilitating further innovation in the production of FR901379.

References

An In-depth Technical Guide to the Mechanism of Action of SF3B1-Targeting Splicing Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of a class of potent anti-cancer agents that target the SF3B1 subunit of the spliceosome. It is important to note that while FR901379 is a structurally related natural product, its primary established biological activity is antifungal, acting through the inhibition of β-1,3-glucan synthase. The anti-cancer properties detailed in this document are attributed to its analogs, such as Spliceostatin A (a derivative of FR901464) and Pladienolide B. These compounds exhibit potent cytotoxicity against a broad range of cancer cell lines by inducing widespread splicing alterations, leading to cell cycle arrest and apoptosis. This guide will delve into the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate the mechanism of these promising therapeutic agents.

Introduction: Distinguishing FR901379 from SF3B1-Targeting Analogs

FR901379 is a complex natural product produced by the fungus Coleophoma empetri. It belongs to the echinocandin class of antifungals and its mechanism of action involves the non-competitive inhibition of β-1,3-glucan synthase, an enzyme essential for fungal cell wall integrity. This activity, however, is specific to fungal organisms and there is no substantial evidence to support a direct anti-cancer mechanism of action for FR901379 itself.

In contrast, structurally similar natural products, notably Spliceostatin A and Pladienolide B, have emerged as potent anti-cancer agents. Their mechanism of action is fundamentally different from that of FR901379. Instead of targeting the fungal cell wall, these molecules interfere with a fundamental process in eukaryotic cells: pre-messenger RNA (pre-mRNA) splicing. They achieve this by binding to the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome. This guide will focus on the intricate mechanism by which these SF3B1 modulators exert their anti-neoplastic effects.

Core Mechanism of Action: Inhibition of the SF3B1 Subunit of the Spliceosome

The primary molecular target of anti-cancer splicing modulators like Spliceostatin A and Pladienolide B is the SF3B1 protein, the largest subunit of the SF3b complex. The SF3b complex is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly.

The binding of these small molecules to a pocket on SF3B1 sterically hinders the accommodation of the branch point adenosine, preventing the stable association of the U2 snRNP with the pre-mRNA. This interference stalls spliceosome assembly at the A complex stage, leading to an accumulation of unspliced or aberrantly spliced pre-mRNAs.

Visualization of the Spliceosome Inhibition Workflow

The following diagram illustrates the key steps in spliceosome assembly and the point of inhibition by SF3B1 modulators.

spliceosome_inhibition Workflow of Spliceosome Assembly and Inhibition cluster_assembly Canonical Spliceosome Assembly cluster_inhibition Inhibition by SF3B1 Modulators Pre-mRNA Pre-mRNA E_Complex E Complex Pre-mRNA->E_Complex U1 snRNP binding U1_snRNP U1 snRNP U2_snRNP U2 snRNP Tri-snRNP U4/U6.U5 tri-snRNP A_Complex A Complex E_Complex->A_Complex U2 snRNP binding to BPS Blocked_A_Complex Stalled A Complex (U2 snRNP fails to bind BPS stably) E_Complex->Blocked_A_Complex Inhibited U2 snRNP binding B_Complex B Complex A_Complex->B_Complex tri-snRNP recruitment Spliced_mRNA Mature Spliced mRNA B_Complex->Spliced_mRNA Catalytic steps & Ligation SF3B1_Inhibitor Spliceostatin A / Pladienolide B SF3B1_Inhibitor->U2_snRNP Binds to SF3B1 subunit Aberrant_Splicing Aberrant Splicing / Intron Retention Blocked_A_Complex->Aberrant_Splicing Apoptosis Cell Cycle Arrest & Apoptosis Aberrant_Splicing->Apoptosis apoptosis_pathway Apoptosis Signaling Pathway Induced by SF3B1 Inhibition SF3B1_Inhibitor Spliceostatin A / Pladienolide B SF3B1 SF3B1 Subunit SF3B1_Inhibitor->SF3B1 Inhibition Splicing_Dysregulation Widespread Splicing Dysregulation SF3B1->Splicing_Dysregulation MCL1_Splicing Altered MCL-1 Splicing (Increased MCL-1S) Splicing_Dysregulation->MCL1_Splicing p53_Activation p53 Pathway Activation Splicing_Dysregulation->p53_Activation UPR_Activation Unfolded Protein Response Splicing_Dysregulation->UPR_Activation Bax_Bak_Activation Bax/Bak Activation MCL1_Splicing->Bax_Bak_Activation p53_Activation->Bax_Bak_Activation UPR_Activation->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_7_Activation Caspase-3/7 Activation Caspase_9_Activation->Caspase_3_7_Activation Apoptosis Apoptosis Caspase_3_7_Activation->Apoptosis

The Biosynthesis of FR901379: A Technical Guide to the Metabolic Pathway in Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of FR901379, a crucial precursor to the antifungal drug micafungin (B1204384), produced by the filamentous fungus Coleophoma empetri. This document outlines the genetic architecture, enzymatic steps, and metabolic engineering strategies that have been employed to enhance its production, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.

The FR901379 Biosynthetic Pathway: A Two-Cluster System

The biosynthesis of FR901379 is a complex process orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf cluster and a separate O-sulfonation cluster.[1] This spatial separation of genes highlights a fascinating aspect of fungal secondary metabolism. The overall pathway can be divided into three main stages: the formation of non-proteinogenic amino acid precursors, the assembly of the lipohexapeptide core, and the final post-assembly modifications.[1]

The core of FR901379 is a cyclic hexapeptide with a palmitic acid side chain, synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) system.[2][3] Key enzymatic players identified through gene disruption and heterologous expression studies include a suite of oxygenases for creating unique amino acid residues, a fatty-acyl-AMP ligase for initiating lipidation, the central NRPS for peptide assembly, and crucial tailoring enzymes like cytochrome P450s and a sulfotransferase for final maturation.[2][3] A key transcriptional activator, McfJ (also referred to as CEhyp), has been shown to regulate the expression of genes in both clusters, acting as a master switch for the entire pathway.[1]

Consolidated Gene and Enzyme Functions

To provide a clear and unified overview, the following table consolidates the gene nomenclature from various research publications and outlines the putative or confirmed function of each enzyme in the pathway.

Gene Name (Consolidated)Alternative Name(s)Enzyme TypeProposed Function in FR901379 Biosynthesis
Core mcf Cluster
CEnrpsmcfANon-Ribosomal Peptide Synthetase (NRPS)Assembles the hexapeptide core from amino acid precursors.[3][4]
CEligase-Fatty-acyl-AMP ligaseActivates palmitic acid and transfers it to the NRPS for lipidation of the peptide.[3]
CEoxy1, 2, 3, 4-Nonheme Mononuclear Iron OxygenasesCatalyze the synthesis of non-proteinogenic amino acids, such as 4R-hydroxy-L-proline and 3S-hydroxy-4S-methyl-L-proline, which are incorporated into the hexapeptide core.[3]
CEhtyA-D-L-homotyrosine biosynthesis enzymesInvolved in the synthesis of the non-proteinogenic amino acid L-homotyrosine.[3]
McfHCEp450-2Cytochrome P450 MonooxygenaseCatalyzes the hydroxylation of an L-ornithine residue on the peptide intermediate.[5] This is a rate-limiting step.[6]
McfJCEhypTranscriptional ActivatorA key regulator that positively controls the expression of genes in both the mcf and the O-sulfonation clusters.[1]
O-Sulfonation Cluster
McfFCEp450-1Cytochrome P450 MonooxygenaseCatalyzes the hydroxylation of the 3S-hydroxyl-homotyrosine residue.[5] This is also a rate-limiting step.[6]
CEsulMcfSSulfotransferaseTransfers a sulfonate group to the homotyrosine residue, which is the final step in FR901379 biosynthesis and confers its characteristic high water solubility.[3]
-CEp450-3Cytochrome P450 MonooxygenaseAlso located in the O-sulfonation cluster, its precise role is under investigation but is essential for sulfonation.[3]

Quantitative Impact of Metabolic Engineering

Significant progress has been made in increasing the production titer of FR901379 through targeted metabolic engineering. The overexpression of rate-limiting enzymes and the transcriptional activator has proven to be a highly effective strategy. These efforts not only boost the yield of the final product but also reduce the accumulation of pathway intermediates, which simplifies downstream processing.[5]

The table below summarizes the quantitative improvements in FR901379 production achieved through various genetic modifications in C. empetri.

StrainGenetic ModificationFR901379 Titer (g/L)Fold Increase (approx.)Key Byproducts ReducedReference
C. empetri MEFC09 (Wild Type)-0.3-WF11899B, WF11899C[5][6]
MEFC09-J-4Overexpression of mcfJ1.34.3x-[1][6]
MEFC09-F-1Overexpression of mcfF0.72.3xWF11899C[1]
MEFC09-HFCo-overexpression of mcfH and mcfFNot specified, but significant increase-WF11899B, WF11899C[5]
MEFC09-JFHCo-overexpression of mcfJ, mcfF, and mcfH (Fed-batch)4.013.3xWF11899B, WF11899C[6]

Visualizing the Pathway and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in FR901379 synthesis and the experimental strategies used to study it.

Biosynthesis Pathway Diagram

FR901379_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Core Assembly (mcf Cluster) cluster_modification Post-NRPS Modification cluster_regulator Regulation Palmitic Acid Palmitic Acid CEligase CEligase Palmitic Acid->CEligase L-Proline L-Proline 4R-hydroxy-L-proline 4R-hydroxy-L-proline L-Proline->4R-hydroxy-L-proline CEoxy 3S-hydroxy-4S-methyl-L-proline 3S-hydroxy-4S-methyl-L-proline L-Proline->3S-hydroxy-4S-methyl-L-proline CEoxy L-Ornithine L-Ornithine CEnrps CEnrps (NRPS) L-Ornithine->CEnrps L-Homotyrosine L-Homotyrosine (via CEhtyA-D) L-Homotyrosine->CEnrps 4R-hydroxy-L-proline->CEnrps 3S-hydroxy-4S-methyl-L-proline->CEnrps CEligase->CEnrps Palmitoyl-AMP Intermediate\n(WF11899C) Intermediate (WF11899C) CEnrps->Intermediate\n(WF11899C) Cyclization McfH McfH (P450) McfF McfF (P450) CEsul CEsul (Sulfotransferase) McfJ McfJ (Activator) McfJ->CEnrps activates McfJ->McfH activates McfJ->McfF activates McfJ->CEsul activates Intermediate\n(WF11899B) Intermediate (WF11899B) Intermediate\n(WF11899C)->Intermediate\n(WF11899B) McfH (Ornithine Hydroxylation) De-sulfo FR901379 De-sulfo FR901379 Intermediate\n(WF11899B)->De-sulfo FR901379 McfF (Homotyrosine Hydroxylation) FR901379 FR901379 De-sulfo FR901379->FR901379 CEsul (Sulfonation)

Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

Experimental Workflow Diagram

Genetic_Engineering_Workflow cluster_prep A. Preparation cluster_transform B. Transformation cluster_analysis C. Analysis & Production Strain_Cultivation 1. Cultivate C. empetri in Seed Medium (MKS) Protoplast_Generation 2. Generate Protoplasts (Enzymatic Digestion) Transformation 4. Protoplast-Mediated Transformation (PEG-CaCl2) Protoplast_Generation->Transformation Genetic_Construct 3. Prepare Genetic Material (e.g., Overexpression Cassette, CRISPR/Cas9 RNP) Genetic_Construct->Transformation Regeneration 5. Regenerate Protoplasts on Selective Medium Transformation->Regeneration Screening 6. Screen Transformants (PCR, Sequencing) Regeneration->Screening Fermentation 7. Ferment Engineered Strain in Production Medium (MKF) Screening->Fermentation Analysis 8. Analyze FR901379 Titer (HPLC) Fermentation->Analysis

Caption: General workflow for genetic engineering of Coleophoma empetri.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FR901379 biosynthesis.

Media Composition for Coleophoma empetri Cultivation

Successful cultivation is foundational for both baseline production and genetic manipulation. The following media formulations are commonly cited.[7]

  • Seed Medium (MKS) :

    • Soluble Starch: 15 g/L

    • Sucrose: 10 g/L

    • Cottonseed Meal: 5 g/L

    • Peptone: 10 g/L

    • KH₂PO₄: 1 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 6.5.

  • Production Medium (MKF) :

    • Glucose: 10 g/L

    • Corn Starch: 30 g/L

    • Peptone: 10 g/L

    • D-Sorbitol: 160 g/L

    • (NH₄)₂SO₄: 6 g/L

    • KH₂PO₄: 1 g/L

    • FeSO₄·7H₂O: 0.3 g/L

    • ZnSO₄·7H₂O: 0.01 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 6.5.

Protoplast-Mediated Transformation of C. empetri

This protocol is adapted from established methods for C. empetri and is crucial for introducing genetic material into the fungus.

  • Mycelial Culture : Inoculate 50 mL of MKS seed medium with fresh mycelia. Culture for 2 days at 25°C with shaking at 220 rpm.

  • Harvest Mycelia : Collect the mycelia by filtering through Miracloth (Calbiochem).

  • Washing : Wash the collected mycelia with a 0.6 M MgSO₄ solution.

  • Enzymatic Digestion : Resuspend the mycelia in an enzymatic solution containing 0.6% snailase, 0.6% lysis enzyme, and 0.7% lywallzyme. Incubate for 2-4 hours at 30°C to digest the cell walls and release protoplasts.

  • Protoplast Collection : Filter the digestion mixture through Miracloth to remove mycelial debris. Centrifuge the filtrate at 1,500 rpm for 20 minutes at 4°C to pellet the protoplasts.

  • Protoplast Washing : Carefully discard the supernatant and wash the protoplast pellet sequentially with a 1 M D-sorbitol buffer and then with STC buffer (1 M D-sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl₂).

  • Transformation Mix : Resuspend the protoplasts in STC buffer to a concentration of 1.5×10⁷ protoplasts/mL. In a sterile microfuge tube, mix 100 µL of the protoplast suspension with approximately 1 µg of the desired DNA (e.g., a gene overexpression cassette).

  • PEG Fusion : Add 50 µL of ice-cold PSTC buffer (40% PEG 4000 in STC buffer) to the protoplast/DNA mixture. Incubate on ice for 25 minutes. Add an additional 1 mL of PSTC and incubate at room temperature for 20 minutes.

  • Regeneration and Plating : Mix the transformation reaction with 20 mL of molten top agar (B569324) (PDB with 0.5% agarose (B213101) and 0.8 M D-sorbitol). Pour this mixture onto a regeneration plate (PDAS) containing the appropriate selection antibiotic (e.g., hygromycin B).

  • Incubation : Incubate the plates at 30°C for 5-7 days until transformant colonies appear.

CRISPR/Cas9-Mediated Gene Disruption (Generalized Protocol)

While a highly detailed, step-by-step protocol for C. empetri is not publicly available, the following represents a generalized workflow based on successful reports of CRISPR/Cas9 use in this organism and other filamentous fungi.[3]

  • Guide RNA (gRNA) Design : Design 20-bp gRNA sequences targeting the gene of interest. Use bioinformatics tools to select gRNAs with high predicted on-target activity and low off-target potential.

  • Cas9/gRNA Delivery : Assemble the CRISPR/Cas9 machinery for delivery into C. empetri protoplasts. This is typically done by co-transforming a plasmid expressing Cas9 and a separate plasmid or PCR product expressing the gRNA. Alternatively, pre-assembled Cas9-gRNA ribonucleoproteins (RNPs) can be delivered.

  • Protoplast Transformation : Use the protoplast-mediated transformation protocol (Section 4.2) to introduce the Cas9 and gRNA components into the fungal cells.

  • Selection and Screening : Regenerate the protoplasts on a medium that allows for the selection of transformants. This may involve a co-transformed antibiotic resistance marker.

  • Mutant Verification : Isolate genomic DNA from putative mutant colonies. Use PCR to amplify the target gene region. Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or deletions (indels) at the target site, which confirm successful gene disruption.

  • Phenotypic Analysis : Culture the confirmed knockout mutants in MKF production medium and analyze the resulting broth by HPLC to confirm the absence of FR901379 or the accumulation of specific intermediates, thereby validating the function of the disrupted gene.

Conclusion and Future Outlook

The elucidation of the FR901379 biosynthetic pathway in Coleophoma empetri represents a significant achievement in natural product research. The identification of the two-cluster system, the characterization of key enzymes, and the successful implementation of metabolic engineering strategies have paved the way for the industrial-scale production of this vital micafungin precursor. Future research will likely focus on further optimizing fermentation conditions, exploring the roles of uncharacterized genes within the clusters, and applying synthetic biology tools to potentially refactor the pathway for even greater efficiency or the production of novel, high-value echinocandin analogues. This guide serves as a foundational resource for these ongoing and future endeavors.

References

From Fermentation to Antifungal Agent: A Technical Guide to FR901379 as a Precursor for Micafungin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin (B1204384), a potent echinocandin antifungal agent, is a semi-synthetic lipopeptide derived from the natural product FR901379. This technical guide provides a comprehensive overview of the production of FR901379 through fermentation of the filamentous fungus Coleophoma empetri, and its subsequent enzymatic and chemical conversion to micafungin. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for professionals in drug development and related scientific fields.

Introduction

Micafungin is a frontline therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] Its mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[3][4][5] This targeted action results in osmotic instability and cell lysis in susceptible fungi, while exhibiting minimal toxicity to mammalian cells, which lack a cell wall.[1][6]

The industrial production of micafungin is a multi-step process that begins with the fermentation of Coleophoma empetri to produce the precursor molecule, FR901379.[7][8] FR901379 is a sulfated lipohexapeptide that exhibits good water solubility.[7][9] The subsequent semi-synthetic process involves the enzymatic deacylation of the palmitoyl (B13399708) side chain of FR901379, followed by the chemical coupling of a synthetic N-acyl side chain, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, to yield micafungin.[7][10][11] This modification enhances the antifungal spectrum and reduces the hemolytic activity observed with the natural precursor.[12]

This guide will provide a detailed technical examination of the entire process, from the fermentation of the precursor to the final synthesis of micafungin.

Production of FR901379

The production of FR901379 is achieved through submerged fermentation of Coleophoma empetri. Significant research has focused on improving the fermentation titer of FR901379 through strain improvement and process optimization.

Quantitative Data on FR901379 Production

The following table summarizes the reported fermentation titers of FR901379 achieved through various strategies.

Strain/ConditionTiter (g/L)Reference
Wild-type C. empetri MEFC09~0.3[7][8]
Heavy-ion irradiation mutagenesis (2 rounds)1.1[13][14]
Overexpression of transcriptional activator McfJ1.3[7][8]
Co-expression of mcfJ, mcfF, and mcfH in a 5L bioreactor (fed-batch)4.0[2][8]
Experimental Protocols

This protocol is a composite of methodologies described in the literature.[14][15]

  • Inoculum Preparation:

    • Aseptically inoculate a suitable agar (B569324) medium with a stock culture of Coleophoma empetri.

    • Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

    • Harvest spores using sterile water or a suitable buffer to create a spore suspension.

  • Seed Culture:

    • Inoculate a seed culture medium (e.g., MKS medium: soluble starch 15 g/L, sucrose (B13894) 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L; pH 6.5) with the spore suspension.

    • Incubate at 25°C with agitation (e.g., 220 rpm) for 2-3 days.

  • Production Fermentation:

    • Inoculate the production fermentation medium (e.g., MKF medium: glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L; pH 6.5) with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at 25°C with controlled aeration and agitation for 8-12 days.

    • Monitor key parameters such as pH, dissolved oxygen, and substrate concentration. Fed-batch strategies involving the intermittent feeding of a carbon source can be employed to improve yields.[15]

The following is a general procedure for the extraction and purification of FR901379 from the fermentation broth.

  • Solid-Liquid Separation:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • Extract the FR901379 from the mycelial cake using a polar solvent such as methanol (B129727) or ethanol (B145695).

    • The supernatant can also be processed for recovery of any secreted FR901379.

  • Purification:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to a series of chromatographic steps. This may include adsorption chromatography using macroporous resins and silica (B1680970) gel chromatography.

    • Elution is typically performed using a gradient of an organic solvent (e.g., ethanol or acetonitrile) in water.

    • The fractions containing FR901379 are pooled, concentrated, and the product can be precipitated or lyophilized.

Semi-synthesis of Micafungin from FR901379

The conversion of FR901379 to micafungin involves two key steps: enzymatic deacylation and chemical reacylation.

Quantitative Data on Micafungin Synthesis

The following table provides an overview of the yields for the key steps in the semi-synthesis of micafungin.

StepProductTypical YieldReference
Deacylation of FR901379Deacylated FR901379 (FR-179642)High (enzyme dependent)[10]
Coupling ReactionMicafungin95%[16]
Overall Purity (HPLC)Micafungin Sodium>99.5%[16]
Experimental Protocols

This protocol describes the general enzymatic removal of the palmitoyl side chain from FR901379. Penicillin acylases are commonly employed for this purpose.[17][18][19]

  • Enzyme Immobilization:

    • Immobilize a suitable penicillin acylase on a solid support to facilitate enzyme recovery and reuse.

  • Deacylation Reaction:

    • Dissolve the purified FR901379 in an appropriate aqueous buffer system.

    • Add the immobilized penicillin acylase to the solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) and pH.

    • Monitor the progress of the reaction by HPLC until the conversion to the deacylated nucleus (FR-179642) is complete.

  • Product Isolation:

    • Remove the immobilized enzyme by filtration.

    • The aqueous solution containing the deacylated FR901379 can be used directly in the next step or purified further by chromatography if necessary.

The synthesis of the micafungin side chain, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is a multi-step organic synthesis process. The following is a simplified representation of a possible synthetic route.

  • Synthesis of the isoxazole (B147169) core: This is typically achieved through the reaction of a β-diketone with hydroxylamine (B1172632) or a related reagent.

  • Functional group manipulations: Subsequent steps involve the introduction of the pentyloxy and carboxylic acid functionalities through standard organic reactions such as etherification and oxidation.

  • Activation of the carboxylic acid: For the coupling reaction, the carboxylic acid of the side chain is activated, for example, by conversion to an active ester or acid chloride.

This protocol outlines the amide bond formation between the deacylated FR901379 and the activated micafungin side chain.[10]

  • Reaction Setup:

    • Dissolve the deacylated FR901379 in a suitable aprotic solvent, such as dimethylformamide (DMF).

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • Add the activated micafungin side chain to the cooled solution.

    • Add a coupling reagent (e.g., a carbodiimide (B86325) such as DCC or EDC) and a catalyst (e.g., HOBt). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is also added.

    • Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by HPLC.

  • Work-up and Precipitation:

    • Upon completion, quench the reaction with a mixture of methanol and acetone.

    • Precipitate the crude micafungin by the slow addition of an anti-solvent like ethyl acetate.

    • Collect the precipitate by filtration.

The crude micafungin is purified to pharmaceutical-grade quality using chromatographic techniques.

  • Chromatographic Purification:

    • Dissolve the crude micafungin in a suitable solvent system.

    • Purify the micafungin using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid, as the mobile phase.

  • Salt Formation and Lyophilization:

    • The purified micafungin is often converted to its sodium salt for improved stability and solubility.[20] This can be achieved by treating the purified micafungin with a sodium source and adjusting the pH.

    • The final product is obtained as a sterile lyophilized powder.

Analytical Methods

High-performance liquid chromatography (HPLC) is the primary analytical technique used for monitoring the production and purification of FR901379 and micafungin.

HPLC Method for FR901379 and Micafungin Analysis

The following is a representative HPLC method.[7][21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.05% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds. For example: 5-40% B over 3 min, 40-60% B over 15 min, then a wash with 100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Micafungin_Synthesis_Workflow cluster_fermentation FR901379 Production cluster_synthesis Micafungin Semi-Synthesis Fermentation Fermentation of Coleophoma empetri Extraction Extraction & Purification of FR901379 Fermentation->Extraction Broth Deacylation Enzymatic Deacylation Extraction->Deacylation Purified FR901379 Reacylation Chemical Reacylation Deacylation->Reacylation Deacylated FR901379 Purification Final Purification Reacylation->Purification Crude Micafungin Micafungin Micafungin Purification->Micafungin FR901379 FR901379

Caption: Overall workflow for micafungin production.

dot

Micafungin_Mechanism_of_Action Micafungin Micafungin Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p) Micafungin->Glucan_Synthase Inhibits Glucan_Synthesis β-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Integrity Compromised Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Integrity Depletion of β-1,3-D-Glucan leads to Osmotic_Lysis Osmotic Lysis & Cell Death Cell_Wall_Integrity->Osmotic_Lysis CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Integrity->CWI_Pathway Stress Signal Chitin_Synthesis Increased Chitin Synthesis (Compensatory) CWI_Pathway->Chitin_Synthesis Upregulates

Caption: Mechanism of action of micafungin.

FR901379_to_Micafungin_Conversion FR901379 {FR901379 | Palmitoyl Side Chain} Deacylated_FR901379 {Deacylated FR901379 | Free Amine} FR901379->Deacylated_FR901379 Enzymatic Deacylation Micafungin {Micafungin | 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoyl Side Chain} Deacylated_FR901379->Micafungin Chemical Coupling Micafungin_Side_Chain {Activated Micafungin Side Chain} Micafungin_Side_Chain->Micafungin Chemical Coupling

References

FR901379 Derivatives: A Technical Guide on Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product FR901379 and its derivatives, with a focus on their established therapeutic applications and a discussion of splicing modulation as a therapeutic strategy in oncology. While FR901379 and its analogs are potent antifungal agents, their role as splicing inhibitors has not been established in the current scientific literature. This document will first detail the well-documented antifungal properties of FR901379 derivatives and then provide a separate, comprehensive overview of splicing inhibition for cancer therapy, a field of significant current interest.

Part 1: FR901379 and its Derivatives as Antifungal Agents

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Coleophoma empetri. It serves as a precursor for the semi-synthetic antifungal drug micafungin (B1204384). The primary therapeutic value of this class of compounds lies in their potent and specific inhibition of a crucial fungal enzyme, making them vital tools in the management of invasive fungal infections.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Echinocandins, including FR901379 and its derivatives, selectively target the fungal cell wall, a structure absent in mammalian cells, which accounts for their favorable safety profile. Their mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that ensures its structural integrity.

Inhibition of this enzyme disrupts the formation of the cell wall, leading to osmotic instability and, ultimately, fungal cell death. This fungicidal activity is particularly effective against Candida species, while it exhibits a fungistatic effect against Aspergillus species.[1][2]

Mechanism of Action of FR901379 Derivatives (Antifungal) cluster_fungal_cell Fungal Cell FR901379_Derivative FR901379 Derivative (e.g., Micafungin) Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) FR901379_Derivative->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to

Figure 1: Antifungal mechanism of FR901379 derivatives.
Structure-Activity Relationships and Synthetic Derivatives

The core structure of FR901379 is a cyclic hexapeptide with a lipophilic acyl side chain. This side chain is crucial for its antifungal activity, as it is believed to anchor the molecule to the fungal cell membrane where the glucan synthase complex resides.[1]

Extensive research has focused on modifying this side chain to improve the therapeutic profile, including potency, solubility, and safety. A key challenge with the natural product FR901379 was its hemolytic activity.[3] The development of micafungin (FK463) involved the synthesis of numerous analogs to find a compound with an optimal balance of high antifungal potency and low hemolytic potential. This was achieved by disrupting the linearity of the terphenyl lipophilic side chain.[3]

Compound/DerivativeModification from FR901379Key FindingsReference
FR131535 4-(n-octyloxy)benzoyl side chainSimilar in vitro and in vivo antifungal activity to FR901379 but with low hemolytic activity. Not selected for development due to insufficient antifungal potency.[4]
Analog 3c Novel acylated analogShowed 5.5- to 8-fold superior in vivo activity compared to FR131535.[4]
Micafungin (FK463) Optimized side chain to disrupt linearity of the terphenyl groupExcellent, well-balanced profile of potent antifungal activity and reduced hemolytic potential. Selected as the clinical candidate.[3]
Experimental Protocols: Antifungal Susceptibility Testing

A standard method for evaluating the in vitro efficacy of FR901379 derivatives is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Methodology:

  • Fungal Isolate Preparation: Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.

  • Inoculum Preparation: A suspension of fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compound (e.g., micafungin) is serially diluted in a multi-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

Workflow for Antifungal Susceptibility Testing (Broth Microdilution) Start Start Culture Culture Fungal Isolate (e.g., on SDA plate) Start->Culture Inoculum Prepare & Standardize Inoculum Suspension Culture->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of Test Compound Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Results & Determine MIC Incubate->Read End End Read->End

Figure 2: Experimental workflow for antifungal MIC determination.

Part 2: Splicing Modulation as a Therapeutic Strategy in Cancer

While FR901379 derivatives are not known to be splicing inhibitors, the modulation of pre-mRNA splicing is a promising strategy in cancer therapy. Aberrant splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms or the inactivation of tumor suppressors. Small molecules that target the core splicing machinery, therefore, represent a novel class of potential anticancer agents.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a large and dynamic molecular machine that removes introns from pre-mRNA. A key component of the spliceosome is the SF3b complex, which is part of the U2 small nuclear ribonucleoprotein (snRNP). Several natural products have been identified that bind to the SF3B1 subunit of this complex.

These compounds, such as pladienolides and herboxidiene, act as molecular glues, stabilizing the interaction between U2 snRNP and the pre-mRNA, thereby stalling the splicing process.[5][6] This leads to intron retention and the generation of aberrant mRNA transcripts, which can trigger apoptosis or cell cycle arrest in cancer cells. Cancers with mutations in splicing factor genes (e.g., SF3B1, SRSF2) have shown particular sensitivity to these inhibitors.

Mechanism of Action of SF3b Splicing Modulators in Cancer cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA (Exons + Introns) Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome SF3b SF3b Complex (U2 snRNP) Splicing Splicing Reaction SF3b->Splicing Is essential for Aberrant_mRNA Aberrant mRNA (Intron Retention) SF3b->Aberrant_mRNA Inhibition leads to Splicing_Modulator Splicing Modulator (e.g., Pladienolide B) Splicing_Modulator->SF3b Binds to & inhibits mRNA Mature mRNA (Exons only) Splicing->mRNA Apoptosis Apoptosis / Cell Cycle Arrest Aberrant_mRNA->Apoptosis

Figure 3: Signaling pathway for SF3b-targeting splicing modulators.
Key Splicing Modulators and their Activity

Several small molecules that modulate splicing are currently in preclinical and clinical development for cancer treatment.[7]

Compound/DerivativeTargetIn Vitro Activity (Example)Status/Key FindingsReference
Pladienolide B SF3b ComplexPotent growth inhibitor in various cancer cell lines.Natural product, basis for synthetic analogs.[5]
Herboxidiene SpliceosomePotently modulates alternate splicing of MDM-2 pre-mRNA.Exhibits antitumor activity.[6]
E7107 (Pladienolide analog) SF3b ComplexShowed pre-clinical tumor regression efficacy.Advanced to Phase I clinical trials.[6]
H3B-8800 SF3b ComplexPreferentially kills spliceosome-mutant tumor cells.In Phase I clinical trials for MDS and AML.[7][8]
Experimental Protocols: In Vitro Splicing Assay

To assess the direct impact of a compound on the splicing machinery, a cell-free in vitro splicing assay can be employed.

Objective: To determine if a test compound directly inhibits the splicing of a pre-mRNA substrate in a nuclear extract.

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing active spliceosomes are prepared from cultured cells (e.g., HeLa cells).

  • Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized via in vitro transcription.

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and the test compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction: After incubation, the RNA is extracted from the reaction mixture.

  • Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

  • Interpretation: Inhibition of splicing is observed as a decrease in the formation of the spliced mRNA product and an accumulation of pre-mRNA and splicing intermediates.

Conclusion

FR901379 and its derivatives are a clinically important class of antifungal agents with a well-defined mechanism of action targeting the fungal cell wall. The development of micafungin from the natural product FR901379 is a prime example of successful drug optimization to enhance safety and efficacy.

Separately, the field of splicing modulation has emerged as a highly promising area for cancer drug development. Small molecules targeting the spliceosome, particularly the SF3b complex, have demonstrated potent anticancer activity, especially in malignancies with splicing factor mutations. While there is no current evidence to suggest that FR901379 derivatives function as splicing inhibitors, the principles of natural product discovery and modification that led to the success of echinocandins can be applied to the development of novel therapeutics in other areas, including the exciting field of splicing-targeted cancer therapy.

References

The Role of FR901379 in Treating Invasive Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised individuals. The limited arsenal (B13267) of antifungal agents and the emergence of drug resistance necessitate the exploration of novel therapeutic compounds. FR901379, a naturally occurring lipopeptide of the echinocandin class, has been a focal point of such research. This technical guide provides an in-depth analysis of FR901379, detailing its mechanism of action, in vitro and in vivo antifungal activities, and the experimental methodologies used for its evaluation. As the natural precursor to the semi-synthetic echinocandin micafungin (B1204384), understanding the core properties of FR901379 is crucial for the development of next-generation antifungal therapies.

Introduction

FR901379 is a cyclic lipopeptide produced by the fungus Coleophoma empetri. It belongs to the echinocandin class of antifungal agents, which are characterized by their potent and specific inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.[1] Discovered as a potent antifungal, FR901379 exhibits broad-spectrum activity against various pathogenic fungi. A key feature of FR901379 is its water solubility, a limitation often seen with other echinocandins. However, its clinical development was hampered by hemolytic activity. This limitation was overcome through the enzymatic deacylation of FR901379 to yield FR179642, the intermediate used in the synthesis of the commercial antifungal drug micafungin.[2] Despite not being used directly in clinical practice, the study of FR901379 provides a critical foundation for understanding the structure-activity relationships and therapeutic potential of the echinocandin class.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of FR901379 is the enzyme (1,3)-β-D-glucan synthase, a fungal-specific enzyme responsible for the synthesis of (1,3)-β-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall. By non-competitively inhibiting this enzyme, FR901379 disrupts cell wall biosynthesis, leading to osmotic instability and ultimately cell death.[3][4] This targeted mechanism of action confers a high degree of selectivity for fungal cells, minimizing toxicity to mammalian cells which lack a cell wall.

Fungal Cell Wall Integrity Pathway

Inhibition of (1,3)-β-D-glucan synthase by echinocandins like FR901379 triggers a compensatory response in fungi known as the cell wall integrity (CWI) pathway. This signaling cascade attempts to repair cell wall damage, often by increasing the synthesis of chitin, another key structural polysaccharide. Understanding this pathway is crucial for identifying potential synergistic drug targets to overcome antifungal resistance.

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1/Mid2 Wsc1/Mid2 (Sensors) Cell Wall Stress->Wsc1/Mid2 Rho1-GDP Rho1-GDP (Inactive) Wsc1/Mid2->Rho1-GDP Activates Rho1-GTP Rho1-GTP (Active) Rho1-GDP->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Activates Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) Rho1-GTP->Glucan_Synthase Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_Cascade Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Cell Wall Gene Expression (e.g., Chitin Synthase) Transcription_Factors->Gene_Expression Translocates to Nucleus and Activates FR901379 FR901379 FR901379->Glucan_Synthase Inhibits

Fungal Cell Wall Integrity (CWI) Signaling Pathway.

In Vitro Antifungal Activity

The in vitro antifungal activity of FR901379 has been evaluated against a range of clinically relevant fungal pathogens. The primary metric for assessing in vitro efficacy is the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Quantitative Data
Fungal SpeciesFR901379 MEC (µg/mL)
Candida albicans0.02 - 0.04
Aspergillus fumigatus0.02 - 0.04
(Data derived from studies on related compounds from Coleophoma crateriformis)
ParameterValueFungal Species
IC50 (Glucan Synthase Inhibition) 0.49 - 0.72 µg/mLCandida albicans
(Data for related compounds FR209602, FR209603, and FR209604)
Experimental Protocols

This standardized method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

Broth_Microdilution_Yeast Yeast_Culture 1. Prepare standardized yeast inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation 3. Inoculate each well with the yeast suspension Yeast_Culture->Inoculation Serial_Dilution 2. Perform serial two-fold dilutions of FR901379 in 96-well microtiter plate Serial_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination 5. Determine MIC as the lowest concentration with significant growth inhibition Incubation->MIC_Determination

CLSI M27-A2 Broth Microdilution Workflow for Yeasts.

This method is adapted for determining the MEC of antifungal agents against molds like Aspergillus species.

Broth_Microdilution_Mold Mold_Culture 1. Prepare standardized conidial inoculum (0.4-5 x 10^4 CFU/mL) Inoculation 3. Inoculate each well with the conidial suspension Mold_Culture->Inoculation Serial_Dilution 2. Perform serial two-fold dilutions of FR901379 in 96-well microtiter plate Serial_Dilution->Inoculation Incubation 4. Incubate at 35°C for 48-72 hours Inoculation->Incubation MEC_Determination 5. Determine MEC as the lowest concentration causing aberrant, branched hyphae Incubation->MEC_Determination

CLSI M38-A Broth Microdilution Workflow for Molds.

In Vivo Efficacy

While extensive in vivo efficacy data for FR901379 is not publicly available due to its early-stage development and subsequent modification into micafungin, studies on related compounds and the general class of echinocandins provide a framework for its potential in vivo activity. Murine models of disseminated candidiasis and aspergillosis are standard for evaluating the in vivo efficacy of antifungal agents.

Experimental Protocols

This model is used to assess the efficacy of antifungal agents in treating systemic Candida infections.

Murine_Candidiasis_Model Immunosuppression 1. Induce neutropenia in mice (e.g., with cyclophosphamide) Infection 2. Intravenously infect mice with a standardized Candida albicans inoculum Immunosuppression->Infection Treatment 3. Administer FR901379 at various doses and schedules Infection->Treatment Endpoint_Analysis 4. Assess efficacy via: - Survival analysis - Fungal burden in organs (CFU) Treatment->Endpoint_Analysis

Workflow for a Murine Model of Disseminated Candidiasis.

This model evaluates the efficacy of antifungal agents against systemic Aspergillus infections.

Murine_Aspergillosis_Model Immunosuppression 1. Induce immunosuppression in mice (e.g., with corticosteroids) Infection 2. Intranasally or intravenously infect mice with Aspergillus fumigatus conidia Immunosuppression->Infection Treatment 3. Administer FR901379 at various doses Infection->Treatment Endpoint_Analysis 4. Evaluate efficacy by: - Survival rates - Histopathology of lungs - Fungal burden (e.g., qPCR) Treatment->Endpoint_Analysis Hemolysis_Assay RBC_Preparation 1. Isolate and wash red blood cells (RBCs) from whole blood Incubation 2. Incubate RBC suspension with various concentrations of FR901379 RBC_Preparation->Incubation Centrifugation 3. Centrifuge to pellet intact RBCs Incubation->Centrifugation Measurement 4. Measure hemoglobin release in the supernatant spectrophotometrically Centrifugation->Measurement Calculation 5. Calculate percentage of hemolysis relative to positive (100% lysis) and negative (0% lysis) controls Measurement->Calculation

References

Methodological & Application

Application Notes and Protocols for FR901379 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation of FR901379, a crucial precursor for the antifungal agent micafungin (B1204384). The protocols are compiled from various scientific studies and patents, focusing on the cultivation of Coleophoma empetri.

Introduction

FR901379 is a sulfonated lipohexapeptide nonribosomal peptide produced by the filamentous fungus Coleophoma empetri[1][2]. It serves as the key intermediate in the semi-synthesis of micafungin, an important echinocandin-type antifungal drug used in clinical settings for treating invasive fungal infections[1][2]. The fermentation process to produce FR901379 is a critical step in the manufacturing of micafungin[1]. Low fermentation efficiency can increase production costs, hindering the widespread clinical application of micafungin[1]. This document outlines protocols for shake flask and bioreactor cultivation of C. empetri for FR901379 production, including media compositions and key fermentation parameters.

Microorganism

The primary producing organism for FR901379 is the filamentous fungus Coleophoma empetri[1][2]. Various strains have been utilized and genetically engineered to enhance production titers. For instance, metabolic engineering of C. empetri MEFC09 has led to strains with significantly improved FR901379 yields[1].

Experimental Protocols

Inoculum Preparation (Seed Culture)

A two-stage inoculum preparation is typically employed to ensure a healthy and abundant mycelial culture for inoculation into the production fermenter.

Protocol:

  • Strain Revival: Revive a stock culture of Coleophoma empetri on a solid medium such as Potato Dextrose Agar (PDA).

  • Seed Culture: Inoculate fresh mycelia into a 250 mL shake flask containing 50 mL of MKS seed culture medium[1].

  • Incubation: Incubate the seed culture for 2 days at 25 °C with agitation at 220 rpm[1].

Production Fermentation

The production of FR901379 can be carried out in shake flasks for screening and optimization studies, or in bioreactors for larger-scale production.

Protocol:

  • Inoculation: Transfer 5 mL of the seed culture into a 250 mL shake flask containing 50 mL of MKF fermentation medium[1].

  • Incubation: Cultivate at 25 °C with agitation at 220 rpm for 8 to 10 days[1].

For higher yields, a fed-batch fermentation strategy is often employed in a controlled bioreactor environment.

Protocol:

  • Inoculation: Inoculate the production fermenter containing MKF medium with a suitable volume of the seed culture (e.g., 2-5% v/v)[3].

  • Initial Batch Phase: Maintain the fermentation at 24-26 °C[3]. Control the dissolved oxygen (DO) level at a minimum of 10-20% air saturation through a cascade of agitation (ranging from 400-600 rpm) and aeration (around 1.0 vvm)[3][4].

  • Fed-Batch Phase: After a specific period of initial growth (e.g., 5 days), initiate feeding of a concentrated nutrient solution. For example, after 5 days of incubation, an additional 180 g of D-sorbitol can be fed[4]. In some processes, methyl hexadecanoate (B85987) is added after 24-72 hours of fermentation to serve as a precursor for the fatty acid side chain of FR901379[5].

  • Fermentation Duration: Continue the fermentation for a total of 11 to 12 days, or until the concentration of FR901379 ceases to increase[4][5].

Data Presentation

Table 1: Media Compositions for FR901379 Fermentation
ComponentSeed Medium (MKS) (g/L)Fermentation Medium (MKF) (g/L) - Option 1Fermentation Medium (g/L) - Option 2
Soluble Starch15[1][6][7]--
Sucrose10[1][6][7]--
Cottonseed Meal5[1][6][7]-20[5]
Peptone10[1][6][7]10[1][6][7]10[5]
KH₂PO₄1[1][6][7]1[1][6][7]-
CaCO₃2[1][6][7]2[1][6][7]4[5]
Glucose-10[1][6][7]50[5]
Corn Starch-30[1][6][7]-
D-Sorbitol-160[1]-
(NH₄)₂SO₄-6[1][6][7]-
FeSO₄·7H₂O-0.3[1][6][7]-
ZnSO₄·7H₂O-0.01[1][6][7]-
Fructose--140-150[3]
Corn Gluten Powder--10-20[3]
Casein--6-7.5[3]
Yeast Peptone--5-9[3]
Magnesium Sulfate--2[3][5]
Dipotassium Hydrogen Phosphate--0.5-0.8[3]
Defoamer--0.5-1[3]
pH6.5[1][6][7]6.5[1][6][7]Not specified
Table 2: Fermentation Parameters for FR901379 Production
ParameterShake FlaskBioreactor
Temperature 25 °C[1]23-27 °C[8]
pH 6.5 (initial)[1][6][7]6.5 (initial)[1][6][7]
Agitation 220 rpm[1]400-600 rpm (cascade control)[4]
Aeration N/A1.0 vvm[4]
Dissolved Oxygen N/AMaintained at >10-20%[3][4]
Fermentation Time 8-10 days[1]11-12 days[4]

Visualizations

Experimental Workflow

G cluster_0 Inoculum Preparation cluster_1 Production Stage Strain_Revival Strain Revival on PDA Seed_Culture_Flask Seed Culture in MKS Medium (25°C, 220 rpm, 2 days) Strain_Revival->Seed_Culture_Flask Production_Fermenter Production in MKF Medium (24-26°C) Seed_Culture_Flask->Production_Fermenter Inoculation (2-5% v/v) Fed_Batch Fed-Batch Addition (e.g., D-Sorbitol / Methyl Hexadecanoate) (After day 5 / 24-72h) Production_Fermenter->Fed_Batch Harvest Harvest (Day 11-12) Fed_Batch->Harvest

Caption: Experimental workflow for the fermentation of FR901379.

FR901379 Biosynthesis and Regulation

G cluster_pathway FR901379 Biosynthesis cluster_regulation Regulation Precursors Amino Acids & Palmitic Acid NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly Precursors->NRPS Cyclization Cyclization NRPS->Cyclization Post_Modification Post-Modification (Hydroxylation, Sulfonation) Cyclization->Post_Modification FR901379 FR901379 Post_Modification->FR901379 McfJ Transcriptional Activator (McfJ) McfJ->NRPS Positive Regulation

Caption: Simplified overview of the FR901379 biosynthesis pathway and its regulation.

References

Optimizing Coleophoma empetri Culture for Enhanced FR901379 Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimized parameters for the culture of the filamentous fungus Coleophoma empetri, the producer of FR901379, a crucial precursor for the semisynthesis of the antifungal agent micafungin (B1204384). The low fermentation efficiency of FR901379 has been a significant bottleneck, increasing production costs and limiting the broader clinical application of micafungin.[1][2] The following sections detail optimized culture media, fermentation parameters, and advanced strategies to enhance the yield of FR901379.

I. Culture Media Composition

The composition of the culture medium is a critical factor influencing the growth of Coleophoma empetri and the biosynthesis of FR901379. A two-stage culture process, involving a seed medium (MKS) to generate robust mycelial biomass and a fermentation medium (MKF) to promote secondary metabolite production, is recommended.

Table 1: Seed and Fermentation Media Composition

ComponentSeed Medium (MKS)Fermentation Medium (MKF)
Carbon Sources
Soluble Starch15 g/L-
Sucrose10 g/L-
Glucose-10 g/L
Corn Starch-30 g/L
D-Sorbitol-160 g/L
Nitrogen Sources
Cottonseed Meal5 g/L-
Peptone10 g/L10 g/L
(NH₄)₂SO₄-6 g/L
Minerals & Salts
KH₂PO₄1 g/L1 g/L
CaCO₃2 g/L2 g/L
FeSO₄·7H₂O-0.3 g/L
ZnSO₄·7H₂O-0.01 g/L
pH 6.56.5

Source:[1][3][4][5]

In some industrial-scale fermentation, organic nitrogen sources have been successfully replaced with ammonium (B1175870) sulfate (B86663) and corn steep liquor to modify the medium for high-level production.[6]

II. Fermentation Parameters

Optimal physical parameters are crucial for maximizing FR901379 production. These parameters should be tightly controlled throughout the fermentation process.

Table 2: Optimized Fermentation Parameters

ParameterOptimal Range/ValueNotes
Temperature 23-27°COptimal for growth and production.[6]
pH 6.5Maintained throughout the culture period.
Agitation 220 rpm (shake flask)To be optimized for bioreactors to ensure adequate mixing and oxygen transfer while minimizing shear stress.
Aeration Sufficient Oxygen SupplyCritical for biosynthesis.[6] Dissolved oxygen levels should be monitored and controlled in bioreactor cultures.
Culture Duration 8-10 daysDependent on the fermentation strategy and strain.[1][3]

III. Experimental Protocols

Protocol 1: Inoculum Preparation (Seed Culture)

This protocol describes the preparation of a seed culture to be used for inoculating the production fermenter.

  • Media Preparation: Prepare the MKS seed medium according to the composition in Table 1. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized MKS medium with a fresh mycelial culture of C. empetri from a PDA plate.[1][3]

  • Incubation: Incubate the culture in a shake flask at 25°C with agitation at 220 rpm for 2 days.[1]

  • Homogenization: For improved inoculation of the production medium, the fresh hyphae can be aseptically broken using a superfine homogenizer.[3]

Protocol 2: Batch Fermentation for FR901379 Production

This protocol outlines the procedure for batch fermentation in shake flasks.

  • Media Preparation: Prepare the MKF fermentation medium as detailed in Table 1. Dispense 50 mL into 250 mL shake flasks and sterilize by autoclaving.[1]

  • Inoculation: Inoculate the MKF medium with 5 mL of the seed culture (a 10% v/v inoculation).[1]

  • Incubation: Cultivate at 25°C with agitation at 220 rpm for 8-10 days.[1][3]

  • Sampling and Analysis: Periodically, aseptically withdraw samples for analysis.

Protocol 3: Fed-Batch Fermentation Strategy

A fed-batch strategy has been shown to significantly increase the titer of FR901379, reaching up to 4.0 g/L with engineered strains.[1][2] This strategy helps to maintain optimal nutrient levels and control viscosity.

  • Initial Batch Phase: Begin with a batch culture as described in Protocol 2.

  • Feeding Strategy: To avoid increased viscosity, the carbon source can be intermittently fed.[6] A concentrated sterile solution of glucose or other suitable carbon source should be fed periodically after the initial carbon source is depleted. The feeding rate and schedule should be optimized based on real-time monitoring of nutrient levels and product formation.

  • Process Control: In a bioreactor setting, maintain dissolved oxygen levels and pH through automated control systems. The use of specialized impellers like the FULLZONE impeller has been reported to improve mixing and reduce viscosity in large-scale fermenters.[6]

Protocol 4: FR901379 Extraction and Quantification

This protocol provides a method for extracting and quantifying FR901379 from the fermentation broth.

  • Extraction: Take 1 mL of the fermentation culture and extract it with an equal volume of methanol (B129727) by ultrasonic crushing for 1 hour.[3][4]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 5 minutes to pellet the mycelia and other solids.[4]

  • HPLC Analysis: Analyze the supernatant for FR901379 concentration using High-Performance Liquid Chromatography (HPLC).[3][4]

    • Column: C₁₈ reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile/Water gradient.

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection: UV at 210 nm.[3][4]

IV. Advanced Strategies for Yield Improvement

Beyond optimizing culture conditions, metabolic engineering has proven to be a highly effective strategy for increasing FR901379 production.

  • Overexpression of Rate-Limiting Enzymes: Overexpressing the cytochrome P450 enzymes McfF and McfH has been shown to eliminate unwanted byproducts and increase the FR901379 titer.[1][2][6]

  • Transcriptional Activator Engineering: Overexpression of the transcriptional activator McfJ can markedly increase FR901379 production, with reported increases from 0.3 g/L to 1.3 g/L in shake flasks.[1][2]

  • Combined Engineering: A combination of overexpressing mcfJ, mcfF, and mcfH in an engineered strain resulted in a titer of 4.0 g/L under fed-batch conditions in a 5 L bioreactor.[1][2]

  • Strain Improvement through Mutagenesis: Heavy-ion irradiation has been used to generate mutant strains of C. empetri with significantly enhanced FR901379 production, achieving titers of 1.1 g/L, a 253.7% increase over the parent strain.[4][5]

V. Visualized Workflows and Pathways

Experimental Workflow for Culture Optimization

G cluster_0 Strain Preparation cluster_1 Inoculum Development cluster_2 Production Stage cluster_3 Analysis cluster_4 Optimization Loop Strain C. empetri Strain (e.g., MEFC09) PDA Culture on PDA Plate Strain->PDA InoculateSeed Inoculate MKS PDA->InoculateSeed MKS Prepare MKS Seed Medium MKS->InoculateSeed IncubateSeed Incubate (25°C, 220 rpm, 2 days) InoculateSeed->IncubateSeed InoculateProd Inoculate MKF (10% v/v) IncubateSeed->InoculateProd MKF Prepare MKF Fermentation Medium MKF->InoculateProd Fermentation Fermentation (25°C, 220 rpm, 8-10 days) Batch or Fed-Batch InoculateProd->Fermentation Sampling Aseptic Sampling Fermentation->Sampling Extraction Methanol Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data Analyze Data (Yield, Growth) HPLC->Data Modify Modify Parameters (Media, Temp, pH) Data->Modify Modify->MKF Refine

Caption: Workflow for optimizing C. empetri culture.

Simplified FR901379 Biosynthesis and Engineering Targets

The biosynthesis of FR901379 is a complex process involving multiple gene clusters.[1] Metabolic engineering efforts have focused on key enzymatic and regulatory steps to boost production.

G cluster_pathway FR901379 Biosynthesis Pathway cluster_regulation Regulatory Control cluster_byproducts Byproduct Formation cluster_engineering Metabolic Engineering Targets Precursors Amino Acids, Palmitic Acid NRPS Nonribosomal Peptide Synthetase (CEnrps) Precursors->NRPS Intermediate Peptide Intermediate NRPS->Intermediate P450s Hydroxylation Steps (McfF, McfH) Intermediate->P450s Sulfonation Sulfonation (CEsul) P450s->Sulfonation ByproductB WF11899B P450s->ByproductB ByproductC WF11899C P450s->ByproductC FR901379 FR901379 Sulfonation->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Upregulates Eng_McfJ Overexpress McfJ Eng_McfJ->McfJ Eng_P450s Overexpress McfF, McfH Eng_P450s->P450s Enhances conversion, reduces byproducts

Caption: Key steps in FR901379 biosynthesis and engineering targets.

References

Application Notes and Protocols for the Extraction and Purification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of FR901379, a crucial intermediate in the synthesis of the antifungal drug micafungin (B1204384). The protocols are based on established methods from scientific literature and patents, offering guidance for laboratory-scale and industrial production.

Introduction

FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. As a member of the echinocandin class of antifungals, its mechanism of action involves the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making it a valuable therapeutic agent. The efficient extraction and purification of FR901379 from fermentation broth are critical steps for the cost-effective manufacturing of micafungin.

This document outlines two primary methods for the extraction and purification of FR901379: a simplified method avoiding column chromatography for large-scale production and a comprehensive method involving macroporous resin and silica (B1680970) gel chromatography for achieving high purity.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification protocols for FR901379, providing a comparative overview of yields and purity levels at different stages.

Table 1: Extraction and Purification of FR901379 via Salting Out and Diatomite Adsorption

StepParameterValueUnitReference
Salting OutInorganic SaltSodium Chloride-[1]
Salt Concentration3-8mol/L[1]
AdsorptionAdsorbentDiatomite-[1]
Diatomite Amount80-120 kg/m ³ of concentrate[1]
Overall Recovery Rate >95 % [1]

Table 2: Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography

StepParameterValueUnitReference
Macroporous Resin Adsorption
Decolorizing ResinD303-[2]
Adsorbing ResinLX-18-[2]
Adsorption Flow Rate1.5 - 2BV/h[2]
Desorbent80% Ethanol (B145695)-[2]
Crystallization
Crystallization SolventAcetone-[2]
Crude Product
Purity≥85%[2]
Extraction Yield>70%[2]
Silica Gel Chromatography
Eluent (Example 1)Ethyl acetate:Petroleum ether (7:3)v/v[3]
Eluent (Example 2)Acetone:Petroleum ether (6:4)v/v[3]
Final Product
Purity (Example 1)92.1 - 92.8%[3]
Purity (Example 2)93.5%[3]

Table 3: Analytical High-Performance Liquid Chromatography (HPLC) Parameters for FR901379

ParameterValueReference
Column
TypeReversed-phase C18
Dimensions4.6 x 150 mm, 5 µm
Mobile Phase
Solvent ADeionized water with 0.05% trifluoroacetic acid
Solvent BAcetonitrile with 0.05% trifluoroacetic acid
Gradient
0-3 min5% - 40% B
3-18 min40% - 60% B
18-23 min100% B
23-26 min5% B
Flow Rate 1mL/min
Detection
Wavelength210

Experimental Protocols

Protocol 1: Extraction of FR901379 from Fermentation Broth via Salting Out and Diatomite Adsorption

This protocol describes a method that avoids column chromatography, making it suitable for large-scale industrial production.[4]

1. Solid-Liquid Separation:

  • Centrifuge or filter the Coleophoma empetri fermentation broth to separate the mycelia from the supernatant.

2. Extraction:

  • The target compound FR901379 is primarily located in the mycelia.

3. Concentration:

  • Concentrate the extracted solution to reduce the volume.

4. Salting Out:

  • Add an inorganic salt, such as sodium chloride, to the concentrate to a final concentration of 3-8 mol/L.[1] This step aids in the precipitation of FR901379.

5. Diatomite Adsorption and Filtration:

  • Add diatomite to the salted-out mixture at a concentration of 80-120 kg per cubic meter of concentrate.[1]
  • Stir the mixture to allow for the adsorption of FR901379 onto the diatomite.
  • Filter the mixture to collect the diatomite with the adsorbed FR901379.

6. Final Product:

  • The resulting product is a mixture of FR901379 and diatomite. This method achieves a recovery rate of over 95%.[1]

Protocol 2: High-Purity Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography

This protocol outlines a multi-step purification process to obtain high-purity FR901379.[2][3]

1. Extraction from Fermentation Broth:

  • Perform solid-liquid separation of the fermentation broth to obtain the solid fermenting culture.[3]
  • Add a polar solvent, such as methanol (B129727) or ethanol (volume ratio of 1:2 to 1:5 with the fermentation liquid), to the solid culture and stir for 30-90 minutes. Repeat this extraction 1-3 times.[3]
  • Combine the filtrates to obtain the FR901379 extract.

2. Macroporous Resin Treatment:

  • Decolorization (Optional but Recommended): Pass the extract through a column packed with D303 macroporous resin to remove pigments.[2]
  • Adsorption: Load the decolorized extract onto a column packed with LX-18 adsorbing resin at a flow rate of 1.5-2 bed volumes (BV) per hour.[2]
  • Washing: Wash the column with a low concentration of ethanol or methanol (e.g., 40-60%) to remove impurities.[3]
  • Elution: Elute the bound FR901379 with a higher concentration of ethanol or methanol (e.g., 70-90%).[2][3]

3. Concentration and Crystallization:

  • Concentrate the eluate under reduced pressure.
  • Add a suitable crystallization solvent, such as acetone, to induce the crystallization of the crude FR901379 powder.[2] This step should yield a crude product with a purity of at least 85% and an extraction yield of over 70%.[2]

4. Silica Gel Chromatography:

  • Dissolve the crude FR901379 in a minimal amount of solvent and load it onto a silica gel column.
  • Elute the column with a mixed solvent system. Examples of effective solvent systems include:
  • Ethyl acetate-petroleum ether (7:3, v/v)[3]
  • Acetone-petroleum ether (6:4, v/v)[3]
  • Monitor the fractions using HPLC (see Table 3 for analytical parameters).
  • Combine the fractions containing high-purity FR901379.

5. Final Product Preparation:

  • Concentrate the pooled high-purity fractions under reduced pressure.
  • Induce crystallization or precipitation by adding a non-polar solvent like petroleum ether or isopropyl ether.[3]
  • Filter and dry the resulting fine powder to obtain FR901379 with a purity of over 92%.[3]

Visualizations

Biosynthesis Pathway of FR901379

The biosynthesis of FR901379 in Coleophoma empetri is a complex process involving a non-ribosomal peptide synthetase (NRPS) and several modifying enzymes. The simplified diagram below illustrates the key steps in the formation of the FR901379 core structure and its subsequent modifications.

FR901379_Biosynthesis cluster_assembly Core Peptide Assembly cluster_modification Post-Assembly Modification Amino_Acids Amino Acid Precursors (e.g., Ornithine, Homotyrosine) NRPS Non-Ribosomal Peptide Synthetase (CEnrps) Cyclic_Lipopeptide Cyclic Lipopeptide Intermediate NRPS->Cyclic_Lipopeptide synthesizes Fatty_Acid Palmitic Acid Ligation Fatty-acyl-AMP Ligase (CEligase) Fatty_Acid->Ligation activated by Ligation->NRPS transferred to Hydroxylation Hydroxylation (Cytochrome P450s) Cyclic_Lipopeptide->Hydroxylation modified by Sulfonation Sulfonation (CEsul) Hydroxylation->Sulfonation modified by FR901379 FR901379 Sulfonation->FR901379 yields

Caption: Simplified biosynthesis pathway of FR901379.

Experimental Workflow for FR901379 Purification

The following diagram outlines the general experimental workflow for the high-purity purification of FR901379.

FR901379_Purification_Workflow Solid_Liquid_Sep Solid-Liquid Separation (Filtration/Centrifugation) Extraction Extraction with Polar Solvent (e.g., Ethanol) Solid_Liquid_Sep->Extraction Macroporous_Resin Macroporous Resin Chromatography (Decolorization & Adsorption) Extraction->Macroporous_Resin Elution Elution with High-Concentration Ethanol/Methanol Macroporous_Resin->Elution Concentration_Crystallization Concentration & Crystallization (e.g., with Acetone) Elution->Concentration_Crystallization Crude_Product Crude FR901379 (Purity ≥85%) Concentration_Crystallization->Crude_Product Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel Fraction_Collection Fraction Collection & HPLC Analysis Silica_Gel->Fraction_Collection Pooling_Concentration Pooling of Pure Fractions & Concentration Fraction_Collection->Pooling_Concentration Final_Product High-Purity FR901379 (Purity >92%) Pooling_Concentration->Final_Product

Caption: High-purity purification workflow for FR901379.

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

FR901379 exerts its antifungal activity by inhibiting the β-1,3-D-glucan synthase enzyme complex, which is crucial for fungal cell wall synthesis.

Glucan_Synthase_Inhibition cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-1,3-D-Glucan Synthase (Enzyme Complex) Beta_Glucan β-1,3-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan synthesizes Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall incorporates into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis weakened wall leads to FR901379 FR901379 (Inhibitor) FR901379->Glucan_Synthase inhibits

Caption: Inhibition of β-1,3-D-glucan synthase by FR901379.

References

Application Notes and Protocols for the Quantification of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of FR901379, a crucial precursor for the antifungal agent micafungin (B1204384). The primary technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and widely adopted method for analyzing FR901379 in complex matrices such as fermentation broths.

Introduction

FR901379 is a nonribosomal cyclic hexapeptide with a fatty acid side chain, produced by the filamentous fungus Coleophoma empetri.[1] It serves as the starting material for the semi-synthesis of micafungin, an important echinocandin antifungal drug.[2][3] Accurate and precise quantification of FR901379 is paramount during fermentation development, process optimization, and quality control to ensure efficient production of micafungin.[4][5] The methods outlined below provide a comprehensive guide for researchers engaged in these activities.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and reliable method for the quantification of FR901379.[6][7][8] This technique separates FR901379 from other components in the sample based on its hydrophobicity, allowing for its accurate measurement.

Experimental Protocol: HPLC Quantification of FR901379 in Fermentation Broth

This protocol details the steps for sample preparation and HPLC analysis of FR901379 from C. empetri fermentation cultures.

1. Sample Preparation:

  • Collect 1 mL of the fermentation broth.

  • Add a four-fold volume of methanol (B129727) (e.g., 4 mL) to the broth.[8]

  • Vortex the mixture vigorously at approximately 2600 rpm for 1 hour at room temperature to ensure complete extraction of FR901379.[8]

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the mycelia and other solid debris.[6][7]

  • Carefully collect the supernatant for HPLC analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., Agilent, 4.6 x 150 mm, 5 µm) is recommended.[2][8]

  • Mobile Phase A: Deionized water with 0.05% trifluoroacetic acid (TFA).[2][8]

  • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid (TFA).[2][8]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 210 nm.[6][7][8]

  • Injection Volume: 20 µL.[3]

3. Gradient Elution Program:

The following gradient program has been shown to be effective for the separation of FR901379:

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.05% TFA)
0 - 35% - 40%
3 - 1540% - 60%
15 - 20100%
20 - 235%

Table 1: HPLC Gradient Elution Program. [2]

4. Quantification:

  • Prepare a standard curve using a certified reference standard of FR901379 at various known concentrations.

  • The amount of FR901379 in the samples is quantified by comparing the peak area of the analyte with the standard curve.[2]

Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While HPLC-UV is a robust method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for detecting low concentrations of FR901379 or for analyzing samples with complex matrices.[9][10] LC-MS/MS is a powerful tool for multi-analyte detection and can be adapted for FR901379 quantification.[11]

Conceptual Protocol for LC-MS/MS Analysis
  • Sample Preparation: Similar extraction procedures as for HPLC can be used, potentially with a "dilute and shoot" approach where the extract is simply diluted before injection to minimize matrix effects.[9]

  • LC Separation: A UHPLC system with a C18 column would provide rapid and efficient separation.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer (TQ-S) operating in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity.[9] Specific precursor and product ion transitions for FR901379 would need to be determined.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as [¹³C₆]-micafungin for micafungin analysis, is recommended for the highest accuracy and precision.[10]

Data Presentation

The following tables summarize quantitative data on FR901379 production from various studies, showcasing the utility of the described analytical methods.

StrainFR901379 Titer (g/L)Fold Increase vs. Wild-TypeReference
C. empetri MEFC09 (Wild-Type)~0.2 - 0.3-[6][7]
Mutant Z40-230.733.7[6]
Mutant ZZ-1381.125.6[6]
Engineered Strain (overexpressing mcfJ)1.34.3 - 6.5[2][8]
Engineered Strain (co-expressing mcfJ, mcfF, mcfH)4.0 (fed-batch)~13 - 20[2][8]

Table 2: FR901379 Titers in Different C. empetri Strains.

Visualizations

Experimental Workflow for HPLC Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fermentation_broth 1. Fermentation Broth extraction 2. Methanol Extraction fermentation_broth->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant hplc_injection 5. HPLC Injection supernatant->hplc_injection separation 6. C18 Column Separation hplc_injection->separation detection 7. UV Detection (210 nm) separation->detection quantification 8. Quantification detection->quantification

Caption: Workflow for FR901379 quantification by HPLC.

Mechanism of Action of FR901379dot

mechanism_of_action FR901379 FR901379 GlucanSynthase β-(1,3)-D-Glucan Synthase FR901379->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

References

Application Note: HPLC Analysis of FR901379 in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a crucial precursor for the synthesis of Micafungin (B1204384), a potent antifungal agent used to treat invasive fungal infections.[1][2][3][4] The production of FR901379 is achieved through the fermentation of the filamentous fungus Coleophoma empetri.[1][2][3][4][5] Accurate and reliable quantification of FR901379 in fermentation broth is essential for process optimization, yield improvement, and quality control in the manufacturing of Micafungin.[2][3][4] This application note provides a detailed protocol for the analysis of FR901379 in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate FR901379 from other components in the fermentation broth. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, modified with trifluoroacetic acid to improve peak shape and resolution. Detection is performed using a UV detector at a wavelength where FR901379 exhibits strong absorbance. Quantification is based on the peak area of FR901379 relative to a standard curve prepared from a reference standard.

Experimental Protocols

Sample Preparation from Fermentation Broth

The following protocol outlines the steps for extracting FR901379 from the fermentation broth of Coleophoma empetri.

Materials:

  • Fermentation broth of Coleophoma empetri

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (95%)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • HPLC vials

Protocol 1: Methanol Extraction [2][5]

  • Transfer 1 mL of the fermentation broth into a centrifuge tube.

  • Add a four-fold volume (4 mL) of methanol to the sample.[2]

  • Vortex the mixture vigorously for 1 hour at room temperature to ensure complete extraction.[2]

  • Alternatively, for enhanced extraction, sonicate the mixture for 1 hour.[5]

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the mycelia and other solid debris.[5]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: Ethanol Extraction from Solid Culture [6] This protocol is suitable when separating the solid and liquid phases of the fermentation broth first.

  • Perform solid-liquid separation of the fermentation broth via suction filtration to obtain the solid fermenting culture.[6]

  • To the collected solid culture, add a sufficient volume of 95% ethanol (e.g., 1.25 L for 1.1 kg of solid culture).[6]

  • Stir the mixture at room temperature for 60 minutes to extract FR901379.[6]

  • Collect the filtrate via suction filtration.[6]

  • A second extraction of the filter cake with 95% ethanol can be performed to maximize recovery.[6]

  • Combine the filtrates.

  • Filter an aliquot of the combined filtrate through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector (e.g., Waters 515 pump and 996 detector).[6]

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm[1][2]C18 Reversed-Phase Column
Mobile Phase A Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[1]Deionized water with 0.05% Trifluoroacetic Acid (TFA)[2]
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)[1]Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)[2]
Gradient Time (min) % B
0 - 205 → 100 (linear)[1]
Flow Rate 1.0 mL/min[1][7]1.0 mL/min[2]
Column Temperature 30°C[1]Not specified, typically ambient or controlled at 25-30°C.
Detection Wavelength 210 nm[1][2][5]222 nm[7]
Injection Volume 20 µL[7]Not specified, typically 10-20 µL.

Data Presentation

The following table summarizes typical quantitative data that should be obtained during method validation for the HPLC analysis of FR901379.

ParameterTypical Value/RangeDescription
Retention Time (RT) Analyte-specificThe time at which the FR901379 peak elutes from the column. This should be consistent under the same chromatographic conditions.
Linearity (r²) > 0.999The correlation coefficient of the calibration curve, indicating the linearity of the detector response to the analyte concentration.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 98 - 102%The percentage of the true value obtained, determined by spiking a blank matrix with a known amount of FR901379.
Limit of Detection (LOD) Analyte-specificThe lowest concentration of FR901379 that can be reliably detected by the method.
Limit of Quantitation (LOQ) Analyte-specificThe lowest concentration of FR901379 that can be accurately and precisely quantified.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of FR901379.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fermentation_broth Fermentation Broth add_methanol Add Methanol (4x volume) fermentation_broth->add_methanol vortex Vortex / Sonicate (1 hr) add_methanol->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_vial Sample in HPLC Vial filter->hplc_vial injection Inject Sample (20 µL) hplc_vial->injection hplc_system HPLC System separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection data_acquisition Data Acquisition & Analysis detection->data_acquisition

Caption: Experimental workflow for FR901379 analysis.

logical_relationship fermentation Coleophoma empetri Fermentation extraction Extraction of FR901379 from Broth fermentation->extraction hplc_analysis RP-HPLC Analysis extraction->hplc_analysis quantification Quantification of FR901379 Titer hplc_analysis->quantification process_optimization Fermentation Process Optimization quantification->process_optimization process_optimization->fermentation Feedback Loop

Caption: Logical relationship in FR901379 production.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of FR901379 in fermentation broth. The detailed sample preparation and HPLC protocols, when followed, will enable researchers, scientists, and drug development professionals to accurately monitor FR901379 production, facilitating process development and ensuring product quality. The provided workflows offer a clear visual guide to the experimental process.

References

Application Notes and Protocols for Developing Stable Formulations of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring cyclic lipopeptide belonging to the echinocandin class of antifungal agents. It is the precursor to the semi-synthetic drug micafungin (B1204384). The primary mechanism of action of FR901379 is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This specific mode of action provides a significant therapeutic window, as mammalian cells lack a cell wall. However, like other echinocandins, FR901379 is susceptible to chemical degradation, particularly in aqueous solutions, which presents a challenge for the development of stable pharmaceutical formulations.

These application notes provide a comprehensive guide to understanding the stability profile of FR901379 and developing stable formulations, primarily focusing on lyophilized powders for injection. The protocols and data presented are based on published information for FR901379 and its closely related analogue, micafungin.

Signaling Pathway of FR901379

FR901379 targets the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells.

FR901379_Pathway cluster_cell Fungal Cell FR901379 FR901379 Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) FR901379->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis & Fungal Cell Death Cell_Wall->Cell_Lysis Loss of

Caption: Mechanism of action of FR901379.

Stability Profile of FR901379

The stability of FR901379 is influenced by several factors, with pH being the most critical.

pH-Dependent Degradation: Echinocandins, including FR901379, are known to be unstable in neutral to alkaline aqueous solutions. The primary degradation pathway involves the hydrolysis of the hemiaminal linkage within the cyclic peptide core, leading to a ring-opened, inactive product. The rate of this degradation is significantly accelerated at physiological and higher pH values. Conversely, FR901379 exhibits greater stability in acidic conditions, typically in a pH range of 4.5 to 6.0.

Temperature and Light: Elevated temperatures will accelerate the degradation of FR901379. Therefore, formulations should be stored at controlled room temperature or under refrigeration. While specific photostability data for FR901379 is not readily available, it is general practice to protect parenteral products from light.

Formulation Strategies for Stabilization

Given its instability in aqueous solutions, lyophilization (freeze-drying) is the most effective strategy for producing a stable, long-shelf-life formulation of FR901379. A typical lyophilized formulation consists of the active pharmaceutical ingredient (API) and one or more excipients that serve as cryoprotectants, lyoprotectants, and bulking agents.

Commonly Used Excipients for Lyophilized Formulations:

Excipient CategoryExample(s)Function(s)
Bulking Agents Mannitol (B672), LactoseProvide structure and bulk to the lyophilized cake, ensuring a robust and elegant appearance.
Cryoprotectants Sucrose (B13894), Trehalose, MannitolProtect the API from denaturation and aggregation during the freezing process.
Lyoprotectants Sucrose, TrehaloseProtect the API from stress during the drying process and stabilize the amorphous phase in the final dried product.
pH Modifiers Citric Acid, Sodium HydroxideAdjust the pH of the pre-lyophilization solution to the optimal range for API stability (typically pH 5.0-7.0 for micafungin reconstitution)[1].

Experimental Protocols

Protocol 1: Preparation of a Lyophilized FR901379 Formulation

This protocol describes a general procedure for preparing a lyophilized formulation of FR901379 suitable for stability studies.

Materials:

  • FR901379

  • Mannitol

  • Sucrose

  • Citric Acid

  • Sodium Hydroxide

  • Water for Injection (WFI)

  • Sterile vials and stoppers

Equipment:

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sterile filtration unit (0.22 µm filter)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Solution Preparation:

    • In a volumetric flask, dissolve the desired amount of FR901379 in WFI.

    • Add the calculated amounts of mannitol and sucrose and dissolve completely.

    • Adjust the pH of the solution to the target range (e.g., 5.5 - 6.5) using a dilute solution of citric acid or sodium hydroxide.

    • Bring the solution to the final volume with WFI.

  • Sterile Filtration:

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Filling:

    • Aseptically fill the sterile solution into sterile vials.

    • Partially insert sterile lyophilization stoppers onto the vials.

  • Lyophilization Cycle:

    • Load the filled vials into the lyophilizer.

    • Execute a validated lyophilization cycle, which typically includes freezing, primary drying (sublimation), and secondary drying (desorption) phases.

  • Stoppering and Sealing:

    • At the end of the cycle, fully stopper the vials under vacuum or nitrogen atmosphere.

    • Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.

Lyophilization_Workflow A Solution Preparation (FR901379 + Excipients in WFI) B pH Adjustment A->B C Sterile Filtration (0.22 µm) B->C D Aseptic Filling into Vials C->D E Lyophilization (Freezing & Drying) D->E F Stoppering & Sealing E->F G Finished Lyophilized Product F->G

Caption: Lyophilization process workflow.

Protocol 2: Stability-Indicating HPLC Method for FR901379

This protocol is adapted from a validated method for micafungin and is suitable for assessing the stability of FR901379 and separating it from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), pH adjusted to the acidic range (e.g., pH 3.0-4.0). The exact ratio should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of FR901379 reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

    • Prepare working standards by diluting the stock solution to the desired concentration range.

  • Sample Preparation:

    • Reconstitute the lyophilized FR901379 formulation with a known volume of diluent.

    • Dilute the reconstituted solution to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify FR901379 and any degradation products by comparing their retention times and peak areas to the reference standard.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways of FR901379 and to validate the stability-indicating nature of the analytical method.

Stress Conditions:

ConditionSuggested Protocol
Acid Hydrolysis Incubate FR901379 solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).
Base Hydrolysis Incubate FR901379 solution in 0.1 N NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes).
Oxidation Treat FR901379 solution with 3% H₂O₂ at room temperature for a specified period (e.g., 1, 2, 4 hours).
Thermal Degradation Expose solid FR901379 or its lyophilized formulation to dry heat (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
Photostability Expose FR901379 solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Expose FR901379 to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using the stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products.

Data Presentation

The following tables provide a template for summarizing the quantitative data from stability and forced degradation studies.

Table 1: Stability of Lyophilized FR901379 Formulation

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)Appearance
25°C / 60% RH0100.00.2White Cake
3 Months
6 Months
40°C / 75% RH0100.00.2White Cake
1 Month
3 Months

Table 2: Forced Degradation of FR901379

Stress ConditionDurationAssay (% Remaining)Major Degradant 1 (Area %)Major Degradant 2 (Area %)
0.1 N HCl, 60°C8 hours
0.1 N NaOH, RT2 hours
3% H₂O₂, RT4 hours
Dry Heat, 80°C72 hours
PhotostabilityICH Q1B

Conclusion

The development of a stable formulation of FR901379 is achievable through a well-designed lyophilization process. Key considerations include the use of appropriate cryo- and lyoprotectants, and careful control of the pH of the pre-lyophilization solution. A validated stability-indicating HPLC method is crucial for accurately assessing the stability of the formulation and for understanding the degradation pathways of the molecule. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and drug development professionals working on the formulation of FR901379.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of FR901379

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Coleophoma empetri. It is a precursor to the semi-synthetic antifungal agent micafungin (B1204384).[1][2] Like other echinocandins, FR901379 exhibits potent antifungal activity by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[1][3] This mode of action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall. These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of FR901379, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

FR901379 targets the fungal cell wall by non-competitively inhibiting the enzyme β-1,3-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-1,3-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] The disruption of the cell wall integrity triggers a compensatory cellular stress response, primarily through the activation of the protein kinase C (PKC), high osmolarity glycerol (B35011) (HOG), and calcineurin signaling pathways. These pathways converge to upregulate chitin (B13524) synthesis in an attempt to fortify the compromised cell wall.

Data Presentation

The following table summarizes the available quantitative data on the in vitro activity of FR901379 and related compounds against key fungal pathogens. The data is presented as Minimum Effective Concentrations (MECs) in µg/mL. The MEC is the lowest concentration of the antifungal agent that produces a significant change in the morphology of the growing hyphae.

CompoundCandida albicans FP633 (MEC, µg/mL)Aspergillus fumigatus FP1305 (MEC, µg/mL)
FR901379 0.050.025
FR2096020.050.025
FR2096030.050.025
FR2096040.050.025

Note: Data for FR209602, FR209603, and FR209604 are included as they were reported to have "almost equivalent activities to FR901379"[4].

Experimental Protocols

The following protocols are adapted from the CLSI M27-A3 and M38-A2, and EUCAST guidelines for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)

This protocol is based on the CLSI M27-A3 standard.

1. Preparation of FR901379 Stock Solution: a. Prepare a stock solution of FR901379 in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1.6 mg/mL. b. Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

2. Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Broth Microdilution Procedure: a. Use sterile 96-well microtiter plates. b. Perform serial twofold dilutions of the FR901379 working solution in RPMI 1640 medium to achieve the desired concentration range (e.g., 0.008 to 8 µg/mL). c. Inoculate each well with the prepared yeast suspension. d. Include a growth control well (no drug) and a sterility control well (no inoculum). e. Incubate the plates at 35°C for 24-48 hours.

4. Reading and Interpretation of Results: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of FR901379 that causes a significant reduction in growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or spectrophotometrically.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38-A2 standard.

1. Preparation of FR901379 Stock Solution: a. Follow the same procedure as for yeasts (Protocol 1, Step 1).

2. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage conidiation. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Broth Microdilution Procedure: a. Follow the same procedure as for yeasts (Protocol 1, Step 3), using the prepared conidial suspension as the inoculum.

4. Reading and Interpretation of Results: a. The Minimum Effective Concentration (MEC) is defined as the lowest concentration of FR901379 that leads to the growth of small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the control well. b. The MEC is determined by microscopic examination of the wells.

Mandatory Visualizations

FR901379_Mechanism_of_Action FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase FR901379->GlucanSynthase Inhibits Glucan β-1,3-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Stress Cell Wall Stress CellWall->Stress Disruption leads to PKC PKC Pathway Stress->PKC Activates HOG HOG Pathway Stress->HOG Activates Calcineurin Calcineurin Pathway Stress->Calcineurin Activates Death Fungal Cell Death Stress->Death Leads to Chitin Chitin Synthesis Upregulation PKC->Chitin Converge to upregulate HOG->Chitin Converge to upregulate Calcineurin->Chitin Converge to upregulate

Caption: Mechanism of action of FR901379.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Fungal Isolate Culture Inoculum Inoculum Preparation (0.5 McFarland for yeasts, Conidial suspension for molds) FungalCulture->Inoculum Microdilution Broth Microdilution in 96-well plate Inoculum->Microdilution DrugPrep FR901379 Stock & Serial Dilutions DrugPrep->Microdilution Incubation Incubation (35°C, 24-48h) Microdilution->Incubation Reading Endpoint Reading (Visual/Spectrophotometric/Microscopic) Incubation->Reading Determination MIC/MEC Determination Reading->Determination

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

References

Application Notes and Protocols for FR901379 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to FR901379

FR901379 is a naturally occurring sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It belongs to the echinocandin class of antifungal agents and serves as a crucial precursor for the semi-synthesis of Micafungin (B1204384), a clinically important antifungal drug.[1][2] The unique structural feature of FR901379 is its cyclic hexapeptide core linked to a fatty acid side chain, which is essential for its biological activity. Like other echinocandins, FR901379 exhibits potent antifungal activity by targeting the fungal cell wall, a structure absent in mammalian cells, which contributes to its selective toxicity.[3]

Mechanism of Action

The primary molecular target of FR901379 is the enzyme β-1,3-D-glucan synthase. This enzyme is an integral component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-1,3-D-glucan, a major structural polymer of the fungal cell wall. FR901379 acts as a non-competitive inhibitor of this enzyme, disrupting the integrity of the cell wall. This disruption leads to osmotic instability and, ultimately, fungal cell death.[1] The inhibition of β-1,3-D-glucan synthase is a well-validated target for antifungal therapy, and the specific action of echinocandins on this fungal-specific pathway accounts for their favorable safety profile.

Signaling Pathway of FR901379 Action

FR901379_Mechanism cluster_fungal_cell Fungal Cell FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p subunit) FR901379->GlucanSynthase Inhibits CellWall Fungal Cell Wall CellLysis Cell Lysis CellWall->CellLysis Weakening leads to CellMembrane Cell Membrane Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesizes GlucanSynthase->CellLysis Inhibition leads to UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate Glucan->CellWall Incorporation

Caption: Mechanism of action of FR901379.

Quantitative Data

While specific quantitative data for FR901379 is not extensively published, its activity is expected to be comparable to its semi-synthetic derivative, Micafungin. The following tables summarize the in vitro antifungal activity of Micafungin against common fungal pathogens. Researchers can use this data as a reference point for designing experiments with FR901379.

Table 1: In Vitro Antifungal Activity of Micafungin against Candida Species
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans≤0.008 - 0.250.0150.03
Candida glabrata≤0.008 - 0.1250.0080.015
Candida parapsilosis0.03 - 20.251
Candida tropicalis0.015 - 0.250.030.06
Candida krusei0.015 - 0.50.060.125

MIC (Minimum Inhibitory Concentration) values are based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Table 2: In Vitro Antifungal Activity of Micafungin against Aspergillus Species
Fungal SpeciesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)
Aspergillus fumigatus≤0.008 - 0.060.0080.015
Aspergillus flavus≤0.008 - 0.030.0080.015
Aspergillus niger≤0.008 - 0.030.0080.015
Aspergillus terreus≤0.008 - 0.060.0150.03

MEC (Minimum Effective Concentration) values are determined microscopically and represent the lowest concentration that leads to the formation of aberrant, branched hyphae.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M27/M38)

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27) and molds (M38).

Materials:

  • FR901379

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • 0.85% Saline, sterile

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • For yeasts, dilute the standardized suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, a conidial suspension is prepared and counted using a hemocytometer to achieve the target inoculum size.

  • Drug Dilution:

    • Prepare a stock solution of FR901379 in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of FR901379 in RPMI medium in the 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well as a positive control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of FR901379 that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

    • For Aspergillus spp., the MEC is determined microscopically as the lowest drug concentration at which short, aberrant, branched hyphae are observed.

β-1,3-D-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of FR901379 on the activity of β-1,3-D-glucan synthase.

Materials:

  • FR901379

  • Fungal cell lysate (source of β-1,3-D-glucan synthase)

  • UDP-[³H]glucose (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM β-mercaptoethanol)

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from fungal protoplasts or mycelia.

  • Assay Reaction:

    • In a microfuge tube, combine the enzyme preparation, varying concentrations of FR901379, and the assay buffer.

    • Initiate the reaction by adding UDP-[³H]glucose.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol.

    • Collect the radiolabeled glucan product by filtration.

    • Wash the filter to remove unincorporated UDP-[³H]glucose.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of FR901379.

    • Determine the IC₅₀ value (the concentration of FR901379 that inhibits 50% of the enzyme activity) by plotting the inhibition data against the log of the inhibitor concentration.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol provides a general framework for evaluating the in vivo efficacy of FR901379.

Materials:

  • FR901379

  • Immunocompromised mice (e.g., neutropenic BALB/c mice)

  • Candida albicans strain

  • Sterile saline

  • Animal housing and care facilities

Procedure:

  • Immunosuppression:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect the mice via intravenous injection of the fungal suspension.

  • Treatment:

    • Administer FR901379 at various doses (e.g., via intravenous or intraperitoneal injection) starting at a defined time post-infection.

    • Include a vehicle-treated control group.

  • Efficacy Assessment:

    • Monitor the survival of the mice over a period of time (e.g., 14-21 days).

    • Alternatively, at specific time points, euthanize a subset of mice and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.

  • Data Analysis:

    • Compare the survival rates between the treated and control groups using Kaplan-Meier analysis.

    • Compare the fungal burden in the organs of treated and control animals.

    • Calculate the ED₅₀ (the dose of FR901379 that is effective in 50% of the treated animals).

Experimental Workflows

General Workflow for FR901379 Evaluation

experimental_workflow cluster_workflow Experimental Workflow for FR901379 start Start in_vitro In Vitro Studies start->in_vitro mic_mec MIC/MEC Determination (Broth Microdilution) in_vitro->mic_mec Primary Screening enzyme_assay β-1,3-D-Glucan Synthase Inhibition Assay (IC50) in_vitro->enzyme_assay Mechanism Confirmation in_vivo In Vivo Studies (Murine Candidiasis Model) mic_mec->in_vivo enzyme_assay->in_vivo efficacy Efficacy Assessment (Survival, Fungal Burden, ED50) in_vivo->efficacy end End efficacy->end

Caption: A typical experimental workflow for evaluating FR901379.

References

Synthesis of FR901379 Analogs for Antifungal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of analogs of the natural product FR901379, a potent antifungal agent. These guidelines are intended to assist researchers in the discovery and development of novel echinocandin-based antifungal drugs with improved efficacy and safety profiles.

Introduction

FR901379 is a naturally occurring lipopeptide of the echinocandin class, known for its potent inhibitory activity against β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] This specific mechanism of action, targeting a pathway absent in mammals, makes the echinocandins a valuable class of antifungal agents with a favorable safety profile.[2] The semi-synthetic modification of FR901379 has led to the development of clinically important antifungal drugs, such as micafungin (B1204384).[3] The primary strategy for developing FR901379 analogs involves the chemical modification of the N-acyl side chain to optimize the antifungal potency, broaden the spectrum of activity, and reduce undesirable properties such as hemolytic activity.[4]

Signaling Pathway: Inhibition of β-(1,3)-D-glucan Synthesis

Echinocandins, including FR901379 and its analogs, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[5]

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Binds to active site Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Disruption Cell Wall Disruption & Osmotic Lysis Glucan_Synthase->Disruption FR901379_Analog FR901379 Analog (Echinocandin) FR901379_Analog->Glucan_Synthase Non-competitive inhibition Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Wall->Disruption

Caption: Inhibition of β-(1,3)-D-glucan synthesis by FR901379 analogs.

Drug Discovery Workflow

The discovery of novel FR901379 analogs follows a structured workflow, beginning with the generation of a diverse library of compounds through semi-synthesis, followed by a cascade of in vitro and in vivo evaluations to identify candidates with optimal therapeutic properties.

G Start Start: FR901379 Precursor Deacylation Enzymatic Deacylation Start->Deacylation Acylation Chemical Re-acylation (Side Chain Analogs) Deacylation->Acylation Purification Purification & Characterization Acylation->Purification InVitro_Screening In Vitro Screening Purification->InVitro_Screening MIC_Assay Antifungal Activity (MIC) InVitro_Screening->MIC_Assay Hemolysis_Assay Hemolytic Activity InVitro_Screening->Hemolysis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Hemolysis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization InVivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->InVivo_Studies Candidate Preclinical Candidate InVivo_Studies->Candidate

Caption: Drug discovery workflow for FR901379 analogs.

Data Presentation

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and hemolytic activity of a series of representative FR901379 analogs. The data is compiled from published literature and illustrates the structure-activity relationship, particularly the influence of the N-acyl side chain.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of FR901379 Analogs

CompoundSide ChainCandida albicansAspergillus fumigatus
FR901379 Palmitoyl0.25>16
Analog 1 4-(n-Octyloxy)benzoyl0.1251
Analog 2 4-(Pentyloxy)benzoyl0.252
Analog 3 3,4-Bis(pentyloxy)benzoyl0.0630.5
Micafungin 4-(Pentyloxy)phenylisoxazole-3-carbonyl0.0310.25

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Hemolytic Activity of FR901379 Analogs

CompoundHC₅₀ (µg/mL)
FR901379 < 50
Analog 1 > 200
Micafungin > 1000

HC₅₀: 50% hemolytic concentration. Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of FR901379 Analogs

This protocol outlines the semi-synthesis of FR901379 analogs, which involves two main steps: enzymatic deacylation of the natural product followed by chemical re-acylation with a desired side chain.

1. Enzymatic Deacylation of FR901379:

  • Materials: FR901379, FR901379 acylase (e.g., from Streptomyces sp.), phosphate (B84403) buffer (pH 7.0).

  • Procedure:

    • Dissolve FR901379 in phosphate buffer to a final concentration of 10 mg/mL.

    • Add FR901379 acylase to the solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at 30-37°C with gentle agitation.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the deacylated core peptide is the major product.

    • Purify the deacylated FR901379 core peptide using reverse-phase column chromatography.

2. Chemical Re-acylation of the Deacylated Core Peptide:

  • Materials: Deacylated FR901379 core peptide, desired carboxylic acid side chain, activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), N-hydroxysuccinimide (NHS), and a suitable organic solvent (e.g., N,N-dimethylformamide (DMF)).

  • Procedure:

    • Activate the carboxylic acid side chain by reacting it with DCC/NHS or EDC/NHS in DMF for 1-2 hours at room temperature to form an active ester.

    • Add the deacylated FR901379 core peptide to the activated ester solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the final FR901379 analog by preparative reverse-phase HPLC.

    • Lyophilize the purified product to obtain the final compound as a white powder.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4]

1. Preparation of Antifungal Stock Solutions:

  • Prepare a stock solution of each FR901379 analog in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

3. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar (B569324) medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

  • Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Protocol 3: Hemolytic Activity Assay

This protocol is a standard in vitro method to assess the potential of the synthesized analogs to induce red blood cell lysis.[6][7]

1. Preparation of Red Blood Cell (RBC) Suspension:

  • Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to pellet the RBCs and wash the pellet three times with phosphate-buffered saline (PBS).

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

2. Assay Procedure:

  • Prepare serial dilutions of the FR901379 analogs in PBS in a 96-well plate.

  • Add the 2% RBC suspension to each well.

  • Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour.

3. Measurement of Hemolysis:

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

4. Calculation of Hemolytic Activity:

  • Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the compound concentration.

References

Application Notes and Protocols for Industrial Scale-Up of FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FR901379 is a crucial precursor for the semi-synthesis of Micafungin (B1204384), a potent echinocandin antifungal agent.[1][2][3] Produced via fermentation by the filamentous fungus Coleophoma empetri, the industrial-scale production of FR901379 has been a subject of extensive research to enhance efficiency and yield, thereby reducing the manufacturing cost of Micafungin.[1][2][3] This document provides detailed application notes and protocols for the scale-up of FR901379 production, covering strain improvement, fermentation, purification, and analytical methods.

I. Strain Improvement for Enhanced FR901379 Titer

Significant improvements in FR901379 production have been achieved through metabolic engineering and random mutagenesis.

1.1. Metabolic Engineering of Coleophoma empetri

Systems metabolic engineering has proven effective in constructing high-efficiency FR901379-producing strains.[1][2] Key strategies include:

  • Overexpression of Rate-Limiting Enzymes: The cytochrome P450 enzymes McfF and McfH have been identified as rate-limiting in the FR901379 biosynthesis pathway.[1][2] Overexpression of the corresponding genes, mcfF and mcfH, eliminates the accumulation of unwanted byproducts and significantly increases the final product yield.[1][2]

  • Overexpression of Transcriptional Activator: The transcriptional activator McfJ positively regulates the FR901379 biosynthetic gene cluster.[1][2] Overexpression of mcfJ has been shown to markedly increase FR901379 production.[1]

  • Combinatorial Engineering: A synergistic effect is observed when combining the overexpression of mcfJ, mcfF, and mcfH. This engineered strain demonstrates the highest reported production titers.[1]

1.2. Heavy-Ion Irradiation Mutagenesis

Random mutagenesis using heavy-ion irradiation is another effective method for generating high-yielding strains of C. empetri.[4][5][6] This technique can lead to mutants with improved morphological characteristics and enhanced FR901379 production capabilities.[4][6]

Data Presentation: Comparison of FR901379 Titers in Different Strains

Strain DescriptionTiter (g/L)Cultivation ConditionReference
Wild-Type C. empetri MEFC090.3Shake Flask[1]
mcfJ Overexpressing Strain1.3Shake Flask[1]
Engineered Strain (co-expressing mcfJ, mcfF, mcfH)4.05 L Bioreactor (Fed-batch)[1][3]
High-Yield Mutant (Heavy-Ion Irradiation)1.1Not Specified[4][5][6]

II. Fermentation Scale-Up

The successful scale-up of FR901379 fermentation from laboratory to industrial scale requires careful optimization of medium composition and process parameters.[7][8][9]

2.1. Fermentation Medium

For industrial-scale production, a modified fermentation medium is employed to achieve high-level production while controlling process parameters like viscosity.[7][8]

  • Nitrogen Source: Three types of organic nitrogen are replaced with ammonium (B1175870) sulfate (B86663) and corn steep liquor.[7][8][9]

  • Carbon Source: Intermittent feeding of the carbon source is implemented to manage broth viscosity.[7][8][9]

  • Other Components: Supplementation with rice oil, MgSO₄ (as a sulfate source), maintenance of low phosphate (B84403) concentration, and high osmolality are beneficial for production.[7]

2.2. Fermentation Process Parameters

ParameterRecommended ConditionRationaleReference
Temperature23-27°COptimal growth temperature for C. empetri.[7]
AerationSufficient oxygen supplyEssential for microbial growth and product formation.[7]
AgitationFULLZONE™ impellerImproves mixing, reduces mycelial damage, and lowers broth viscosity.[7][8][9]
Viscosity< 10,000 cP (ideally ~1,000 cP)Lower viscosity improves mass transfer and reproducibility.[7][8][9]
Cultivation ModeFed-batchAllows for higher cell densities and product titers.[1]

2.3. Scale-Up Strategy

A successful 500-fold scale-up from a 0.03 m³ to a 15 m³ fermentor has been demonstrated.[7][8][9] The volumetric oxygen transfer coefficient (kLa) is a critical index for successful scale-up, ensuring consistent production levels across different fermentor volumes.[7][8]

Experimental Protocol: Fed-Batch Fermentation in a 5 L Bioreactor

  • Inoculum Preparation: Cultivate the C. empetri strain on PDA medium at 25°C for 7 days. Use this culture to inoculate a seed medium and incubate for a specified period to generate the inoculum for the bioreactor.

  • Bioreactor Setup: Prepare a 5 L bioreactor with the optimized fermentation medium. Autoclave and allow it to cool to the desired temperature (23-27°C).

  • Inoculation: Inoculate the bioreactor with the prepared seed culture.

  • Fermentation: Maintain the temperature, pH, and dissolved oxygen at optimal levels.

  • Fed-Batch Strategy: Implement intermittent feeding of the carbon source to control viscosity and sustain production.

  • Monitoring: Regularly sample the culture broth to monitor cell growth, substrate consumption, and FR901379 production using HPLC.

  • Harvest: Once the FR901379 titer reaches its maximum, harvest the fermentation broth for downstream processing.

III. Downstream Processing and Purification

A multi-step process is required to extract and purify FR901379 to a high degree of purity suitable for pharmaceutical use.[10]

Purification Workflow

Caption: A typical workflow for the purification of FR901379.

Experimental Protocol: Purification of FR901379

  • Solid-Liquid Separation: Filter the fermentation broth to separate the mycelial biomass (solid culture) from the supernatant.[10]

  • Extraction: Leach the solid culture with a polar solvent, such as 95% ethanol, with stirring. Perform a solid-liquid separation to collect the FR901379-containing liquor.[10]

  • Resin Adsorption: Adjust the polarity of the leach liquor and pass it through a polymeric adsorbent resin column to capture FR901379.[10]

  • Desorption and Concentration: Elute FR901379 from the resin using a suitable solvent (e.g., 85% methanol). Concentrate the eluate under reduced pressure to obtain a crude extract.[10]

  • Chromatographic Purification: Further purify the crude extract using silica (B1680970) gel column chromatography to achieve a final product with a purity of over 90%.[10]

IV. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying FR901379 during fermentation and assessing the purity of the final product.[1][11]

Experimental Protocol: HPLC Analysis of FR901379

  • Sample Preparation: Quench reaction mixtures or fermentation samples with an equal volume of methanol. Centrifuge at 13,000 x g for 15 minutes. Transfer the supernatant for analysis.[11]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (or a suitable buffer). A typical gradient might be:

      • 0–5 min: 5% B

      • 5–10 min: 5–55% B

      • 10–25 min: 55–100% B

      • 25–33 min: 100% B (where B is the organic solvent).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Detection: UV detector at an appropriate wavelength.

  • Quantification: Use a standard curve of purified FR901379 to quantify the concentration in the samples.

V. Biosynthesis and Mechanism of Action

A fundamental understanding of the FR901379 biosynthetic pathway and its mechanism of action is crucial for targeted strain improvement and drug development.

FR901379 Biosynthesis Pathway

The biosynthesis of FR901379 is a complex process involving genes distributed in two separate biosynthetic gene clusters (BGCs): the core mcf cluster and an O-sulfonation gene cluster.[2][12][13] The pathway can be broadly divided into three stages:

  • Synthesis of nonproteinogenic amino acids.[2][12]

  • Assembly of a palmitic acid side chain and six amino acid building blocks by a nonribosomal peptide synthetase (NRPS).[2][12]

  • Post-modification of the cyclized lipohexapeptide, including hydroxylations and sulfonation.[2][12]

FR901379_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Core Assembly (mcf cluster) cluster_2 Post-Modification Palmitic Acid Palmitic Acid NRPS Nonribosomal Peptide Synthetase (CEnrps) Palmitic Acid->NRPS Amino Acid Precursors Amino Acid Precursors Amino Acid Precursors->NRPS Lipopeptide Intermediate Lipopeptide Intermediate NRPS->Lipopeptide Intermediate P450s Cytochrome P450s (McfF, McfH, etc.) Lipopeptide Intermediate->P450s Hydroxylation Sulfotransferase Sulfotransferase (CEsul) P450s->Sulfotransferase FR901379 FR901379 Sulfotransferase->FR901379 Sulfonation

Caption: A simplified overview of the FR901379 biosynthetic pathway.

Mechanism of Action

FR901379 is the precursor to Micafungin, an echinocandin antifungal drug.[14] Echinocandins act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[14] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[14] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[14]

Mechanism_of_Action Micafungin Micafungin (from FR901379) GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1p subunit) Micafungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan Blocks CellWall Fungal Cell Wall Integrity Glucan->CellWall CellDeath Fungal Cell Death CellWall->CellDeath Disruption leads to

Caption: The mechanism of action of echinocandins like Micafungin.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing FR901379 Titer in Coleophoma empetri

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the production of FR901379, a key precursor to the antifungal agent micafungin (B1204384), in Coleophoma empetri. This resource provides in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and guide your research.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments to improve FR901379 titer.

Question: Why is my Coleophoma empetri culture producing a low or inconsistent titer of FR901379?

Answer: Low or inconsistent FR901379 production can stem from several factors, ranging from the inherent capabilities of your strain to suboptimal fermentation conditions. Here are the primary areas to investigate:

  • Strain Performance: The wild-type Coleophoma empetri strain typically has a low basal production level of FR901379, often around 0.2–0.3 g/L.[1][2] For significant improvements, the genetic makeup of the strain is the most critical factor.

  • Fermentation Medium: The composition of your culture medium is crucial. Key components like carbon and nitrogen sources, as well as essential minerals, directly impact secondary metabolite production.[3]

  • Culture Conditions: Physical parameters such as pH, temperature, oxygen supply, and agitation speed must be tightly controlled. High broth viscosity can also limit productivity, especially during scale-up.[3]

  • Byproduct Formation: Your strain might be producing structurally similar byproducts (e.g., WF11899B, WF11899C), which diverts precursors from the main FR901379 biosynthetic pathway.[4][5]

Question: How can I address poor strain performance to increase my FR901379 yield?

Answer: There are two primary strategies to enhance the genetic potential of your Coleophoma empetri strain:

  • Random Mutagenesis: This approach introduces random mutations to generate a pool of mutants, which can then be screened for high-yield producers. Heavy-ion irradiation has proven highly effective, with studies showing a remarkable 253.7% increase in titer (up to 1.1 g/L) after two rounds of mutagenesis.[1][6][7] Mutants often exhibit altered morphology, which can be a useful initial indicator.[1]

  • Systems Metabolic Engineering: This targeted approach involves modifying specific genes in the FR901379 biosynthetic pathway.[4] Key strategies include:

    • Overexpression of Rate-Limiting Enzymes: Overexpressing cytochrome P450 enzymes McfF and McfH can eliminate unwanted byproducts and channel metabolic flux towards FR901379.[3][4]

    • Overexpression of Transcriptional Activators: Identifying and overexpressing specific transcriptional activators, such as McfJ, can significantly boost the entire biosynthetic pathway, leading to titers as high as 1.3 g/L in shake flasks and 4.0 g/L in a fed-batch bioreactor.[4][5]

    • Developing a Chassis Strain: For efficient gene targeting, it is beneficial to work with a strain deficient in the nonhomologous end-joining (NHEJ) pathway (e.g., a Δku80 mutant). This increases the frequency of homologous recombination from 4% to 100%, simplifying genetic manipulation.[8]

Question: My fermentation broth is too viscous, which seems to be limiting production. What can I do?

Answer: High viscosity is a common problem in filamentous fungi fermentations, leading to poor mixing and oxygen transfer. To address this:

  • Modify the Medium: In industrial-scale production, replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been effective.[3]

  • Implement Fed-Batch Strategy: Instead of adding all nutrients at the beginning, an intermittent or fed-batch feeding of the carbon source can control biomass growth and reduce the final viscosity from over 20,000 cP to below 10,000 cP.[3]

  • Optimize Bioreactor Setup: For large-scale fermentors, using specialized impellers (e.g., FULLZONE impeller) can improve mixing time and reproducibility, further reducing viscosity.[3]

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is it important? FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri.[4][5] It is the direct precursor for the semi-synthesis of micafungin, a critical echinocandin-type antifungal agent used to treat invasive fungal infections.[4][9] Improving the fermentation efficiency of FR901379 is key to reducing the production cost of micafungin.[4]

Q2: What are the core genes involved in the FR901379 biosynthetic pathway? The biosynthesis of FR901379 involves genes located in two separate gene clusters.[4] The core biosynthetic gene cluster (mcf) includes a nonribosomal peptide synthetase (NRPS) gene (CEnrps), a fatty-acyl-AMP ligase, and several oxygenase genes for synthesizing nonproteinogenic amino acids.[10] Two additional genes (CEp450-3 and CEsul), located outside the core cluster, are responsible for creating the distinctive sulfonyloxy group.[10]

Q3: What analytical method is used to measure the FR901379 titer? The standard method involves extracting a sample of the culture broth with methanol (B129727), followed by centrifugation.[1][2] The supernatant is then analyzed using high-performance liquid chromatography (HPLC) with detection at 210 nm to determine the concentration of FR901379.[2]

Q4: What are the typical starting titers for wild-type C. empetri and what is achievable? Wild-type strains typically produce around 0.2-0.3 g/L of FR901379 in shake-flask fermentation.[1][2] Through random mutagenesis, titers have been increased to 1.1 g/L.[6] Systems metabolic engineering has pushed this even further, achieving 1.3 g/L in shake flasks and up to 4.0 g/L under fed-batch conditions in a 5L bioreactor.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for media composition and titer improvements.

Table 1: Media Composition for Coleophoma empetri Cultivation [1][2]

Medium TypeComponentConcentration (g/L)
Seed Culture (MKS) Soluble Starch15
Sucrose10
Cotton Seed Meal5
Peptone10
KH₂PO₄1
CaCO₃2
Fermentation (MKF) Glucose10
Corn Starch30
Peptone10
(NH₄)₂SO₄6
KH₂PO₄1
FeSO₄0.3
ZnSO₄0.01
CaCO₃2

Note: Both media are adjusted to pH 6.5.

Table 2: Summary of FR901379 Titer Improvement Strategies

StrategyStrain BackgroundKey ModificationTiter Achieved (g/L)Fold Increase (Approx.)Reference
Wild-Type C. empetri MEFC09None0.3-[1][4]
Random Mutagenesis C. empetri MEFC09Two rounds of ¹²C⁶⁺ ion irradiation1.1~3.7x[1][6]
Metabolic Engineering C. empetri MEFC09Overexpression of mcfF and mcfH0.7~2.3x[4]
Metabolic Engineering C. empetri MEFC09Overexpression of activator mcfJ1.3~4.3x[4][5]
Metabolic Engineering Engineered StrainCo-expression of mcfJ, mcfF, mcfH (Fed-batch)4.0~13.3x[4][5]
Experimental Protocols

Protocol 1: Heavy-Ion Irradiation Mutagenesis

This protocol describes a general method for random mutagenesis using heavy-ion beams to generate high-yielding C. empetri strains.[1]

  • Strain Preparation: Culture C. empetri on Potato Dextrose Agar (PDA) for 8 days at 25°C.

  • Spore Suspension: Prepare a spore suspension from the PDA plates.

  • Irradiation: Irradiate the spore suspension with a ¹²C⁶⁺ ion beam. The optimal dose must be determined empirically by creating a lethality curve. Doses between 40-100 Gy are a typical starting range.

  • Screening: Plate the irradiated spores and screen individual colonies for FR901379 production using shake-flask fermentation.

  • Iterative Mutagenesis: For further improvement, take the highest-producing mutant from the first round and subject it to a second round of irradiation and screening.

Protocol 2: Protoplast-Mediated Transformation (PMT)

This protocol is essential for genetic manipulation, such as gene overexpression or knockout.[8]

  • Mycelia Culture: Grow C. empetri in a suitable liquid medium to obtain young, healthy mycelia.

  • Protoplast Generation: Harvest the mycelia and treat them with a cell wall-lysing enzyme mixture (e.g., containing lysing enzyme from Trichoderma harzianum) in an osmotic stabilizer buffer to generate protoplasts.

  • Transformation:

    • Mix the protoplasts with the plasmid DNA containing your gene of interest and a selectable marker (hph, neo, or nat (B4201923) are functional in C. empetri).[8]

    • Add a PEG-CaCl₂ solution to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B for the hph marker).

  • Verification: Isolate genomic DNA from the resulting transformants and confirm the integration of your target gene using PCR or Southern blotting.

Protocol 3: HPLC Analysis of FR901379

This protocol details the quantification of FR901379 from a fermentation broth.[2]

  • Sample Preparation: Take a 1 mL aliquot of the culture broth.

  • Extraction: Add 5 volumes of methanol and perform ultrasonic crushing for 1 hour to extract FR901379.

  • Clarification: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.

  • Analysis:

    • Inject the supernatant into an HPLC system.

    • Use a suitable C18 column.

    • Monitor the elution at a wavelength of 210 nm.

    • Quantify the FR901379 concentration by comparing the peak area to a standard curve prepared with a purified FR901379 standard.

Visual Diagrams

Diagram 1: General Workflow for Strain Improvement via Mutagenesis

G cluster_prep Strain Preparation cluster_mut Mutagenesis cluster_screen Screening & Selection cluster_result Outcome Spore Spore Suspension of C. empetri Irradiation Heavy-Ion Irradiation Spore->Irradiation Screening High-Throughput Screening Irradiation->Screening Fermentation Shake-Flask Fermentation Screening->Fermentation Analysis HPLC Analysis Fermentation->Analysis Selection Select Best Mutant Analysis->Selection Selection->Irradiation Optional: Second Round HighYield High-Yielding Strain Selection->HighYield

Caption: Workflow for improving FR901379 titer using heavy-ion mutagenesis and screening.

Diagram 2: Metabolic Engineering Strategy to Boost FR901379 Production

G Precursors Primary Metabolic Precursors Pathway FR901379 Biosynthesis Pathway (mcf gene cluster) Precursors->Pathway FR901379 FR901379 Pathway->FR901379 Byproducts Byproducts (e.g., WF11899B/C) Pathway->Byproducts McfJ Overexpress Activator (mcfJ) McfJ->Pathway Activates Transcription McfFH Overexpress Enzymes (mcfF, mcfH) McfFH->Pathway Reduces Byproducts, Boosts Efficiency

Caption: Targeted metabolic engineering to enhance FR901379 synthesis and reduce byproducts.

Diagram 3: Troubleshooting Flowchart for Low FR901379 Titer

G Start Low FR901379 Titer Detected CheckStrain Is the strain a wild-type or low-producer? Start->CheckStrain CheckMedia Are media components and pH optimal? CheckStrain->CheckMedia No (Strain is engineered or a known high-producer) ActionStrain Action: Perform Strain Improvement (Mutagenesis or Metabolic Engineering) CheckStrain->ActionStrain Yes CheckConditions Are fermentation conditions (temp, O₂, agitation) controlled? CheckMedia->CheckConditions Yes ActionMedia Action: Optimize Media (See Table 1, test C/N sources) CheckMedia->ActionMedia No CheckByproducts Is there high byproduct formation? CheckConditions->CheckByproducts Yes ActionConditions Action: Optimize Physical Parameters & Consider Fed-Batch for Viscosity CheckConditions->ActionConditions No ActionByproducts Action: Overexpress mcfF/mcfH to reduce byproducts CheckByproducts->ActionByproducts Yes End Titer Improved CheckByproducts->End No ActionStrain->End ActionMedia->End ActionConditions->End ActionByproducts->End

Caption: A logical flowchart for diagnosing and resolving issues of low FR901379 production.

References

Technical Support Center: Optimizing FR-901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing byproduct formation during the production of FR-901379, the precursor to the antifungal agent micafungin (B1204384).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during FR-901379 fermentation, focusing on the formation of known byproducts such as WF11899B and WF11899C.

Issue: High Levels of Byproducts WF11899B and WF11899C Detected in HPLC Analysis

  • Potential Cause 1: Suboptimal Expression of Key Biosynthetic Enzymes. The formation of FR-901379 from its precursors involves critical hydroxylation steps catalyzed by the cytochrome P450 enzymes McfF and McfH. Insufficient activity of these enzymes can lead to the accumulation of the intermediate byproducts WF11899B and WF11899C.[1][2]

  • Solution 1: Genetic Engineering of the Production Strain. Overexpression of the genes mcfF and mcfH has been demonstrated to be a highly effective strategy to eliminate the accumulation of these unwanted byproducts and increase the final titer of FR-901379.[1][2] A combinatorial approach of overexpressing these enzymes along with the transcriptional activator mcfJ can further enhance the production of the desired compound.[2][3]

  • Potential Cause 2: Non-optimized Fermentation Conditions. The composition of the fermentation medium, as well as physical parameters like temperature, pH, and aeration, can significantly influence the metabolic flux towards the desired product versus byproducts.

  • Solution 2: Optimization of Fermentation Parameters.

    • Media Composition: Ensure the fermentation medium is optimized for FR-901379 production. A recommended starting point for the fermentation medium (MKF) is: glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH4)2SO4 6 g/L, KH2PO4 1 g/L, FeSO4·7H2O 0.3 g/L, ZnSO4·7H2O 0.01 g/L, and CaCO3 2 g/L; with a pH of 6.5.[1]

    • Cultivation Conditions: Maintain the cultivation temperature at 25°C with shaking at 220 rpm for approximately 8 days.[1]

    • Fed-batch Strategy: For larger scale production, a fed-batch approach with intermittent feeding of the carbon source can help to control viscosity and improve yield.[4]

Issue: Low Overall Titer of FR-901379

  • Potential Cause 1: Insufficient Precursor Supply. The biosynthesis of FR-901379 is a complex process that requires a significant supply of primary metabolites as precursors.

  • Solution 1: Media Enrichment and Fed-Batch Cultivation. The use of a rich medium and a fed-batch strategy can help to maintain a sufficient supply of nutrients and precursors throughout the fermentation process. The addition of methyl hexadecanoate (B85987) as a fatty acid side chain precursor has been shown to increase the yield of FR-901379.[5]

  • Potential Cause 2: Low Expression of the FR-901379 Biosynthetic Gene Cluster. The overall expression level of the genes responsible for FR-901379 synthesis may be a limiting factor.

  • Solution 2: Overexpression of the Transcriptional Activator mcfJ. The gene mcfJ has been identified as a transcriptional activator for the FR-901379 biosynthetic gene cluster. Overexpression of mcfJ has been shown to markedly increase the production of FR-901379 from 0.3 g/L to 1.3 g/L.[2][3]

Issue: High Viscosity of the Fermentation Broth

  • Potential Cause: Filamentous Growth of Coleophoma empetri. The natural filamentous growth of the producing organism, Coleophoma empetri, can lead to high viscosity in the fermentation broth, which can hinder mass transfer of oxygen and nutrients, thereby affecting product yield.[4]

  • Solution: Culture Conditions and Bioreactor Design.

    • Media Modification: Replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor, and intermittent feeding of the carbon source can help reduce viscosity.[4]

    • Impeller Design: In large-scale fermentors, the use of specialized impellers, such as the FULLZONE™ impeller, can improve mixing and reduce viscosity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of FR-901379?

FR-901379 is a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri.[1]

Q2: What are the main byproducts in FR-901379 production?

The main byproducts are WF11899B and WF11899C, which are structurally similar to FR-901379.[1] In the wild-type C. empetri MEFC09 strain, these can account for approximately 20% (WF11899B) and 8% (WF11899C) of the total product-related compounds.[1]

Q3: What is the general biosynthetic pathway of FR-901379?

The biosynthesis of FR-901379 is carried out by a nonribosomal peptide synthetase (NRPS) and involves several modifying enzymes, including cytochrome P450s for hydroxylations. The biosynthetic genes are located in two separate gene clusters, a core cluster (mcf) and an O-sulfonation cluster.[1]

Q4: How can byproduct formation be minimized?

The most effective method to minimize the formation of WF11899B and WF11899C is through the overexpression of the cytochrome P450 enzyme genes, mcfF and mcfH.[1][2] This strategy has been shown to successfully eliminate the accumulation of these byproducts.[1][2]

Q5: What analytical methods are used to quantify FR-901379 and its byproducts?

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of FR-901379 and its byproducts.[1]

Data Presentation

Table 1: Comparison of FR-901379 and Byproduct Titers in Wild-Type and Genetically Engineered C. empetri Strains.

StrainGenetic ModificationFR-901379 Titer (mg/L)WF11899B Titer (mg/L)WF11899C Titer (mg/L)Reference
C. empetri MEFC09 (Wild-Type)-~300~60~24[1]
MEFC09-FOverexpression of mcfF~450Not Detected~15[1]
MEFC09-HOverexpression of mcfH~500~10Not Detected[1]
MEFC09-HFCo-overexpression of mcfF and mcfH~550Not DetectedNot Detected[2]
MEFC09-JOverexpression of mcfJ~1300Not specifiedNot specified[2][3]
MEFC09-JFHCo-overexpression of mcfJ, mcfF, and mcfH~4000 (in fed-batch)Not specifiedNot specified[2][3]

Experimental Protocols

1. Shake-Flask Fermentation for FR-901379 Production

  • Seed Culture Preparation:

    • Prepare the seed culture medium (MKS): 15 g/L soluble starch, 10 g/L sucrose, 5 g/L cottonseed meal, 10 g/L peptone, 1 g/L KH2PO4, and 2 g/L CaCO3. Adjust the pH to 6.5.[1]

    • Inoculate fresh mycelia of C. empetri into 50 mL of MKS medium in a 250 mL shake flask.[1]

    • Incubate for 2 days at 25°C with shaking at 220 rpm.[1]

  • Production Fermentation:

    • Prepare the fermentation medium (MKF): 10 g/L glucose, 30 g/L corn starch, 10 g/L peptone, 160 g/L D-sorbitol, 6 g/L (NH4)2SO4, 1 g/L KH2PO4, 0.3 g/L FeSO4·7H2O, 0.01 g/L ZnSO4·7H2O, and 2 g/L CaCO3. Adjust the pH to 6.5.[1]

    • Inoculate 5 mL of the seed culture into 50 mL of MKF medium in a 250 mL shake flask.[1]

    • Cultivate at 25°C and 220 rpm for 8 days.[1]

2. Protoplast-Mediated Transformation of C. empetri (General Protocol)

  • Protoplast Isolation:

    • Grow C. empetri in a suitable liquid medium to obtain young, actively growing mycelia.

    • Harvest the mycelia by centrifugation and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • Resuspend the mycelia in an enzyme solution containing a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer.

    • Incubate at a gentle shaking speed (e.g., 50 rpm) at 30-32°C for 1.5-2 hours to digest the cell walls.

    • Separate the protoplasts from the mycelial debris by filtering through a sterile sieve.

    • Pellet the protoplasts by gentle centrifugation and wash them multiple times with a sterile osmotic stabilizer solution (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Resuspend the protoplasts in the osmotic stabilizer solution and adjust the concentration to approximately 10^8 protoplasts/mL.

  • Transformation:

    • To 100 µL of the protoplast suspension, add the transforming DNA (e.g., a plasmid containing the gene of interest and a selectable marker).

    • Add a solution of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

    • Incubate on ice for a specified period.

    • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.

    • Incubate the plates until transformant colonies appear.

3. HPLC Analysis of FR-901379 and Byproducts

  • Sample Preparation:

    • Take a 1 mL aliquot of the fermentation broth.

    • Add four volumes of methanol (B129727) and shake vigorously for 1 hour at room temperature.

    • Centrifuge to pellet the cell debris.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: Deionized water with 0.05% trifluoroacetic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: 210 nm.[1]

    • Gradient:

      • 5-40% B for 3 min

      • 40-60% B for 15 min

      • 100% B for 5 min

      • 5% B for 3 min[1]

Visualizations

FR901379_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modification Modifications & Byproduct Formation Amino_Acids Amino Acids NRPS Nonribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Palmitic_Acid Palmitic Acid Palmitic_Acid->NRPS Hexapeptide_Core Hexapeptide Core NRPS->Hexapeptide_Core Assembly WF11899C_Intermediate Precursor to WF11899C Hexapeptide_Core->WF11899C_Intermediate McfH McfH (P450) WF11899C_Intermediate->McfH WF11899B_Intermediate WF11899C McfH->WF11899B_Intermediate Hydroxylation McfF McfF (P450) WF11899B_Intermediate->McfF FR901379_Precursor WF11899B McfF->FR901379_Precursor Hydroxylation Sulfotransferase Sulfotransferase FR901379_Precursor->Sulfotransferase FR901379 FR-901379 Sulfotransferase->FR901379 Sulfonation

Caption: Simplified biosynthetic pathway of FR-901379 highlighting byproduct formation.

Troubleshooting_Workflow Start High Byproduct Levels in Fermentation Check_Strain Is the production strain genetically optimized? Start->Check_Strain Optimize_Strain Overexpress mcfF and mcfH genes. Consider overexpressing mcfJ. Check_Strain->Optimize_Strain No Check_Fermentation Are fermentation parameters optimized? Check_Strain->Check_Fermentation Yes Optimize_Strain->Check_Fermentation Optimize_Fermentation Review and optimize media composition, pH, temperature, and aeration. Check_Fermentation->Optimize_Fermentation No Analyze_Results Analyze FR-901379 and byproduct titers via HPLC. Check_Fermentation->Analyze_Results Yes Optimize_Fermentation->Analyze_Results

Caption: Troubleshooting workflow for reducing byproduct formation in FR-901379 production.

Experimental_Workflow Strain_Development Strain Development (e.g., Gene Overexpression) Seed_Culture Seed Culture Preparation (MKS Medium, 2 days) Strain_Development->Seed_Culture Production_Fermentation Production Fermentation (MKF Medium, 8 days) Seed_Culture->Production_Fermentation Sample_Collection Sample Collection Production_Fermentation->Sample_Collection Extraction Methanol Extraction Sample_Collection->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

References

Technical Support Center: Overcoming High Viscosity in FR901379 Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to high viscosity during the fermentation of FR901379.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high viscosity in FR901379 fermentation broth?

High viscosity in the fermentation broth of Coleophoma empetri producing FR901379 is primarily attributed to two factors:

  • Biomass Concentration: As the fungal mycelium grows, the density of the biomass increases, leading to a more viscous broth.[1][2][3]

  • Mycelial Morphology: The filamentous nature of the fungus can lead to the entanglement of hyphae, forming a dense network that significantly increases the viscosity of the culture.[2][4] Unfavorable morphology, such as long, unbranched hyphae, exacerbates this issue.

Q2: What are the negative impacts of high viscosity on FR901379 production?

High viscosity can severely hinder the fermentation process by:

  • Impeding Mass Transfer: A viscous broth limits the efficient transfer of oxygen and nutrients to the fungal cells and the removal of metabolic byproducts. This can lead to oxygen limitation and nutrient starvation, ultimately reducing the productivity of FR901379.

  • Creating Inhomogeneous Mixing: Poor mixing results in gradients of nutrients, pH, and dissolved oxygen within the fermenter, leading to inconsistent cell growth and product formation.[5]

  • Increasing Power Consumption: More energy is required to agitate a highly viscous broth to achieve adequate mixing.

  • Complicating Downstream Processing: A viscous broth can be challenging and costly to filter and process for the purification of FR901379.[6]

Q3: What are the main strategies to mitigate high viscosity in FR901379 fermentation?

Several strategies can be employed to control and reduce the viscosity of the fermentation broth:

  • Medium Optimization: Replacing complex organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor has been shown to be effective.[5][7]

  • Fed-Batch Fermentation: Intermittent feeding of the carbon source can help control biomass growth and, consequently, viscosity.[5][7]

  • Bioreactor Design and Operation: Utilizing specialized impellers, such as the FULLZONE impeller, can improve mixing efficiency and reduce shear stress, which can positively influence mycelial morphology.[5][7]

  • Strain Improvement: Employing mutagenesis and screening techniques to select for mutant strains with altered mycelial morphology (e.g., smaller, more uniform pellets) can lead to significantly lower broth viscosity.[4]

  • Metabolic Engineering: Genetically modifying the producing strain to optimize the biosynthetic pathway can not only increase product titer but may also influence cellular morphology and broth rheology.[8][9][10]

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Increase in Broth Viscosity Early in Fermentation

Possible Cause: Suboptimal medium composition leading to excessive initial biomass growth.

Troubleshooting Steps:

  • Modify Nitrogen Source:

    • Recommendation: Replace complex organic nitrogen sources with a combination of ammonium sulfate and corn steep liquor.

    • Experimental Protocol:

      • Prepare a basal fermentation medium containing glucose, corn starch, peptone, and mineral salts.

      • In the experimental group, substitute the primary organic nitrogen source with ammonium sulfate and corn steep liquor. A starting point for optimization could be based on maintaining a similar carbon-to-nitrogen (C/N) ratio.

      • Monitor biomass concentration and broth viscosity throughout the fermentation.

  • Implement a Fed-Batch Strategy:

    • Recommendation: Instead of adding all the carbon source at the beginning, use an intermittent or continuous feeding strategy.

    • Experimental Protocol:

      • Start the fermentation with a lower initial concentration of the primary carbon source (e.g., glucose).

      • Once the initial carbon source is nearly depleted (as determined by offline measurement or online respiratory data), initiate a feed of a concentrated carbon source solution.

      • The feed rate should be carefully controlled to maintain a low but non-limiting substrate concentration.

Issue 2: High Viscosity Accompanied by Poor Mixing and Low Dissolved Oxygen Levels

Possible Cause: Inefficient agitation and oxygen transfer due to high biomass density and non-Newtonian fluid behavior.

Troubleshooting Steps:

  • Optimize Agitation:

    • Recommendation: If using a standard Rushton turbine, consider switching to an impeller designed for high viscosity fluids, such as a FULLZONE impeller. This type of impeller provides better axial mixing and lower shear rates.[5]

    • Experimental Protocol:

      • Conduct parallel fermentation runs, one with a standard impeller and another with a FULLZONE impeller.

      • Maintain the same power input per unit volume (P/V) for both fermentations initially.

      • Monitor mixing time, dissolved oxygen levels, and broth viscosity. The FULLZONE impeller has been shown to reduce viscosity from over 20,000 cP to below 10,000 cP, and in some cases, as low as 1000 cP in larger scale fermentors.[5][7]

  • Adjust Aeration Rate:

    • Recommendation: Increase the aeration rate to improve oxygen supply. However, be cautious as excessive aeration can lead to cell damage from high shear stress, especially with certain impeller types.

    • Experimental Protocol:

      • Systematically increase the aeration rate (vvm, volume of air per volume of broth per minute) in small increments.

      • Monitor the dissolved oxygen concentration and off-gas composition.

      • Observe any changes in mycelial morphology and FR901379 production to ensure that increased aeration is not having a negative impact.

Issue 3: Consistently High Viscosity Across Multiple Fermentation Batches

Possible Cause: The inherent morphology of the wild-type Coleophoma empetri strain is prone to forming highly viscous cultures.

Troubleshooting Steps:

  • Strain Improvement through Mutagenesis:

    • Recommendation: Generate a mutant library through physical (e.g., UV) or chemical mutagenesis and screen for strains with a more favorable, less viscous morphology (e.g., pelletized growth).

    • Experimental Protocol:

      • Expose a spore suspension of the parent strain to a mutagenic agent.

      • Plate the treated spores and select individual colonies.

      • Screen the mutants in small-scale shake flask cultures, visually assessing the broth viscosity and mycelial morphology.

      • Promising mutants with lower viscosity should then be tested in bioreactors to confirm their phenotype and assess FR901379 production. Strains with smaller and more uniform mycelium pellets have been shown to result in lower fermentation broth viscosity.[4]

Quantitative Data Summary

ParameterConditionResultReference
Broth Viscosity Standard Medium> 20,000 cP[5][7]
Modified Medium (Ammonium Sulfate & Corn Steep Liquor) + Fed-Batch< 10,000 cP[5][7]
Use of FULLZONE Impeller in 4 m³ fermentor~1,000 cP[5][7]
FR901379 Titer Wild-Type Strain~0.3 g/L[10]
Engineered Strain (Overexpressing mcfJ)~1.3 g/L[10]
Engineered Strain (co-expressing mcfJ, mcfF, mcfH) in Fed-Batch~4.0 g/L[10]

Experimental Protocols

Protocol 1: Viscosity Measurement of Fermentation Broth

This protocol describes the general procedure for measuring the apparent viscosity of a non-Newtonian fermentation broth using a rotational viscometer.

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

  • Beaker or sample container

  • FR901379 fermentation broth sample

Procedure:

  • Sample Preparation: Withdraw a representative sample of the fermentation broth from the bioreactor. It is crucial to measure the viscosity immediately to avoid changes due to temperature fluctuations or settling of the biomass.

  • Instrument Setup:

    • Select a spindle and rotational speed appropriate for the expected viscosity range. For highly viscous broths, a lower speed and a larger spindle surface area are typically used.

    • Calibrate the viscometer according to the manufacturer's instructions, often using a standard fluid of known viscosity.

  • Measurement:

    • Place the broth sample in the container and allow it to equilibrate to the desired temperature in the water bath.

    • Immerse the spindle into the broth up to the marked level.

    • Start the spindle rotation at the selected speed and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

    • It is recommended to take readings at multiple shear rates (rotational speeds) to characterize the non-Newtonian behavior of the broth.

Visualizations

FR901379_Production_Pathway cluster_fermentation_conditions Fermentation Conditions cluster_cellular_response Cellular Response cluster_broth_properties Broth Properties & Production Shear_Stress Shear Stress Mycelial_Morphology Mycelial Morphology (Pellets vs. Filamentous) Shear_Stress->Mycelial_Morphology Influences Nutrient_Availability Nutrient Availability (C/N Ratio) Nutrient_Availability->Mycelial_Morphology Influences Gene_Expression Gene Expression (e.g., mcf genes) Nutrient_Availability->Gene_Expression Regulates Viscosity Broth Viscosity Mycelial_Morphology->Viscosity Directly Affects FR901379_Titer FR901379 Titer Gene_Expression->FR901379_Titer Determines Viscosity->FR901379_Titer Impacts (via Mass Transfer)

Caption: Relationship between fermentation conditions, cellular responses, and FR901379 production.

Troubleshooting_Workflow Start High Viscosity Observed Check_Morphology Assess Mycelial Morphology Start->Check_Morphology Filamentous Long Filaments Check_Morphology->Filamentous Dominant Pelleted Pelleted/Dispersed Check_Morphology->Pelleted Favorable Check_Mixing Evaluate Mixing & DO Poor_Mixing Poor Mixing / Low DO Check_Mixing->Poor_Mixing Yes Good_Mixing Adequate Mixing / DO Check_Mixing->Good_Mixing No Action_Strain Action: Strain Improvement (Mutagenesis) Filamentous->Action_Strain Pelleted->Check_Mixing Action_Impeller Action: Optimize Agitation (e.g., FULLZONE impeller) Poor_Mixing->Action_Impeller Action_Media Action: Optimize Medium (N-source, Fed-batch) Good_Mixing->Action_Media End Viscosity Reduced Action_Strain->End Action_Media->End Action_Impeller->End

Caption: Troubleshooting workflow for addressing high viscosity in FR901379 fermentation.

References

metabolic engineering strategies for FR 901379 overproduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metabolic engineering of FR901379 overproduction in Coleophoma empetri.

Frequently Asked Questions (FAQs)

Q1: What are the most effective metabolic engineering strategies to increase FR901379 production?

A1: Several successful strategies have been implemented to enhance the production of FR901379, a precursor to the antifungal drug micafungin (B1204384).[1][2][3] The most effective approaches include:

  • Overexpression of Rate-Limiting Enzymes: The cytochrome P450 enzymes, McfF and McfH, have been identified as rate-limiting steps in the FR901379 biosynthetic pathway.[2][3][4] Overexpressing the genes encoding these enzymes can significantly reduce the accumulation of byproducts and channel metabolic flux towards FR901379.[2][4]

  • Overexpression of the Transcriptional Activator McfJ: McfJ is a key transcriptional activator for the FR901379 biosynthetic gene cluster.[2][3] Its overexpression has been shown to markedly increase the overall production of FR901379.[2][4][5]

  • Combinatorial Metabolic Engineering: A synergistic effect can be achieved by combining the above strategies. Co-expression of mcfJ, mcfF, and mcfH has resulted in a substantial increase in FR901379 titer, demonstrating the power of a multi-pronged approach.[2][5]

  • Fed-Batch Fermentation: Optimizing fermentation conditions through a fed-batch strategy can significantly improve the final product yield by maintaining optimal nutrient levels and reducing substrate inhibition.[2][4][5][6]

Q2: What is the role of the mcf gene cluster in FR901379 biosynthesis?

A2: The biosynthesis of FR901379 is orchestrated by genes located in two separate biosynthetic gene clusters (BGCs): the core mcf cluster and an O-sulfonation gene cluster.[3] The mcf cluster contains the core functional genes responsible for the synthesis of the peptide backbone and its initial modifications. This includes the nonribosomal peptide synthetase (NRPS) gene, genes for the synthesis of non-proteinogenic amino acids, and enzymes for tailoring reactions.[1]

Q3: How can CRISPR/Cas9 technology be utilized in C. empetri for FR901379 research?

A3: CRISPR/Cas9-based gene editing has been successfully established in C. empetri and serves as a powerful tool for functional genomics and metabolic engineering.[1] This technology allows for rapid and efficient gene disruption, which is invaluable for:

  • Verifying the function of putative biosynthetic genes: By knocking out specific genes in the mcf cluster, researchers can confirm their role in the FR901379 biosynthetic pathway.[1]

  • Identifying genes responsible for byproduct formation: Gene knockouts can help to identify and eliminate pathways that compete for precursors, thereby redirecting metabolic flow towards FR901379.

  • Introducing targeted genetic modifications: CRISPR/Cas9 can be used to insert or modify genes to enhance enzyme activity or regulatory functions.

Q4: What are some common byproducts in FR901379 fermentation, and how can they be minimized?

A4: Common byproducts in FR901379 fermentation include WF11899B and WF11899C, which are intermediates in the biosynthetic pathway.[3] These byproducts accumulate due to bottlenecks at the hydroxylation steps catalyzed by McfF and McfH.[3] Overexpression of mcfF and mcfH has been shown to be an effective strategy to reduce the accumulation of these intermediates and increase the final yield of FR901379.[2][4]

Troubleshooting Guides

Issue 1: Low Titer of FR901379
Potential Cause Troubleshooting Step
Suboptimal Gene Expression Verify the integration and expression levels of your target genes (mcfJ, mcfF, mcfH) using RT-qPCR. If expression is low, consider using stronger promoters or increasing the copy number of the expression cassettes.
Inefficient Precursor Supply Analyze the metabolic flux to ensure sufficient availability of amino acid and fatty acid precursors. Consider precursor feeding experiments to identify any limitations.
Suboptimal Fermentation Conditions Optimize fermentation parameters such as temperature, pH, dissolved oxygen, and nutrient feeding rates. A fed-batch strategy is often crucial for achieving high titers.[2][4][5][6]
Mycelial Morphology Poor mycelial morphology (e.g., dense pellets) can limit nutrient uptake and oxygen transfer.[2] Optimize agitation and aeration rates, and consider using microparticle-enhanced cultivation to encourage a more dispersed mycelial form.
Issue 2: High Levels of Byproducts (WF11899B and WF11899C)
Potential Cause Troubleshooting Step
Insufficient Activity of McfF and McfH This is the most common cause. Overexpress the genes encoding the cytochrome P450 enzymes McfF and McfH to drive the conversion of intermediates to FR901379.[2][4]
Suboptimal Redox Environment Ensure sufficient supply of cofactors (e.g., NADPH) for the P450 enzymes. This may involve engineering the central carbon metabolism to increase the NADPH pool.
Issue 3: Difficulty with Genetic Transformation of C. empetri
Potential Cause Troubleshooting Step
Low Protoplast Viability Optimize the enzymatic digestion conditions (enzyme concentration, digestion time) for protoplast formation. Ensure the use of an appropriate osmotic stabilizer in all solutions.
Inefficient DNA Uptake Optimize the PEG-mediated transformation protocol, including the concentration of PEG, the duration of incubation, and the heat shock parameters.
Low Homologous Recombination Frequency For targeted gene integration or knockout, use a ku80 deficient strain. The deletion of ku80, a key gene in the non-homologous end joining (NHEJ) pathway, has been shown to significantly increase the frequency of homologous recombination in C. empetri.[7]

Quantitative Data Summary

The following table summarizes the reported improvements in FR901379 titer through various metabolic engineering strategies.

Strain/Condition FR901379 Titer (g/L) Fold Increase Reference
Wild-Type (C. empetri MEFC09)0.3-[2][4]
Overexpression of mcfJ1.3~4.3[2][4][5]
Heavy-ion irradiation mutant1.1~3.7[8][9]
Co-expression of mcfJ, mcfF, and mcfH (Fed-batch)4.0~13.3[2][4][5]

Experimental Protocols

Protocol 1: Co-expression of mcfJ, mcfF, and mcfH in C. empetri

This protocol outlines the general steps for the construction of a high-yielding strain through combinatorial metabolic engineering.

  • Vector Construction:

    • Amplify the coding sequences of mcfJ, mcfF, and mcfH from the genomic DNA of C. empetri.

    • Clone the genes into suitable expression vectors under the control of strong constitutive promoters (e.g., PgpdA). The vectors should also contain a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation and Transformation:

    • Grow C. empetri mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic buffer to generate protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the expression cassettes using a PEG-calcium chloride mediated method.

  • Selection and Screening of Transformants:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

    • Isolate individual transformants and cultivate them in a liquid fermentation medium.

    • Analyze the culture broth for FR901379 production using HPLC.

  • Sequential Transformation:

    • To construct the co-expression strain, sequentially transform the single-gene overexpression mutants. For example, introduce the mcfF and mcfH expression cassettes into the high-performing mcfJ overexpression mutant.

Protocol 2: Fed-Batch Fermentation for High-Yield FR901379 Production

This protocol provides a general guideline for fed-batch fermentation to enhance FR901379 production.

  • Seed Culture Preparation:

    • Inoculate a seed culture medium with spores or mycelia of the engineered C. empetri strain.

    • Incubate at 25°C with shaking for 2-3 days.

  • Bioreactor Inoculation and Batch Phase:

    • Inoculate a 5L bioreactor containing production medium with the seed culture.

    • Maintain the temperature at 25°C and control the pH around 6.5.

    • Maintain dissolved oxygen (DO) levels above 30% by adjusting the agitation and aeration rates.

  • Fed-Batch Phase:

    • After the initial batch phase (typically 2-3 days), start the continuous or intermittent feeding of a concentrated nutrient solution. The feeding solution should contain a carbon source (e.g., glucose) and a nitrogen source.

    • Monitor the key fermentation parameters (pH, DO, substrate concentration) and adjust the feeding rate accordingly to maintain optimal conditions and avoid substrate inhibition.

  • Harvesting and Analysis:

    • Continue the fermentation for 10-14 days.

    • Harvest the culture broth and extract FR901379 for quantification by HPLC.

Visualizations

FR901379_Biosynthetic_Pathway Precursors Amino Acid & Fatty Acid Precursors NRPS Nonribosomal Peptide Synthetase (NRPS) Precursors->NRPS Linear_Peptide Linear Lipopeptide NRPS->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization Cyclic_Peptide Cyclic Lipopeptide Cyclization->Cyclic_Peptide Hydroxylation1 Hydroxylation (McfH) Cyclic_Peptide->Hydroxylation1 WF11899B_C WF11899B/C Hydroxylation1->WF11899B_C Hydroxylation2 Hydroxylation (McfF) WF11899B_C->Hydroxylation2 Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation2->Hydroxylated_Intermediate Sulfonation O-Sulfonation Hydroxylated_Intermediate->Sulfonation FR901379 FR901379 Sulfonation->FR901379

Caption: Simplified biosynthetic pathway of FR901379.

Metabolic_Engineering_Workflow Start Start: Wild-Type C. empetri Strain Gene_Identification Identify Rate-Limiting Genes (mcfF, mcfH) and Transcriptional Activator (mcfJ) Start->Gene_Identification Vector_Construction Construct Overexpression Vectors Gene_Identification->Vector_Construction Transformation Transform C. empetri Vector_Construction->Transformation Screening Screen for High Producers Transformation->Screening Combinatorial Combine Overexpression Constructs Screening->Combinatorial High_Yield_Strain Engineered High-Yield Strain Combinatorial->High_Yield_Strain Fermentation Fed-Batch Fermentation High_Yield_Strain->Fermentation End High Titer FR901379 Production Fermentation->End

Caption: Workflow for metabolic engineering of FR901379.

Troubleshooting_Logic Problem Low FR901379 Titer Check_Expression Check Gene Expression (RT-qPCR) Problem->Check_Expression Expression_Low Expression Low? Check_Expression->Expression_Low Optimize_Construct Optimize Expression Construct/Promoter Expression_Low->Optimize_Construct Yes Check_Fermentation Check Fermentation Parameters Expression_Low->Check_Fermentation No Solution Improved Titer Optimize_Construct->Solution Fermentation_Suboptimal Parameters Suboptimal? Check_Fermentation->Fermentation_Suboptimal Optimize_Fermentation Optimize Fed-Batch Strategy Fermentation_Suboptimal->Optimize_Fermentation Yes Check_Morphology Check Mycelial Morphology Fermentation_Suboptimal->Check_Morphology No Optimize_Fermentation->Solution Morphology_Poor Morphology Poor? Check_Morphology->Morphology_Poor Optimize_Agitation Optimize Agitation/ Aeration Morphology_Poor->Optimize_Agitation Yes Morphology_Poor->Solution No Optimize_Agitation->Solution

Caption: Troubleshooting logic for low FR901379 titer.

References

Technical Support Center: Optimizing Nutrient Media for FR901379 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nutrient media for the production of FR901379, a precursor to the antifungal agent micafungin (B1204384).[1]

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is its production optimization important?

FR901379 is a nonribosomal lipohexapeptide produced by the filamentous fungus Coleophoma empetri. It is the key precursor for the semi-synthesis of micafungin, an important echinocandin antifungal agent used to treat invasive fungal infections.[1][2][3] Optimizing its production is crucial because low fermentation efficiency increases the manufacturing cost of micafungin and can hinder its widespread clinical availability.[1][4]

Q2: What are the common challenges encountered during FR901379 fermentation?

Common challenges in FR901379 production include:

  • Low Titer: The yield of FR901379 can be inherently low in wild-type and even in some industrial strains.[1][5]

  • Byproduct Formation: The production of structurally similar byproducts, such as WF11899B and WF11899C, can complicate downstream purification processes.[1][5]

  • High Broth Viscosity: Increased viscosity of the fermentation broth can lead to poor oxygen transfer and mixing, negatively impacting cell growth and product formation.[4][6]

  • Unfavorable Mycelial Morphology: The morphology of the mycelium plays a critical role in metabolite production. Poor mycelial pellet formation can be detrimental to high-yield fermentation.[5][7]

Q3: What are the key nutrient components that influence FR901379 production?

The key nutrient components influencing FR901379 production are carbon and nitrogen sources.

  • Carbon Sources: Fructose and glucose are commonly used as primary carbon sources.[2][6] The intermittent feeding of the carbon source can help manage viscosity.[4] D-sorbitol has also been identified as a main carbon source in some fermentation media.[5]

  • Nitrogen Sources: A combination of organic and inorganic nitrogen sources is often beneficial. These can include corn gluten, casein, yeast peptone, and ammonium (B1175870) sulfate (B86663).[4][6] Complex organic nitrogen sources have been shown to be beneficial for production.[4]

  • Minerals and Other Components: Magnesium sulfate is important as a sulfate source for the biosynthesis of the catechol-sulfate moiety.[4] Maintaining low phosphate (B84403) concentrations can also be beneficial.[4]

Q4: How can metabolic engineering be used to improve FR901379 production?

Metabolic engineering provides powerful strategies to enhance FR901379 yields. Key approaches include:

  • Overexpression of Rate-Limiting Enzymes: Overexpressing genes encoding cytochrome P450 enzymes, specifically mcfF and mcfH, has been shown to reduce the accumulation of unwanted byproducts and increase the FR901379 titer.[1][4]

  • Overexpression of Transcriptional Activators: The transcriptional activator mcfJ plays a crucial role in regulating the FR901379 biosynthetic gene cluster. Overexpression of mcfJ has led to a significant increase in production, with titers rising from 0.3 g/L to 1.3 g/L in one study.[1][3][4]

  • Combinatorial Engineering: A combined approach of co-expressing mcfJ, mcfF, and mcfH has demonstrated additive effects, resulting in titers as high as 4.0 g/L under fed-batch conditions.[1][4][5]

Troubleshooting Guide

IssuePotential CausesRecommended Actions
Low FR901379 Yield Suboptimal nutrient concentrations.Optimize carbon and nitrogen sources in the medium. Refer to the media composition tables below for starting points.
Inefficient precursor supply.Consider metabolic engineering strategies, such as overexpressing key biosynthetic genes like mcfA.[8]
Poor oxygen supply due to high viscosity.Implement a fed-batch strategy with intermittent carbon source feeding to control viscosity.[4] Optimize agitation and aeration rates.
Non-ideal fermentation pH or temperature.Maintain the temperature between 23-27°C and control the pH of the medium.[4]
High Levels of Byproducts (WF11899B & WF11899C) Incomplete enzymatic conversion in the biosynthetic pathway.Overexpress the rate-limiting enzymes cytochrome P450 McfF and McfH to drive the reaction towards FR901379.[1][5]
High Viscosity of Fermentation Broth Excessive mycelial growth.Modify the medium composition by replacing certain organic nitrogen sources with ammonium sulfate and corn steep liquor.[4]
High concentration of carbon source at the beginning of fermentation.Employ a fed-batch culture strategy with intermittent feeding of the carbon source.[4]
Poor Mycelial Morphology (e.g., filamentous instead of pellets) Genetic characteristics of the strain.Consider strain improvement through mutagenesis (e.g., heavy-ion irradiation) to select for mutants with more favorable morphology.[7]
Suboptimal culture conditions.Optimize agitation speed and impeller design to reduce shear stress on the mycelium.[4]

Quantitative Data

Table 1: Example of a Fermentation Medium for FR901379 Production

ComponentConcentration (g/L)Reference
Fructose140[6]
Corn Gluten Powder10[6]
Casein6[6]
Yeast Peptone7[6]
Magnesium Sulfate2[6]
Dipotassium Hydrogen Phosphate0.5[6]
Calcium Carbonate3[6]
Defoamer0.5[6]

Table 2: Seed Culture Medium Compositions

ComponentMedium 1 (g/L)Medium 2 (MKS) (g/L)Reference
Glucose10-[6]
Soluble Starch3015[2][6]
Cottonseed Cake Powder205[2][6]
Dry Corn Steep Liquor5-[6]
Peptone-10[2]
Sucrose-10[2]
Dipotassium Hydrogen Phosphate2-[6]
Monopotassium Phosphate (KH2PO4)-1[2]
Calcium Carbonate32[2][6]
Defoamer1-[6]

Table 3: Production Medium Compositions

ComponentMedium 1 (MKF) (g/L)Reference
Glucose10[2][7]
Corn Starch30[2][7]
Peptone10[2][7]
(NH4)2SO46[2][7]
KH2PO41[2][7]
FeSO40.3[2][7]
ZnSO40.01[2][7]
CaCO32[2][7]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for FR901379 Production

  • Seed Culture Preparation:

    • Prepare the seed culture medium (e.g., MKS medium, see Table 2).

    • Inoculate the medium with spores or mycelia of Coleophoma empetri.

    • Incubate at 24-26°C on a rotary shaker at a suitable agitation speed for 2-3 days.

  • Production Culture Inoculation:

    • Prepare the production medium (e.g., MKF medium, see Table 3).

    • Transfer a specific percentage (e.g., 2-2.5%) of the seed culture to the production medium in shake flasks.[6]

  • Fermentation:

    • Incubate the production flasks at 24-26°C with shaking for 10-14 days.[1][6]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Extract FR901379 from the culture broth, for example, by adding methanol (B129727) (5 times the volume) followed by ultrasonic crushing for 1 hour.[8]

    • Centrifuge the mixture at 10,000 x g for 5 minutes.[8]

    • Analyze the supernatant for FR901379 concentration using High-Performance Liquid Chromatography (HPLC) with detection at 210 nm.[7][8]

Protocol 2: Fed-Batch Fermentation in a Bioreactor

  • Bioreactor Preparation and Sterilization:

    • Prepare the fermentation medium (e.g., a modified MKF medium with D-sorbitol as the main carbon source) in a 5 L bioreactor.[5]

    • Sterilize the bioreactor and the medium.

  • Inoculation:

    • Inoculate the bioreactor with a seed culture of a high-yielding strain (e.g., one overexpressing mcfJ, mcfF, and mcfH).[1][5]

  • Fermentation Control:

    • Maintain the temperature at 24-26°C.[6]

    • Control the dissolved oxygen (DO) level to be not less than 20% by adjusting the agitation speed (e.g., 50-200 rpm) and aeration rate (e.g., 1 VVM).[6]

  • Fed-Batch Strategy:

    • Monitor the concentration of the primary carbon source (e.g., D-sorbitol).[5]

    • When the carbon source is depleted (e.g., around day 5), initiate feeding of a concentrated carbon source solution to maintain cell growth and product formation.[5]

  • Sampling and Analysis:

    • Follow the same procedure for sampling and HPLC analysis as described in Protocol 1.

Visualizations

FR901379_Biosynthesis_Pathway Precursors Amino Acid Precursors (e.g., Ornithine, Threonine) NRPS McfA (NRPS) Precursors->NRPS Assembly Hexapeptide Linear Hexapeptide NRPS->Hexapeptide Cyclization Cyclization Hexapeptide->Cyclization Cyclic_Hexapeptide Cyclic Hexapeptide Backbone Cyclization->Cyclic_Hexapeptide Hydroxylation1 Hydroxylation Cyclic_Hexapeptide->Hydroxylation1 Intermediate1 Hydroxylated Intermediate Hydroxylation1->Intermediate1 WF11899B Byproduct: WF11899B Intermediate1->WF11899B Side reaction Hydroxylation2 Hydroxylation Intermediate1->Hydroxylation2 McfH McfH (P450) McfH->Hydroxylation1 Intermediate2 Di-hydroxylated Intermediate Hydroxylation2->Intermediate2 WF11899C Byproduct: WF11899C Intermediate2->WF11899C Side reaction Sulfonation Sulfonation Intermediate2->Sulfonation McfF McfF (P450) McfF->Hydroxylation2 FR901379 FR901379 Sulfonation->FR901379 McfJ McfJ (Transcriptional Activator) McfJ->NRPS Upregulates McfJ->McfH Upregulates McfJ->McfF Upregulates

Caption: Simplified biosynthetic pathway of FR901379.

Experimental_Workflow Start Start Strain_Selection Strain Selection (e.g., C. empetri high-yield mutant) Start->Strain_Selection Seed_Culture Seed Culture Preparation Strain_Selection->Seed_Culture Production_Culture Production Culture (Shake Flask / Bioreactor) Seed_Culture->Production_Culture Fermentation Fermentation (Control Temp, pH, DO) Production_Culture->Fermentation Sampling Regular Sampling Fermentation->Sampling Extraction FR901379 Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Data_Evaluation Data Evaluation (Titer, Byproducts) Analysis->Data_Evaluation Optimization Optimization Loop (Medium / Process Parameters) Data_Evaluation->Optimization Optimization->Seed_Culture Adjust & Repeat End End Optimization->End Process Optimized

Caption: General workflow for FR901379 production and optimization.

Troubleshooting_Flowchart Start Low FR901379 Titer Check_Byproducts High Byproducts (WF11899B/C)? Start->Check_Byproducts Overexpress_P450 Action: Overexpress mcfF and mcfH Check_Byproducts->Overexpress_P450 Yes Check_Viscosity High Broth Viscosity? Check_Byproducts->Check_Viscosity No End Re-evaluate Titer Overexpress_P450->End Fed_Batch Action: Implement Fed-Batch Strategy Check_Viscosity->Fed_Batch Yes Check_Nutrients Nutrient Medium Optimized? Check_Viscosity->Check_Nutrients No Fed_Batch->End Optimize_Media Action: Optimize C/N Sources and Ratios Check_Nutrients->Optimize_Media No Check_Strain Strain Performance Maximized? Check_Nutrients->Check_Strain Yes Optimize_Media->End Metabolic_Engineering Action: Overexpress Activator mcfJ Check_Strain->Metabolic_Engineering No Check_Strain->End Yes Metabolic_Engineering->End

Caption: Troubleshooting flowchart for low FR901379 production.

References

FR901379 Purification and Recovery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and recovery of FR901379.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of FR901379?

The primary challenges in FR901379 purification are low fermentation titer, the presence of structurally similar byproducts, and poor mycelium pellet formation, which can complicate large-scale purification processes.[1][2][3] The main byproducts that complicate purification are WF11899B and WF11899C, which are intermediates in the FR901379 biosynthesis pathway.[1][4]

Q2: What are the key impurities I should be aware of during FR901379 analysis?

Key impurities include the biosynthetic precursors WF11899B and WF11899C.[1] Other potential impurities can arise from the fermentation medium, degradation of FR901379, or as byproducts of the chemical synthesis steps if applicable.[]

Q3: What analytical methods are typically used to assess the purity of FR901379?

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of FR901379 and quantifying impurities.[1][6]

Q4: What are the general solubility properties of FR901379?

FR901379 exhibits excellent water solubility due to its sulfonate moiety, which is an advantage over other echinocandins.[1] It is also soluble in ethanol (B145695), methanol, DMF, and DMSO.[7]

Troubleshooting Guides

Low Recovery Yield

Problem: The final yield of purified FR901379 is consistently low.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Optimize fermentation parameters such as carbon-nitrogen sources, cultivation conditions, and oxygen supply.[2][8] Consider fed-batch strategies to improve titer.[2]Increased starting concentration of FR901379 in the fermentation broth.
Inefficient Extraction from Mycelia Ensure efficient solid-liquid separation. Use polar solvents for leaching from the solid fermenting culture.[9]Improved extraction of FR901379 from the fermentation culture.
Poor Adsorption to Resin Select an appropriate resin for adsorption. Polymeric adsorbents and macroporous resins have been reported to be effective.[9][10] Optimize the adsorption flow rate.[10]Enhanced binding of FR901379 to the purification resin, leading to higher recovery.
Incomplete Desorption from Resin Optimize the desorption solvent system. An 80% ethanol solution has been shown to be an effective desorbent.[10]Efficient elution of FR901379 from the resin, maximizing recovery.
Product Degradation Maintain appropriate pH during purification, as elevated pH can lead to degradation. The presence of phosphates can help protect against degradation.[2]Minimized loss of FR901379 due to chemical instability.
High Impurity Levels

Problem: The purified FR901379 is contaminated with significant levels of byproducts, primarily WF11899B and WF11899C.

Potential Cause Troubleshooting Step Expected Outcome
High Byproduct Production during Fermentation Employ metabolic engineering strategies to reduce byproduct formation. Overexpression of the rate-limiting enzymes McfF and McfH can eliminate the accumulation of WF11899B and WF11899C.[1][4]A higher ratio of FR901379 to its precursors in the starting material, simplifying purification.
Ineffective Chromatographic Separation Utilize silica (B1680970) gel chromatography for further purification after initial resin adsorption.[9] Optimize the mobile phase and gradient to achieve better resolution between FR901379 and its analogs.Improved separation of FR901379 from structurally similar impurities.
Co-elution of Impurities Consider a multi-step purification process, including decolorization with a suitable resin (e.g., D303) prior to adsorption chromatography.[10]Removal of interfering substances that may co-elute with FR901379.

Quantitative Data Summary

Table 1: Improvement of FR901379 Titer through Metabolic Engineering

Strain Genetic Modification FR901379 Titer (mg/L) Reference
MEFC09 (Parental)-284[1]
MEFC09-HF-5Overexpression of mcfF and mcfH572[1]
Engineered StrainOverexpression of mcfJ1300 (from 300)[1][4]
Engineered StrainCoexpression of mcfJ, mcfF, and mcfH4000 (in 5 L bioreactor)[1][4]
High-Yield MutantsHeavy-ion irradiation1100[11]

Experimental Protocols

General Purification Protocol for FR901379

This protocol is a generalized procedure based on available literature and may require optimization for specific experimental conditions.

  • Solid-Liquid Separation: The fermentation broth of Coleophoma empetri is subjected to solid-liquid separation to obtain the solid fermenting culture.[9]

  • Extraction: A polar solvent is added to the solid fermenting culture, followed by stirring and leaching. A subsequent solid-liquid separation yields the FR901379 vat liquor.[9]

  • Resin Adsorption: The polarity of the FR901379 vat liquor is adjusted, typically by adding water, before loading it onto a polymeric adsorbent resin for absorption.[9] A decolorizing resin may be used prior to the adsorbing resin.[10]

  • Desorption: The resin is washed, and FR901379 is eluted using a suitable desorbent, such as 80% ethanol.[10]

  • Concentration: The desorbed solution containing FR901379 is concentrated.

  • Silica Gel Chromatography: The concentrated crude extract is further purified by silica gel column chromatography to obtain high-purity FR901379.[9]

  • Crystallization: The purified FR901379 can be crystallized using a suitable solvent like acetone.[10]

Analytical HPLC Method for FR901379

The following is an example of an analytical HPLC method for FR901379:

  • Mobile Phase Gradient:

    • 0–5 min: Isocratic elution, 5% B

    • 5–10 min: 5–55% B

    • 10–25 min: 55–100% B

    • 25–33 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 μL[6]

Visualizations

FR901379_Purification_Workflow Fermentation Fermentation Broth SolidLiquid Solid-Liquid Separation Fermentation->SolidLiquid SolidCulture Solid Fermenting Culture SolidLiquid->SolidCulture Extraction Extraction with Polar Solvent SolidCulture->Extraction VatLiquor FR901379 Vat Liquor Extraction->VatLiquor ResinAdsorption Resin Adsorption VatLiquor->ResinAdsorption Desorption Desorption ResinAdsorption->Desorption Concentration Concentration Desorption->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel HighPurity High-Purity FR901379 SilicaGel->HighPurity Troubleshooting_Low_Yield cluster_solutions Solutions LowYield Low Recovery Yield SuboptimalFermentation Suboptimal Fermentation LowYield->SuboptimalFermentation InefficientExtraction Inefficient Extraction LowYield->InefficientExtraction PoorAdsorption Poor Resin Adsorption LowYield->PoorAdsorption IncompleteDesorption Incomplete Desorption LowYield->IncompleteDesorption Degradation Product Degradation LowYield->Degradation OptimizeFermentation Optimize Fermentation Parameters SuboptimalFermentation->OptimizeFermentation ImproveExtraction Improve Extraction Protocol InefficientExtraction->ImproveExtraction SelectOptimizeResin Select/Optimize Resin & Conditions PoorAdsorption->SelectOptimizeResin OptimizeDesorption Optimize Desorption Solvent IncompleteDesorption->OptimizeDesorption ControlpH Control pH Degradation->ControlpH Signaling_Pathway_Byproduct_Reduction cluster_biosynthesis FR901379 Biosynthesis Pathway cluster_enzymes Rate-Limiting Enzymes cluster_solution Metabolic Engineering Solution Precursors Precursors WF11899B_C WF11899B / WF11899C Precursors->WF11899B_C FR901379 FR901379 WF11899B_C->FR901379 Hydroxylation McfF McfF McfH McfH Overexpression Overexpression of McfF and McfH Overexpression->McfF enhances Overexpression->McfH enhances

References

FR901379 Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FR901379 in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of FR901379 instability in aqueous solutions?

A1: The principal cause of instability for FR901379, like other echinocandins, in aqueous solutions, particularly at physiological pH, is a chemical degradation process involving the opening of its cyclic peptide ring. This process is initiated by the cleavage of a hemiaminal linkage, leading to a linearized peptide with reactive aldehyde and amide termini. This initial degradation product is susceptible to further breakdown.[1]

Q2: How do pH and temperature affect the stability of FR901379 in solution?

Q3: What are the best practices for preparing and storing FR901379 stock solutions?

A3: To ensure maximum stability of your FR901379 stock solutions, follow these guidelines:

  • Reconstitution: Reconstitute lyophilized FR901379 powder using a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).

  • Solvent Choice: While organic solvents like DMSO may offer better initial solubility and stability for long-term storage at low temperatures, for aqueous-based experiments, it is crucial to use a buffer system. The use of inorganic salts, such as phosphates, may help protect against degradation at slightly elevated pH levels.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term use (up to 24 hours), store the solution at 2-8 °C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C.

Q4: Can I use common laboratory buffers for my experiments with FR901379?

A4: Yes, but with caution. It is advisable to use buffers within a pH range of 5 to 7. Buffers with a higher pH (alkaline) will significantly increase the rate of degradation. When preparing solutions for in vitro or in vivo experiments, it is crucial to consider the final pH of the medium.

Q5: Are there any visible signs of FR901379 degradation in solution?

A5: Visual inspection alone is not a reliable method to assess the stability of FR901379. Degradation products are typically soluble and do not cause a noticeable change in the appearance of the solution, such as precipitation or color change. The most reliable way to monitor stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of FR901379 in the experimental solution.- Prepare fresh solutions of FR901379 for each experiment. - Verify the pH of your experimental buffer and adjust if necessary to be within the optimal range (pH 5-7). - Minimize the time FR901379 is kept in solution at room temperature or 37°C. - Confirm the integrity of your stock solution using HPLC analysis.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Review your solution preparation and storage procedures. Ensure the pH and temperature are within the recommended ranges. - Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks. - Consider the possibility of interactions with other components in your solution.
Difficulty in dissolving lyophilized FR901379 powder. Inappropriate solvent or handling.- Use a recommended solvent such as DMSO for initial reconstitution to ensure complete dissolution before further dilution in aqueous buffers. - Gently vortex or sonicate the solution to aid dissolution, avoiding vigorous shaking which can lead to aggregation of some molecules.

Quantitative Stability Data Summary

While specific quantitative stability data for FR901379 is limited in publicly available literature, the following table summarizes the stability information for its closely related derivative, micafungin, which can serve as a valuable reference.

Parameter Condition Stability Reference
Storage of Lyophilized Powder -20°C≥ 4 yearsCayman Chemical Product Information
Reconstituted Solution in Vial Reconstituted with 0.9% NaCl or 5% Dextrose, stored at 25°CUp to 48 hoursProduct Information for Micafungin
Diluted Infusion Solution Diluted in 0.9% NaCl or 5% Dextrose, stored at 25°C, protected from lightUp to 96 hoursProduct Information for Micafungin
Aqueous Solution (PBS, pH 7.2) Stored for more than one dayNot recommendedCayman Chemical Product Information

Experimental Protocols

Protocol 1: Stability Testing of FR901379 in Aqueous Solution using HPLC

This protocol outlines a general method for assessing the stability of FR901379 in a buffered solution over time.

  • Preparation of FR901379 Stock Solution:

    • Accurately weigh a known amount of lyophilized FR901379 powder.

    • Reconstitute the powder in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Test Solutions:

    • Dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample Analysis by HPLC:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution.

    • Quench the degradation by adding an equal volume of cold methanol.

    • Centrifuge the sample to precipitate any proteins or other macromolecules.

    • Analyze the supernatant by reverse-phase HPLC.

    • HPLC Conditions (example): [3]

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: A suitable gradient to separate FR901379 from its degradation products.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

  • Data Analysis:

    • Quantify the peak area of FR901379 at each time point.

    • Calculate the percentage of FR901379 remaining relative to the initial time point (t=0).

    • Plot the percentage of FR901379 remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway FR901379 Cyclic FR901379 RingOpening Ring-Opening (Hemiaminal Cleavage) FR901379->RingOpening Physiological pH LinearPeptide Linear Peptide Intermediate (Reactive Aldehyde & Amide) RingOpening->LinearPeptide FurtherDegradation Further Degradation Products LinearPeptide->FurtherDegradation

FR901379 Degradation Pathway

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized FR901379 in DMSO Dilute Dilute in Aqueous Buffer (e.g., PBS pH 7.4) Reconstitute->Dilute Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Dilute->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Cold Methanol Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze

FR901379 Stability Testing Workflow

References

minimizing degradation of FR 901379 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of FR901379 during extraction.

Frequently Asked Questions (FAQs)

Q1: What is FR901379 and why is its stability a concern?

A1: FR901379 is a lipopeptide natural product produced by the fungus Coleophoma empetri. It is the precursor for the semi-synthetic antifungal drug, micafungin (B1204384).[1][2][3] The stability of FR901379 is a critical concern during extraction and purification due to its susceptibility to degradation, which can lead to reduced yield and the formation of impurities.

Q2: What are the main factors that cause degradation of FR901379?

A2: The primary factors that influence the degradation of FR901379 are elevated pH and temperature.[4] As an echinocandin, FR901379's cyclic peptide structure can undergo ring-opening under unfavorable pH conditions. High temperatures can accelerate this degradation process.

Q3: What are the common impurities encountered during FR901379 extraction?

A3: The most common impurities are structurally related analogues, primarily WF11899B and WF11899C.[2][5] These compounds are precursors in the biosynthesis of FR901379 and may be co-extracted, complicating the purification process.[2][5]

Q4: What is the mechanism of action of FR901379?

A4: FR901379, like other echinocandins, acts by inhibiting the enzyme β-1,3-glucan synthase.[6] This enzyme is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of FR901379 Degradation during extraction: Exposure to high pH or temperature.Maintain a pH below 7 during extraction and purification. Use chilled solvents and perform extractions at reduced temperatures (e.g., 4°C). Inorganic phosphates can help protect against degradation at elevated pH.[4]
Inefficient extraction from mycelia: High viscosity of the fermentation broth can hinder solvent penetration.Reduce the viscosity of the fermentation broth by replacing organic nitrogen sources with ammonium (B1175870) sulfate (B86663) and corn steep liquor. Ensure thorough mixing during solvent extraction.
Poor binding to chromatography resin: Suboptimal loading conditions or inappropriate resin choice.Optimize the pH and solvent composition of the crude extract before loading onto the resin column. Screen different types of resins (e.g., polymeric adsorbents) to find one with optimal binding capacity for FR901379.
Presence of Impurities (WF11899B & WF11899C) Co-extraction with FR901379: These analogues have similar polarities to FR901379.Optimize the chromatographic separation method. A gradient elution with a C18 reversed-phase column using a mobile phase of water (with 0.1% formic acid) and acetonitrile (B52724) can be effective.[5] Careful fraction collection is crucial.
Incomplete biosynthesis in fermentation: Suboptimal fermentation conditions may lead to the accumulation of precursors.Optimize fermentation parameters such as nutrient composition, pH, and aeration to promote the complete conversion of precursors to FR901379.
High Viscosity of Fermentation Broth High biomass concentration: Dense mycelial growth increases viscosity.Modify the fermentation medium to control mycelial morphology. Fed-batch feeding of the carbon source can also help to reduce viscosity.
Release of intracellular components: Cell lysis can release DNA and other macromolecules that increase viscosity.Consider using enzymes like nucleases to break down released nucleic acids.

Experimental Protocols

Protocol 1: Extraction of FR901379 from Fermentation Broth

This protocol is a general guideline based on common practices and may require optimization for specific experimental conditions.

1. Fermentation Broth Harvesting:

  • Centrifuge the Coleophoma empetri fermentation broth at 4,000 x g for 20 minutes to separate the mycelia from the supernatant.

2. Mycelial Extraction:

  • Resuspend the mycelial pellet in 3-5 volumes of methanol (B129727) or 95% ethanol.

  • Stir the suspension at room temperature for 1-2 hours or perform ultrasonic crushing for 1 hour to ensure thorough extraction.

  • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

  • Repeat the extraction process on the mycelial pellet to maximize yield.

  • Pool the solvent extracts.

3. Crude Extract Preparation:

  • Reduce the volume of the pooled solvent extract under reduced pressure at a temperature not exceeding 40°C.

  • Add water to the concentrated extract to precipitate the crude FR901379.

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Purification of FR901379 using Resin Chromatography

1. Resin Selection and Preparation:

  • Select a suitable polymeric adsorbent resin (e.g., Diaion HP-20).

  • Prepare the resin according to the manufacturer's instructions, typically involving washing with methanol and water.

2. Column Loading:

  • Dissolve the crude FR901379 extract in a minimal amount of the initial mobile phase (e.g., 30% methanol in water).

  • Load the dissolved extract onto the prepared resin column.

3. Elution:

  • Wash the column with a low concentration of organic solvent (e.g., 50% methanol) to remove polar impurities.

  • Elute the FR901379 using a stepwise or linear gradient of increasing organic solvent concentration (e.g., 70-90% methanol).

  • Collect fractions and monitor the presence of FR901379 using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Final Purification (Optional):

  • For higher purity, a subsequent silica (B1680970) gel chromatography step can be employed.

  • Pool the FR901379-rich fractions from the resin chromatography and concentrate under reduced pressure.

  • Apply the concentrated sample to a silica gel column and elute with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and methanol).

Visualizations

FR901379_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation C. empetri Fermentation Harvesting Harvest Mycelia (Centrifugation) Fermentation->Harvesting SolventExtraction Solvent Extraction (Methanol/Ethanol) Harvesting->SolventExtraction Concentration Concentration & Precipitation SolventExtraction->Concentration CrudeExtract Crude FR901379 Concentration->CrudeExtract ResinChromatography Resin Chromatography CrudeExtract->ResinChromatography FractionCollection Fraction Collection & Analysis ResinChromatography->FractionCollection SilicaGel Silica Gel Chromatography (Optional) FractionCollection->SilicaGel PureFR901379 Pure FR901379 FractionCollection->PureFR901379 Final Product SilicaGel->PureFR901379

Caption: Experimental workflow for the extraction and purification of FR901379.

FR901379_Signaling_Pathway cluster_fungal_cell Fungal Cell FR901379 FR901379 GlucanSynthase β-1,3-Glucan Synthase FR901379->GlucanSynthase Inhibits GlucanSynthesis β-1,3-Glucan Synthesis GlucanSynthase->GlucanSynthesis Catalyzes CellWall Fungal Cell Wall GlucanSynthesis->CellWall Forms CellLysis Cell Lysis CellWall->CellLysis Leads to Disruption & Cell Lysis

Caption: Mechanism of action of FR901379 via inhibition of β-1,3-glucan synthase.

References

Validation & Comparative

A Comparative Analysis of FR901379 and Other Echinocandins: Antifungal Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activity of FR901379, a naturally occurring echinocandin, with its semi-synthetic derivatives: caspofungin, micafungin (B1204384), and anidulafungin (B1665494). This objective analysis is supported by available experimental data to inform research and drug development in the field of antifungal therapeutics.

Introduction to Echinocandins

Echinocandins are a class of antifungal agents with a unique mechanism of action, targeting the fungal cell wall.[1] This class includes both natural products and their semi-synthetic derivatives, which have become frontline therapies for invasive fungal infections. FR901379 is a natural product isolated from the fungus Coleophoma empetri. It is notably the precursor from which micafungin is semi-synthetically derived.[2] A key feature of FR901379 is its water solubility, attributed to a sulfated homotyrosine residue.[3] However, due to observations of hemolytic activity, FR901379 was chemically modified to develop derivatives with an improved safety profile while maintaining potent antifungal efficacy.[4][5]

Mechanism of Action

Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[6] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death. This targeted action on a structure absent in mammalian cells contributes to the favorable safety profile of this antifungal class.

Echinocandin_Mechanism cluster_fungal_cell Fungal Cell Echinocandins Echinocandins Beta_Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->Beta_Glucan_Synthase Inhibition Beta_Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_Glucan_Synthesis->Fungal_Cell_Wall Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption

Caption: Mechanism of action of echinocandin antifungals.

Comparative In Vitro Antifungal Activity

The in vitro activity of echinocandins is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). The following tables summarize the available data for FR901379 and compare it with caspofungin, micafungin, and anidulafungin against key fungal pathogens. It is important to note that the available data for FR901379 is limited in comparison to the extensively studied semi-synthetic derivatives.

Activity against Candida Species
Fungal SpeciesFR901379 MEC (µg/mL)[7]Caspofungin MIC50/MIC90 (µg/mL)[8]Micafungin MIC50/MIC90 (µg/mL)[8]Anidulafungin MEC50/MEC90 (µg/mL)
Candida albicans0.0080.03 / 0.060.015 / 0.030.015 / 0.03
Candida glabrata0.0080.03 / 0.060.015 / 0.0150.03 / 0.06
Candida parapsilosis11 / 21 / 21 / 2
Candida tropicalis0.0150.03 / 0.060.03 / 0.060.03 / 0.06
Candida krusei0.030.06 / 0.120.06 / 0.120.06 / 0.12
Activity against Aspergillus Species
Fungal SpeciesFR901379 MEC (µg/mL)[7]Caspofungin MEC50/MEC90 (µg/mL)[9]Micafungin MEC50/MEC90 (µg/mL)[9]Anidulafungin MEC50/MEC90 (µg/mL)[9]
Aspergillus fumigatus0.0080.015 / 0.030.007 / 0.0150.007 / 0.015
Aspergillus flavus0.0080.015 / 0.030.007 / 0.0150.007 / 0.015
Aspergillus niger0.0080.015 / 0.030.007 / 0.0150.007 / 0.015
Aspergillus terreusNot Available0.015 / 0.030.007 / 0.0150.007 / 0.015

From the limited available data, FR901379 demonstrates potent in vitro activity against Candida and Aspergillus species, with MEC values in a similar range to the semi-synthetic echinocandins.

Experimental Protocols

The determination of in vitro antifungal activity is standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against Candida species.

Broth_Microdilution_Yeast Start Start Prepare_Inoculum Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Inoculate_Microtiter_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Microtiter_Plate Prepare_Antifungal_Dilutions Prepare Serial Dilutions of Antifungal Agents Prepare_Antifungal_Dilutions->Inoculate_Microtiter_Plate Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Microtiter_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing of yeasts.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the yeast isolate is prepared and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Antifungal Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared yeast suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is employed to determine the MEC of antifungal agents against molds like Aspergillus species.

Detailed Steps:

  • Inoculum Preparation: A conidial suspension of the mold isolate is prepared and adjusted to a specific concentration.

  • Antifungal Dilution: Serial dilutions of the antifungal agents are prepared in RPMI 1640 medium within a microtiter plate.

  • Inoculation: The prepared conidial suspension is added to each well.

  • Incubation: The plate is incubated at 35°C for 48 to 72 hours.

  • MEC Determination: The MEC is read microscopically and is defined as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

Conclusion

FR901379, the natural precursor to micafungin, exhibits potent in vitro antifungal activity against a range of clinically relevant Candida and Aspergillus species. The available data, though limited, suggests its efficacy is comparable to the semi-synthetic echinocandins that are in clinical use. The development of these semi-synthetic analogs was primarily driven by the need to mitigate the hemolytic activity associated with FR901379.[4][5] This comparative guide underscores the foundational role of natural products in the discovery and development of novel antifungal agents. Further research into the broader spectrum and in vivo efficacy of FR901379 and other natural echinocandins could provide valuable insights for the future of antifungal drug development.

References

A Comparative Guide to Echinocandin Antifungals: FR901379, Caspofungin, and Anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the natural product FR901379 and its semi-synthetic derivatives, caspofungin and anidulafungin (B1665494). These echinocandin antifungals represent a critical class of therapeutics targeting the fungal cell wall. This document summarizes their mechanism of action, in vitro activity, and the experimental protocols used to evaluate their efficacy, supported by available data.

Introduction

Echinocandins are a class of lipopeptide antifungal agents that non-competitively inhibit β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall.[1][2][3] This targeted mechanism provides a significant therapeutic window, as mammalian cells lack this structure. FR901379 is a naturally occurring echinocandin produced by the fungus Coleophoma empetri.[4][5] Caspofungin and anidulafungin are semi-synthetic derivatives of other natural echinocandins, developed to improve upon the pharmacokinetic and antifungal properties of the parent compounds.[5]

Chemical Structures

The core structure of these echinocandins is a cyclic hexapeptide linked to a lipophilic acyl side chain. Variations in this side chain, as well as modifications to the peptide core, account for the differences in their antifungal spectrum and pharmacological properties.

FR901379: A natural product that serves as a precursor for the semi-synthesis of micafungin (B1204384).[6]

Caspofungin: A semi-synthetic derivative of a fermentation product of Glarea lozoyensis.[7]

Anidulafungin: A semi-synthetic derivative of a fermentation product of Aspergillus nidulans.[7]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

The primary target of FR901379, caspofungin, and anidulafungin is the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane.[1][2] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which are then incorporated into the cell wall, providing structural integrity.[3] By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately, cell death.[2] The FKS1 and FKS2 genes encode the catalytic subunits of this enzyme complex and are the primary sites of action for these drugs.[3]

G Mechanism of Action of Echinocandins cluster_cell Fungal Cell cluster_outcome Outcome UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p subunits) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chains β-(1,3)-D-Glucan Chains Glucan_Synthase->Glucan_Chains Polymerization Disrupted_Wall Disrupted Cell Wall Synthesis Cell_Wall Fungal Cell Wall Glucan_Chains->Cell_Wall Incorporation Echinocandins FR901379 Caspofungin Anidulafungin Echinocandins->Inhibition Inhibition->Glucan_Synthase Inhibition Osmotic_Instability Osmotic Instability Disrupted_Wall->Osmotic_Instability Cell_Lysis Cell Lysis Osmotic_Instability->Cell_Lysis

Caption: Mechanism of action of echinocandins.

Comparative In Vitro Activity

The in vitro activity of antifungal agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For echinocandins against filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of abnormal, compact hyphae.

The following tables summarize the available MIC and MEC data for FR901379, caspofungin, and anidulafungin against common fungal pathogens. Data is compiled from various studies and may not be directly comparable due to inter-laboratory variability.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) against Candida Species

OrganismFR901379CaspofunginAnidulafungin
Candida albicansN/A0.015 - 0.50.015 - 0.25
Candida glabrataN/A0.03 - 10.03 - 0.5
Candida parapsilosisN/A0.25 - 40.5 - 4
Candida tropicalisN/A0.03 - 10.015 - 0.5
Candida kruseiN/A0.06 - 10.03 - 0.5

Note: Comprehensive, directly comparative MIC data for FR901379 against Candida species is limited in the reviewed literature.

Table 2: Comparative In Vitro Activity (MEC in µg/mL) against Aspergillus Species

OrganismFR901379CaspofunginAnidulafungin
Aspergillus fumigatus~0.0150.06 - 0.50.008 - 0.03
Aspergillus flavusN/A0.125 - 10.008 - 0.03
Aspergillus terreusN/A0.125 - 10.008 - 0.06

Note: Data for FR901379 is based on limited available studies and may not be directly comparable to the more extensive data for caspofungin and anidulafungin.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts and filamentous fungi.

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agent Plate_Setup Dispense Drug Dilutions into 96-well Plate Drug_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC/MEC Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL for yeasts or 0.4 to 5 x 10⁴ CFU/mL for molds.[8]

  • Drug Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO or water). Serial two-fold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC/MEC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For Aspergillus, the MEC is determined as the lowest concentration causing the formation of small, rounded, compact hyphal forms as observed microscopically.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compounds on the target enzyme.

Detailed Methodology:

  • Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans). This is typically done by mechanical disruption of the cells followed by differential centrifugation to isolate the membrane fraction.[9]

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, the substrate UDP-glucose (which may be radiolabeled, e.g., with ¹⁴C), an activator such as GTPγS, and the test compound at various concentrations.[9]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the synthesis of β-(1,3)-D-glucan.

  • Product Quantification: The reaction is stopped, and the synthesized glucan polymer is precipitated (e.g., with ethanol (B145695) or trichloroacetic acid). The amount of product is then quantified. If a radiolabeled substrate was used, this is done by measuring the radioactivity of the precipitate using a scintillation counter. Alternatively, a fluorescent dye such as aniline (B41778) blue, which binds specifically to β-(1,3)-glucan, can be used for quantification with a fluorometer.[10]

  • IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.

Conclusion

FR901379, caspofungin, and anidulafungin share a common mechanism of action by targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase. The semi-synthetic derivatives, caspofungin and anidulafungin, have been extensively studied and demonstrate potent in vitro activity against a broad range of Candida and Aspergillus species. While direct comparative data for FR901379 is less abundant, it forms the basis for the development of other important antifungals and shows promising activity. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and comparison of these and novel antifungal agents. This information serves as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

References

A Comparative Guide to the In Vivo Efficacy of FR901379 Derivatives in Animal Models of Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of FR901379 and its derivatives, a class of echinocandin antifungal agents. The data presented is compiled from various preclinical studies in animal models of disseminated candidiasis and invasive aspergillosis, offering a valuable resource for researchers in antifungal drug development.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

FR901379 and its derivatives exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a key component in the synthesis of β-1,3-D-glucan.[1] This polysaccharide is an essential structural component of the fungal cell wall, and its disruption leads to osmotic instability and fungal cell death.[1] The catalytic subunit of this enzyme, encoded by the FKS genes, is the specific target of these drugs.[1]

G cluster_membrane Fungal Cell Membrane UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p/Fks2p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-1,3-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to FR901379_Derivatives FR901379 Derivatives (e.g., Micafungin) FR901379_Derivatives->Glucan_Synthase Inhibition

Figure 1. Mechanism of action of FR901379 derivatives.

Comparative In Vivo Efficacy in Murine Models of Disseminated Candidiasis

Systemic infections caused by Candida species are a significant cause of morbidity and mortality, particularly in immunocompromised patients.[2] Murine models of disseminated candidiasis are crucial for evaluating the in vivo efficacy of antifungal agents. In these models, mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida cells.[2] Efficacy is primarily assessed by the reduction in fungal burden in target organs (e.g., kidneys) and improvement in survival rates.

Table 1: Efficacy of FR901379 Derivatives in Murine Models of Disseminated Candidiasis

CompoundAnimal ModelCandida SpeciesDosing RegimenKey Efficacy FindingsReference(s)
Micafungin (B1204384) Neutropenic MiceC. tropicalis (Amphotericin B and Fluconazole-resistant)2-10 mg/kg/day, IVReduced CFU below the level of detection in kidneys, lungs, brain, and liver. More effective than amphotericin B and fluconazole.[3]
Micafungin Neutropenic RabbitsC. albicans1 mg/kg q24h, 2 mg/kg q48h, 3 mg/kg q72h, IVAll regimens were equally effective in clearing the infection from liver, spleen, kidney, brain, lung, and vitreous humor compared to untreated controls.[4]
Caspofungin Immunosuppressed MiceC. albicans0.25-2.0 mg/kg/day80-100% of mice had sterile kidneys.[5][6]
Caspofungin Juvenile Mice (CNS Candidiasis)C. albicans1-8 mg/kg/day, IPDose-dependent reduction in kidney and brain fungal burden. Equivalent or better efficacy than amphotericin B (1 mg/kg).[7]
Anidulafungin (B1665494) Neutropenic MiceC. albicans, C. tropicalis, C. glabrataDoses to achieve specific Cmax/MIC and AUC/MIC ratiosBoth Cmax/MIC and AUC/MIC ratios were strongly predictive of treatment success.[8]
Anidulafungin, Caspofungin, Micafungin Neutropenic MiceC. auris (4 clades)Anidulafungin: 5 mg/kg/day, Caspofungin: 3 mg/kg/day, Micafungin: 5 mg/kg/dayAll echinocandins significantly improved survival.[9]

Note: Data for the parent compound FR901379 and the derivative FR131535 in these specific models is limited in the reviewed literature.

Comparative In Vivo Efficacy in Murine Models of Invasive Aspergillosis

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening infection in severely immunocompromised individuals. Animal models are essential for the preclinical evaluation of antifungal therapies for this disease. These models typically involve immunosuppression of mice followed by intranasal or intravenous inoculation of Aspergillus conidia. Therapeutic efficacy is measured by survival rates and reduction of fungal burden in the lungs and other organs.

Table 2: Efficacy of FR901379 Derivatives in Murine Models of Invasive Aspergillosis

CompoundAnimal ModelAspergillus SpeciesDosing RegimenKey Efficacy FindingsReference(s)
Micafungin Non-immunosuppressed MiceA. fumigatus10 mg/kg/dose, SCSignificantly prolonged survival and reduced CFU in the brain and kidney.[10]
Caspofungin Immunosuppressed MiceA. fumigatus≥0.125 mg/kg/daySignificantly prolonged survival.[5]
Anidulafungin Non-neutropenic MiceA. fumigatus (Wild-type and Voriconazole-resistant)2.5, 5, 10, 20 mg/kgDose-dependent improvement in survival for both strains.[11]
Anidulafungin Immunosuppressed MiceA. flavusNot specifiedProlonged survival and reduced tissue burden.[12]

Note: Data for the parent compound FR901379 and the derivative FR131535 in these specific models is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized experimental workflows for establishing murine models of disseminated candidiasis and invasive aspergillosis.

G cluster_candidiasis Disseminated Candidiasis Model Workflow C1 Animal Acclimatization (e.g., Male CD1 mice, 22-25g) C2 Immunosuppression (e.g., Cyclophosphamide (B585) 200 mg/kg IV) C1->C2 C3 Inoculum Preparation (Candida species grown in broth, washed, and resuspended) C2->C3 C4 Intravenous Infection (e.g., 0.2 mL of fungal suspension via tail vein) C3->C4 C5 Antifungal Treatment Initiation (e.g., 6 hours post-infection) C4->C5 C6 Treatment Administration (Specified dose, route, and duration) C5->C6 C7 Endpoint Assessment (Survival monitoring, organ harvest for CFU enumeration) C6->C7

Figure 2. Workflow for a murine model of disseminated candidiasis.

G cluster_aspergillosis Invasive Aspergillosis Model Workflow A1 Animal Acclimatization (e.g., Female CD-1 mice, 7 weeks old) A2 Immunosuppression (e.g., Cyclophosphamide and/or Cortisone (B1669442) Acetate) A1->A2 A3 Inoculum Preparation (Aspergillus conidia harvested and suspended) A2->A3 A4 Intranasal or Intravenous Infection A3->A4 A5 Antifungal Treatment Initiation (e.g., 24 hours post-infection) A4->A5 A6 Treatment Administration (Specified dose, route, and duration) A5->A6 A7 Endpoint Assessment (Survival monitoring, lung and other organ harvest for CFU enumeration) A6->A7

Figure 3. Workflow for a murine model of invasive aspergillosis.
Detailed Methodologies

Disseminated Candidiasis Model

  • Animals: Male CD1 mice (22-25 g) are commonly used.[13]

  • Immunosuppression: Mice are rendered neutropenic with intravenous cyclophosphamide (e.g., 200 mg/kg) administered 3 days before infection, with subsequent doses to maintain neutropenia.[13]

  • Inoculum: Candida species are grown on Sabouraud dextrose agar (B569324), transferred to broth, incubated, washed, and resuspended in saline to a specific density.[13]

  • Infection: Mice are infected via intravenous injection into the lateral tail vein with a volume (e.g., 0.2 mL) containing a predetermined number of colony-forming units (CFU).[13]

  • Treatment: Antifungal therapy is typically initiated a few hours (e.g., 6 hours) post-infection. The drug is administered at various doses and schedules via intravenous, intraperitoneal, or subcutaneous routes.[3][13]

  • Efficacy Assessment: The primary endpoints are survival over a set period and the fungal burden in target organs (kidneys, liver, spleen, brain, lungs), determined by homogenizing the tissues and plating serial dilutions to count CFUs.[3]

Invasive Aspergillosis Model

  • Animals: Female CD-1 mice (e.g., 7 weeks old) are often used.[10]

  • Immunosuppression: Immunosuppression is induced using agents like cyclophosphamide and/or cortisone acetate.[5]

  • Inoculum: Aspergillus fumigatus conidia are harvested from agar plates and suspended in a suitable vehicle.[10]

  • Infection: Infection is established via intravenous injection of conidia or by intranasal instillation to mimic a pulmonary route of infection.[10]

  • Treatment: Treatment typically begins 24 hours after infection. The route of administration can be subcutaneous, intraperitoneal, or intravenous, depending on the drug's formulation and the study design.[10]

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates over time and by quantifying the fungal load in the lungs and other organs at the end of the study.[10]

Conclusion

The derivatives of FR901379, particularly micafungin, caspofungin, and anidulafungin, have demonstrated significant in vivo efficacy in murine models of disseminated candidiasis and invasive aspergillosis. These compounds effectively reduce fungal burden and improve survival, often outperforming older antifungal agents. The data from these preclinical models have been instrumental in their clinical development and provide a strong basis for further research into novel echinocandin derivatives. While comparative data for the parent compound FR901379 and early derivatives like FR131535 are sparse, the extensive studies on later derivatives underscore the therapeutic potential of this class of antifungal agents.

References

Navigating Fungal Resistance: A Comparative Guide to FR901379 and Echinocandin Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating a deeper understanding of the mechanisms by which fungi evade current therapies. This guide provides a comparative analysis of the resistance development mechanisms associated with FR901379, a natural precursor to the potent echinocandin micafungin (B1204384), and other members of the echinocandin class of antifungals. By presenting key experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers with the knowledge to navigate and combat fungal drug resistance.

At the Core of Resistance: The Glucan Synthase Connection

FR901379 and all echinocandin antifungals share a common mechanism of action: the non-competitive inhibition of β-1,3-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential structural polymer of the fungal cell wall.[2] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] Consequently, the primary mechanism of acquired resistance to this class of drugs involves alterations in the drug's target.

The development of resistance to echinocandins is predominantly linked to specific mutations within the FKS1 and FKS2 genes.[3][4] These genes encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[5] Mutations in highly conserved regions of these genes, often referred to as "hot spots," can reduce the binding affinity of echinocandins to the enzyme, thereby diminishing their inhibitory effect and leading to elevated Minimum Inhibitory Concentrations (MICs).[3][5]

While specific data on resistance development directly against FR901379 is limited in publicly available literature, its structural and functional similarity to micafungin suggests that the mechanisms of resistance are likely conserved.[6]

Comparative Efficacy and Resistance Profiles

The following tables summarize the in vitro activity of various echinocandins against common fungal pathogens, including isolates with defined FKS mutations that confer resistance. These data are compiled from multiple studies and are intended to provide a comparative overview. It is important to note that MIC values can vary based on the specific fungal isolate and the testing methodology employed.

Table 1: In Vitro Activity of Echinocandins Against Wild-Type Candida Species

Antifungal AgentCandida albicans MIC₅₀ (µg/mL)Candida glabrata MIC₅₀ (µg/mL)Candida parapsilosis MIC₅₀ (µg/mL)
Micafungin0.015 - 0.030.008 - 0.0150.5 - 1
Caspofungin0.03 - 0.060.015 - 0.030.25 - 0.5
Anidulafungin0.015 - 0.030.008 - 0.0151 - 2

MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of the isolates tested.

Table 2: Impact of FKS Mutations on Echinocandin MICs in Candida Species

Fungal SpeciesFKS MutationMicafungin MIC (µg/mL)Caspofungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
C. albicansFKS1 (S645P)>8>8>4
C. glabrataFKS2 (S663P)2 - 84 - 161 - 4
C. glabrataFKS2 (F659del)4 - 168 - >162 - 8

Data compiled from various in vitro studies. MIC ranges can vary.

Signaling Pathways and Resistance Development

The development of resistance to echinocandins is a complex process that can involve various cellular signaling pathways. The primary pathway leads to the selection of fungal cells with mutations in the FKS genes.

Primary Mechanism of Echinocandin Resistance Echinocandin (e.g., FR901379) Echinocandin (e.g., FR901379) β-1,3-D-Glucan Synthase (Fks1/Fks2) β-1,3-D-Glucan Synthase (Fks1/Fks2) Echinocandin (e.g., FR901379)->β-1,3-D-Glucan Synthase (Fks1/Fks2) Inhibits Inhibition of Glucan Synthesis Inhibition of Glucan Synthesis β-1,3-D-Glucan Synthase (Fks1/Fks2)->Inhibition of Glucan Synthesis Cell Wall Stress Cell Wall Stress Inhibition of Glucan Synthesis->Cell Wall Stress Selection Pressure Selection Pressure Cell Wall Stress->Selection Pressure FKS Gene Mutation FKS Gene Mutation Selection Pressure->FKS Gene Mutation Altered Glucan Synthase Altered Glucan Synthase FKS Gene Mutation->Altered Glucan Synthase Reduced Drug Binding Reduced Drug Binding Altered Glucan Synthase->Reduced Drug Binding Echinocandin Resistance Echinocandin Resistance Reduced Drug Binding->Echinocandin Resistance

Caption: Primary mechanism of echinocandin resistance.

In addition to direct target modification, fungi can employ other adaptive strategies to tolerate echinocandin-induced stress, such as the upregulation of chitin (B13524) synthesis as a compensatory mechanism to reinforce the cell wall.

Compensatory Stress Response to Echinocandins Echinocandin Exposure Echinocandin Exposure Cell Wall Stress Cell Wall Stress Echinocandin Exposure->Cell Wall Stress Activation of Stress Signaling Pathways Activation of Stress Signaling Pathways Cell Wall Stress->Activation of Stress Signaling Pathways Upregulation of Chitin Synthase Genes (CHS) Upregulation of Chitin Synthase Genes (CHS) Activation of Stress Signaling Pathways->Upregulation of Chitin Synthase Genes (CHS) Increased Chitin Production Increased Chitin Production Upregulation of Chitin Synthase Genes (CHS)->Increased Chitin Production Cell Wall Remodeling & Reinforcement Cell Wall Remodeling & Reinforcement Increased Chitin Production->Cell Wall Remodeling & Reinforcement Drug Tolerance Drug Tolerance Cell Wall Remodeling & Reinforcement->Drug Tolerance

Caption: Compensatory stress response to echinocandins.

Experimental Protocols

Antifungal Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Generation of Resistant Mutants in Vitro

Objective: To select for and isolate fungal mutants with reduced susceptibility to an antifungal agent.

Methodology:

  • High-Density Inoculum Preparation: A high-density suspension of fungal cells (e.g., 10⁷ to 10⁸ cells/mL) is prepared from an overnight culture.

  • Drug Exposure: The high-density inoculum is plated onto agar plates containing a concentration of the antifungal agent that is several-fold higher than the MIC of the parental strain (e.g., 4x, 8x, or 16x MIC).

  • Incubation and Selection: The plates are incubated at 35°C for an extended period (e.g., 48-72 hours or longer) to allow for the growth of any resistant colonies.

  • Isolation and Characterization: Colonies that grow on the drug-containing plates are isolated, subcultured on drug-free media, and then re-tested for their MIC to confirm the resistant phenotype.

FKS Gene Sequencing

Objective: To identify mutations in the FKS1 and FKS2 genes of resistant fungal isolates.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is extracted from both the parental (susceptible) and the resistant fungal isolates using a commercially available kit or standard protocols.

  • PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes are amplified from the genomic DNA using specific primers.

  • DNA Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The DNA sequences of the FKS genes from the resistant isolates are compared to the sequences from the parental strain to identify any nucleotide changes that result in amino acid substitutions.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the development of echinocandin resistance.

Workflow for Echinocandin Resistance Investigation Fungal Isolate (Wild-Type) Fungal Isolate (Wild-Type) Antifungal Susceptibility Testing (AST) Antifungal Susceptibility Testing (AST) Fungal Isolate (Wild-Type)->Antifungal Susceptibility Testing (AST) In Vitro Resistance Selection In Vitro Resistance Selection Fungal Isolate (Wild-Type)->In Vitro Resistance Selection Determine Baseline MIC Determine Baseline MIC Antifungal Susceptibility Testing (AST)->Determine Baseline MIC Isolate Resistant Mutants Isolate Resistant Mutants In Vitro Resistance Selection->Isolate Resistant Mutants Confirm Resistant Phenotype (AST) Confirm Resistant Phenotype (AST) Isolate Resistant Mutants->Confirm Resistant Phenotype (AST) Genomic DNA Extraction Genomic DNA Extraction Isolate Resistant Mutants->Genomic DNA Extraction Correlate Genotype with Phenotype Correlate Genotype with Phenotype Confirm Resistant Phenotype (AST)->Correlate Genotype with Phenotype FKS1/FKS2 Gene Amplification & Sequencing FKS1/FKS2 Gene Amplification & Sequencing Genomic DNA Extraction->FKS1/FKS2 Gene Amplification & Sequencing Sequence Analysis & Mutation Identification Sequence Analysis & Mutation Identification FKS1/FKS2 Gene Amplification & Sequencing->Sequence Analysis & Mutation Identification Sequence Analysis & Mutation Identification->Correlate Genotype with Phenotype

Caption: A typical workflow for investigating echinocandin resistance.

Conclusion and Future Directions

The development of resistance to FR901379 and other echinocandins is a significant concern in the management of invasive fungal infections. The primary mechanism of resistance is well-established and involves mutations in the FKS genes. While direct comparative data on FR901379 is scarce, the extensive research on the echinocandin class provides a strong foundation for understanding its potential resistance profile.

Future research should focus on:

  • Directly comparing the frequency and nature of resistance development to FR901379 versus clinically approved echinocandins.

  • Investigating the role of other potential resistance mechanisms beyond FKS mutations.

  • Developing novel therapeutic strategies to overcome echinocandin resistance, such as combination therapies or the development of new antifungals that are less susceptible to existing resistance mechanisms.

By continuing to unravel the complexities of fungal resistance, the scientific community can work towards developing more robust and effective treatments for life-threatening fungal diseases.

References

Validating the Inhibitory Effect of FR901379 on β-1,3-Glucan Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of FR901379, a natural product inhibitor of β-1,3-glucan synthase, with other key alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of antifungal compounds.

Introduction: Targeting the Fungal Cell Wall

The enzyme β-1,3-glucan synthase is a cornerstone of fungal survival. It synthesizes β-1,3-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3] The absence of this enzyme and polysaccharide in mammalian cells makes β-1,3-glucan synthase an ideal target for selective antifungal therapies, offering the potential for high efficacy with minimal host toxicity.[4]

FR901379 is a naturally occurring cyclic lipohexapeptide produced by the fungus Coleophoma empetri.[5][6][7] It belongs to the echinocandin class of antifungals, which are potent, non-competitive inhibitors of β-1,3-glucan synthase.[8][9] FR901379 is of significant interest as it is the direct precursor to micafungin (B1204384), a semi-synthetic echinocandin widely used in clinical practice.[4][6][9] This guide compares FR901379 with other inhibitors that share the same molecular target, including the clinically approved echinocandins (caspofungin, anidulafungin) and enfumafungin, a structurally distinct triterpene glycoside inhibitor.[10][11]

Mechanism of Action: Disrupting Cell Wall Synthesis

Echinocandins, including FR901379, exert their antifungal effect by binding to the FKS1 subunit of the β-1,3-glucan synthase enzyme complex.[12][13][14] This binding is non-competitive with respect to the enzyme's substrate, UDP-glucose.[8] The inhibition of the enzyme disrupts the formation of β-1,3-glucan polymers, compromising the structural integrity of the cell wall.[2] This leads to increased susceptibility to osmotic stress, ultimately causing fungal cell lysis and death.[1][2] This fungicidal action is particularly effective against Candida species, while the drugs typically exhibit a fungistatic effect against Aspergillus species, causing abnormal hyphal growth.[8][10][12]

G cluster_cell Fungal Cell cluster_inhibitors Inhibitors UDP_G UDP-Glucose GS β-1,3-Glucan Synthase (FKS1 Subunit) UDP_G->GS Substrate Glucan β-1,3-Glucan Polymer GS->Glucan Synthesis CW Fungal Cell Wall Integrity Glucan->CW Lysis Cell Lysis (Fungicidal Effect) CW->Lysis Disruption leads to FR FR901379 FR->GS Non-competitive Inhibition Ech Other Echinocandins (Caspofungin, etc.) Ech->GS Non-competitive Inhibition Enf Enfumafungin Enf->GS Non-competitive Inhibition

Caption: Mechanism of β-1,3-Glucan Synthase Inhibition.

Comparative In Vitro Activity

The potency of β-1,3-glucan synthase inhibitors is typically evaluated by their 50% inhibitory concentration (IC₅₀) against the purified enzyme or, more commonly, by their Minimum Inhibitory Concentration (MIC) against whole fungal cells. The MIC represents the lowest drug concentration that prevents visible microbial growth. The following tables summarize publicly available data comparing the in vitro activity of various inhibitors against pathogenic Candida and Aspergillus species.

Table 1: Comparative Activity (MIC Range in µg/mL) Against Candida Species

InhibitorC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
FR901379 (Micafungin) 0.008 - 0.120.008 - 0.060.25 - 20.015 - 0.120.03 - 0.25
Caspofungin 0.015 - 0.50.015 - 0.250.25 - 40.03 - 0.50.06 - 1
Anidulafungin 0.015 - 0.120.008 - 0.060.5 - 40.015 - 0.120.03 - 0.25
Enfumafungin ≤ 0.5≤ 0.5≤ 0.5≤ 0.5≤ 0.5

Note: Data for FR901379 is often represented by its derivative, micafungin. MIC values can vary based on specific strains and testing conditions.

Table 2: Comparative Activity (MIC Range in µg/mL) Against Aspergillus Species

InhibitorA. fumigatusA. flavusA. terreus
FR901379 (Micafungin) 0.008 - 0.030.008 - 0.030.015 - 0.06
Caspofungin 0.03 - 0.250.12 - 0.50.06 - 0.25
Anidulafungin 0.008 - 0.030.008 - 0.030.008 - 0.03
Enfumafungin ≤ 0.5≤ 0.5≤ 0.5

Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), which measures abnormal hyphal growth, is often used for echinocandins and can provide more consistent results.[10]

Key Experimental Protocols

Validating the inhibitory effect of compounds like FR901379 relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme. It can be performed using a traditional radioactivity-based method or a more modern fluorescence-based method.[15][16]

Objective: To quantify the synthesis of β-1,3-glucan from a UDP-glucose substrate by a crude enzyme preparation and to determine the compound concentration that inhibits enzyme activity by 50% (IC₅₀).

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20% glycerol, 0.5% bovine serum albumin

  • Substrate: UDP-glucose (non-labeled for fluorescence assay; UDP-[¹⁴C]-glucose for radioactive assay)

  • Activator: GTPγS

  • Test compound (FR901379) and controls (e.g., caspofungin)

  • For Radioactive Assay: 20% Trichloroacetic acid (TCA), glass fiber filters

  • For Fluorescence Assay: 1 M NaOH, Aniline Blue solution (0.05%)

Methodology:

  • Enzyme Preparation (Microsomal Fraction):

    • Grow fungal cells to the mid-log phase and harvest by centrifugation.

    • Wash cells with cold extraction buffer.

    • Disrupt cells mechanically (e.g., with glass beads) in extraction buffer.

    • Centrifuge the lysate at low speed to remove whole cells and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.

    • Resuspend the pellet in reaction buffer. This is the crude enzyme preparation.

  • Enzyme Reaction:

    • In a microtiter plate, combine the reaction buffer, GTPγS activator, and various concentrations of the test compound (FR901379) or controls.

    • Add the enzyme preparation to each well and pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding the UDP-glucose substrate.

    • Incubate the reaction mixture for 1-2 hours at 30°C.

  • Quantification of Glucan Product:

    • Radioactive Method:

      • Quench the reaction with an equal volume of 20% TCA.[5]

      • Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.

      • Wash the filters extensively to remove unreacted UDP-[¹⁴C]-glucose.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Fluorescence Method:

      • Stop the reaction by adding 1 M NaOH to solubilize the glucan product.

      • Add Aniline Blue solution, which forms a fluorescent complex specifically with β-1,3-glucan.[15][16]

      • Measure fluorescence using a microplate reader (e.g., excitation at 400 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-drug control.

    • Plot the inhibition percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

G start Start prep 1. Prepare Enzyme (Microsomal Fraction from Fungal Cells) start->prep setup 2. Set Up Reaction (Buffer, Activator, Inhibitor) prep->setup incubate1 3. Pre-incubate with Enzyme setup->incubate1 react 4. Initiate with UDP-Glucose Incubate 1-2h at 30°C incubate1->react quant 5. Quantify Glucan Product react->quant radio Radioactive Method: - Quench with TCA - Filter & Wash - Scintillation Counting quant->radio Option A fluoro Fluorescence Method: - Solubilize with NaOH - Add Aniline Blue - Measure Fluorescence quant->fluoro Option B analysis 6. Data Analysis (Calculate % Inhibition, Determine IC₅₀) radio->analysis fluoro->analysis end_node End analysis->end_node G start Start inoculum 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland, Dilute in Medium) start->inoculum dilution 2. Prepare Serial Drug Dilutions in 96-Well Plate inoculum->dilution inoculate 3. Inoculate Plate with Fungal Suspension dilution->inoculate incubate 4. Incubate at 35°C for 24-48 hours inoculate->incubate read 5. Read Results (Visually or Spectrophotometrically) incubate->read determine 6. Determine MIC (Lowest concentration with ≥50% growth inhibition) read->determine end_node End determine->end_node

References

The Fine Balance: A Comparative Guide to the Structure-Activity Relationship of FR901379 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an antifungal agent and its biological activity is paramount. This guide provides a detailed comparison of the naturally occurring echinocandin FR901379 and its synthetic analogs, focusing on how modifications to its acyl side chain impact antifungal potency and hemolytic activity. The development of micafungin (B1204384), a clinically successful antifungal, serves as a prime example of optimizing this structure-activity relationship (SAR).

FR901379 is a potent inhibitor of β-1,3-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This mechanism of action provides a fungal-specific target, minimizing off-target effects in humans. However, the therapeutic potential of the natural product is hampered by its inherent hemolytic activity. This guide delves into the synthetic efforts to modulate this activity while preserving or enhancing its antifungal efficacy.

Comparative Analysis of Antifungal and Hemolytic Activity

The core of FR901379's structure-activity relationship lies in its acyl side chain. Research has demonstrated a direct correlation between the lipophilicity of this side chain and the compound's antifungal activity.[1] However, this increased lipophilicity often comes at the cost of heightened hemolytic activity. The key to developing a successful therapeutic agent was to identify a side chain that strikes an optimal balance between these two properties.

The following table summarizes the in vitro activity of FR901379 and several of its key analogs against common fungal pathogens, alongside their corresponding hemolytic activity. The data clearly illustrates the impact of side-chain modifications.

CompoundAcyl Side ChainClogPCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Hemolytic Activity (%)
FR901379 Palmitoyl7.10.0160.016>50
Analog 1 4-(n-Octyloxy)benzoyl6.80.0310.01620
Analog 2 4-(p-Biphenylyl)benzoyl8.10.0160.008>50
Analog 3 3,4-Bis(4-n-octyloxyphenyl)benzoyl14.20.0080.004>50
Micafungin (FK463) 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoyl7.50.0160.008<5

Data compiled from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1474-1477 and Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2886-2890.[1][2]

The data reveals that increasing the lipophilicity (ClogP) of the side chain, as seen in Analog 3, can lead to enhanced antifungal potency. However, this often results in unacceptable levels of hemolysis. The breakthrough with micafungin was the introduction of a bulky, non-linear isoxazole-containing side chain. This modification maintained high antifungal activity while significantly reducing hemolytic potential, demonstrating a successful decoupling of the desired antifungal effect from the undesirable toxicity.[2]

Mechanism of Action: Targeting the Fungal Cell Wall

FR901379 and its analogs exert their antifungal effect by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Echinocandin_Mechanism_of_Action FR901379 FR901379 / Analogs GlucanSynthase β-1,3-Glucan Synthase (Fks1p subunit) FR901379->GlucanSynthase Inhibition GlucanSynthesis β-1,3-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption

Figure 1. Mechanism of action of FR901379 and its analogs.

Experimental Protocols

The data presented in this guide was generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity of the compounds was determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Candida albicans and Aspergillus fumigatus were used as representative pathogenic fungi.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10³ cells/mL.

  • Drug Dilution: The test compounds were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: 100 µL of the fungal inoculum was added to each well containing 100 µL of the diluted compound. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.

Hemolytic Activity Assay

The potential for the compounds to induce red blood cell lysis was assessed using a hemolysis assay.

  • Red Blood Cell Preparation: Freshly drawn human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.

  • Compound Incubation: 100 µL of the red blood cell suspension was mixed with 100 µL of various concentrations of the test compounds in a 96-well plate.

  • Controls: A positive control (100% hemolysis) was prepared by adding Triton X-100 to the red blood cell suspension, and a negative control (0% hemolysis) consisted of red blood cells in PBS alone.

  • Incubation: The plates were incubated at 37°C for 1 hour.

  • Measurement: After incubation, the plates were centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Logical Workflow for Analog Development

The development of improved FR901379 analogs followed a logical and iterative process, as depicted in the workflow diagram below.

Analog_Development_Workflow Start Start: Identify FR901379 (Potent but Hemolytic) Hypothesis Hypothesis: Modify Acyl Side Chain to Modulate Activity and Toxicity Start->Hypothesis Synthesis Synthesize Novel Acyl Analogs Hypothesis->Synthesis InVitro In Vitro Screening: - Antifungal MIC - Hemolytic Activity Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Optimization Lead Optimization: Balance Potency and Safety SAR->Optimization Optimization->Synthesis Iterative Refinement Micafungin Discovery of Micafungin: Optimal Profile Optimization->Micafungin

Figure 2. Workflow for the development of FR901379 analogs.

References

A Comparative Guide to the Pharmacokinetics of FR901379 and its Clinically-Relevant Derivative, Micafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the natural product FR901379 and its semi-synthetic derivative, the antifungal drug micafungin (B1204384). While direct comparative pharmacokinetic data for FR901379 is limited in publicly available literature, this document outlines the structural relationship between the two compounds and presents comprehensive pharmacokinetic data for micafungin, supported by experimental methodologies.

From Natural Product to Potent Antifungal: The Genesis of Micafungin

Micafungin, a member of the echinocandin class of antifungal agents, is a semi-synthetic lipopeptide derived from FR901379.[1][2] FR901379 is a natural product fermented by the filamentous fungus Coleophoma empetri.[2] The development of micafungin from FR901379 involves the enzymatic deacylation of the natural precursor, followed by the introduction of an optimized N-acylated side chain.[1] This structural modification is crucial as it has been shown to reduce the hemolytic activity observed with FR901379 while preserving its potent antifungal properties.[1]

A key structural feature retained from FR901379 is the presence of a sulfate (B86663) group, which imparts excellent water solubility to micafungin.[1][2] This high water solubility is a significant factor that contributes to the favorable pharmacological efficacy and pharmacokinetic profile of micafungin.[2]

Comparative Pharmacokinetics: A Focus on Micafungin

Due to its status as a precursor, detailed pharmacokinetic studies on FR901379 are not widely available in the public domain. Therefore, this guide will focus on the well-documented pharmacokinetics of the clinically approved drug, micafungin.

Quantitative Pharmacokinetic Data for Micafungin

The following tables summarize the key pharmacokinetic parameters of micafungin from various studies conducted in different populations.

Table 1: Pharmacokinetic Parameters of Micafungin in Healthy Adults

ParameterValueReference
Dose 100 mg (single IV infusion)[3][4]
AUC (Area Under the Curve) 133 mg·h/L[3][4]
Cmax (Maximum Concentration) Dose-proportional[3][4]
t1/2 (Half-life) ~15 hours[5]
CL (Clearance) 10.4 mL/h/kg[3][4]
Vd (Volume of Distribution) 0.2 L/kg[3][4]

Table 2: Pharmacokinetic Parameters of Micafungin in Pediatric Patients

PopulationDoseCL (Clearance)Reference
Premature Neonates 4-10 mg/kg40-80 mL/h/kg[3][4]
Children >4 months 2-4 mg/kg20 mL/h/kg[3][4]
Febrile Neutropenic (2-8 years) 0.5-4.0 mg/kg/day~1.35 times that of patients ≥9 years[6]

Table 3: Pharmacokinetic Parameters of Micafungin in Rabbits

DoseCmax (µg/mL)AUC0-24h (µg·h/mL)Vdss (L/kg)t1/2 (h)Reference
0.5 mg/kg 7.625.660.2962.97
1 mg/kg ----
2 mg/kg 16.821.790.3433.20

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. Below are representative methodologies for the key experiments cited.

Protocol 1: Pharmacokinetics of Micafungin in Healthy Rabbits
  • Subjects: Healthy rabbits.

  • Drug Administration: Intravenous administration of micafungin at doses of 0.5, 1, and 2 mg/kg of body weight once daily for a total of 8 days.

  • Sampling: Serial plasma samples were collected on day 1 and day 7. Tissue samples were obtained 30 minutes after the eighth dose.

  • Analysis: Drug concentrations in plasma and tissue were determined using validated high-performance liquid chromatographic (HPLC) methods.

  • Data Analysis: Plasma drug concentration data were fitted to a two-compartment pharmacokinetic model, and pharmacokinetic parameters were estimated using weighted nonlinear least-squares regression analysis.

Protocol 2: Pharmacokinetics of Micafungin in Febrile Neutropenic Pediatric Patients
  • Subjects: 77 febrile neutropenic pediatric patients.

  • Drug Administration: Intravenous administration of micafungin at doses ranging from 0.5 to 4.0 mg/kg/day.[6]

  • Study Design: Multicenter study to determine safety, tolerability, and plasma pharmacokinetics.[6]

  • Analysis: Pharmacokinetic profiles were assessed to determine dose linearity.

  • Key Findings: Micafungin displayed linear pharmacokinetics over the tested dosage range, with an inverse relationship observed between age and clearance.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_sampling Sampling cluster_analysis Analytical Phase cluster_modeling Data Analysis & Modeling animal_model Animal Model Selection (e.g., Rabbits, Rats) dose_prep Dose Preparation (IV Bolus or Infusion) animal_model->dose_prep admin Drug Administration dose_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling Time Points tissue_sampling Tissue Collection (Terminal Studies) admin->tissue_sampling Endpoint sample_prep Sample Preparation (e.g., Plasma Separation) blood_sampling->sample_prep tissue_sampling->sample_prep hplc HPLC/LC-MS Analysis sample_prep->hplc pk_params Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) hplc->pk_params Concentration-Time Data compartmental_model Compartmental Modeling pk_params->compartmental_model

A typical workflow for a preclinical pharmacokinetic study.

Conclusion

Micafungin's pharmacokinetic profile is characterized by dose-proportional exposure, a moderate half-life, and predictable clearance, making it a valuable agent in the treatment of invasive fungal infections. Its development from the natural product FR901379 highlights a successful drug discovery strategy where a precursor molecule's favorable properties, such as high water solubility, are retained and enhanced while mitigating undesirable effects like hemolytic activity. While a direct quantitative pharmacokinetic comparison with FR901379 is not feasible based on current literature, the extensive data available for micafungin provides a solid foundation for its clinical use and for future research in the development of novel antifungal agents.

References

Assessing the Clinical Potential of Spliceosome-Modulating Compounds Derived from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The spliceosome, the cellular machinery responsible for intron removal from pre-mRNA, has emerged as a compelling target in oncology. Dysregulation of splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms. This has spurred the development of small molecules that modulate spliceosome activity, with compounds derived from the natural product FR901464 showing particular promise. This guide provides a comparative analysis of these FR901464-based compounds and other emerging spliceosome inhibitors, offering a data-driven assessment of their clinical potential.

Mechanism of Action: Targeting the SF3b Complex

FR901464 and its derivatives, such as Spliceostatin A, along with other natural products like Pladienolide B, exert their anti-tumor effects by binding to the Splicing Factor 3b (SF3b) subcomplex within the U2 snRNP of the spliceosome.[1][2] This interaction stalls spliceosome assembly at the A complex, preventing the catalytic steps of splicing and leading to an accumulation of unspliced pre-mRNA.[3][4] The consequence for cancer cells is a global disruption of gene expression, inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[5]

A key therapeutic hypothesis is that cancer cells with mutations in spliceosome components, such as SF3B1 and SRSF2, are particularly vulnerable to these inhibitors.[6][7] This concept of synthetic lethality is a driving force behind the clinical development of SF3b modulators.

Preclinical Efficacy: A Comparative Overview

The following table summarizes the in vitro cytotoxic activity (IC50) of prominent SF3b inhibitors across a range of cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.

CompoundCancer Cell LineIC50 (nM)Reference
FR901464 Multiple Human Cancer Cell Lines0.6 - 3.4[8]
Spliceostatin A Jurkat (T-cell leukemia)~10[9]
Chronic Lymphocytic Leukemia (CLL) cells2.5 - 20 (induces apoptosis)[9]
Pladienolide B Gastric Cancer Cell Lines (6 lines)0.6 - 4.0[10]
Primary Gastric Cancer Cells (12 patients)4.9 ± 4.7[10]
Leukemia & Lymphoma Cell Lines5.1 - 73.1[11]
H3B-8800 SKOV3 (Ovarian Cancer)1.56[7]
E7107 Human Tumor Cell Lines (8 lines)1.0 - 20[12]

Clinical Development and Performance

Several SF3b inhibitors have advanced to clinical trials, providing valuable insights into their safety and efficacy in patients.

CompoundPhaseCancers StudiedKey FindingsAdverse EventsReference
E7107 (Pladienolide B derivative) Phase IAdvanced Solid TumorsMTD: 4.3 mg/m². Best response: Stable disease in 8/26 patients. Study discontinued.Nausea, vomiting, diarrhea, vision loss (2 patients).[8]
Phase IAdvanced Solid TumorsMTD: 4.0 mg/m². One confirmed partial response after drug discontinuation.Diarrhea, nausea, vomiting, abdominal cramps, reversible grade 4 blurred vision (1 patient).[12]
H3B-8800 Phase IMDS, AML, CMMLNo complete or partial responses. RBC transfusion independence (>56 days) in 9/62 transfusion-dependent patients.Diarrhea, nausea, fatigue, vomiting.[13][14]
Phase I ExpansionLower-risk MDS with SF3B1 mutationsLow RBC transfusion independence rate.Diarrhea, atrial fibrillation.[15]

The clinical data to date highlight both the promise and the challenges of targeting the spliceosome. While objective responses have been limited in early trials, signs of clinical activity, such as transfusion independence in MDS patients, are encouraging.[13][14] However, on-target toxicities, as observed with the visual disturbances in E7107 trials, underscore the need for a therapeutic window.[8][12]

Alternative Spliceosome-Targeting Strategies

Beyond direct SF3b inhibitors, other approaches to modulate splicing are under investigation, offering alternative or complementary therapeutic strategies.

TargetInhibitor ClassExample Compound(s)Mechanism of ActionPreclinical/Clinical HighlightsReference
SRPK (Serine/Arginine Protein Kinase) Small Molecule InhibitorsSPHINX31, SRPIN340Inhibit phosphorylation of SR proteins, altering splice site selection.SPHINX31 IC50 for SRPK1 is 5.9 nM. Reduces tumor growth in xenograft models.[16][17]
CLK (CDC-like Kinase) Small Molecule InhibitorsT-025Inhibits CLK family kinases, leading to exon skipping.T-025 shows anti-tumor efficacy in MYC-driven breast cancer models. IC50s of 30-300 nM in various cancer cell lines.[13][18][19]

These alternative approaches demonstrate the breadth of possibilities for therapeutically targeting the splicing machinery.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the evaluation of novel spliceosome-modulating compounds.

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of a compound on the splicing reaction in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • Splicing buffer components (ATP, MgCl₂, etc.)

  • Test compound and vehicle control (e.g., DMSO)

  • Proteinase K

  • Phenol:chloroform

  • Ethanol

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer components, and either the test compound or vehicle.

  • Initiate the reaction by adding the 32P-labeled pre-mRNA substrate.

  • Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

  • Stop the reactions by adding proteinase K and incubating to digest proteins.

  • Extract the RNA using phenol:chloroform and precipitate with ethanol.

  • Resuspend the RNA and analyze the splicing products (pre-mRNA, mRNA, lariat (B8276320) intermediate) by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the bands to determine the extent of splicing inhibition.[20][21]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • Test compound and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[22][23]

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • Complete culture medium

  • Test compound and vehicle control

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compound or vehicle for a specified time.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[11][14][24]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

Spliceosome_Inhibition cluster_pre_mRNA pre-mRNA cluster_spliceosome Spliceosome Assembly Exon1 Exon1 Intron Intron Exon2 Exon2 E_complex E Complex (U1 snRNP binding) A_complex A Complex (U2 snRNP recruitment) E_complex->A_complex B_complex B Complex (tri-snRNP binding) A_complex->B_complex Blocked_Splicing Splicing Inhibited A_complex->Blocked_Splicing C_complex Catalytic Complex B_complex->C_complex Spliced_mRNA Mature mRNA C_complex->Spliced_mRNA Splicing Intron_lariat Intron Lariat C_complex->Intron_lariat SF3b_Inhibitor FR901464-based Compound SF3b_Inhibitor->A_complex Binds to SF3b, stalls assembly

Figure 1: Mechanism of action of FR901464-based SF3b inhibitors on spliceosome assembly.

Preclinical_Workflow Compound_Synthesis Compound Synthesis & Analog Generation In_Vitro_Splicing In Vitro Splicing Assay (Direct Target Engagement) Compound_Synthesis->In_Vitro_Splicing Cell_Viability Cell Viability Assays (MTT) (Determine IC50) Compound_Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase-Glo) (Mechanism of Cell Death) Cell_Viability->Apoptosis_Assay In_Vivo_Xenograft In Vivo Xenograft Studies (Efficacy and Tolerability) Apoptosis_Assay->In_Vivo_Xenograft PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Studies IND_Enabling IND-Enabling Toxicology PK_PD_Studies->IND_Enabling Clinical_Trials Phase I Clinical Trials IND_Enabling->Clinical_Trials

Figure 2: A representative preclinical to clinical workflow for a novel spliceosome inhibitor.

Conclusion

Compounds based on the FR901464 scaffold and other spliceosome modulators represent a promising new frontier in cancer therapy. Their unique mechanism of action, particularly their enhanced activity in spliceosome-mutant cancers, provides a strong rationale for their continued development. While early clinical results have been met with challenges, the field is rapidly evolving with the development of new analogs and a deeper understanding of the underlying biology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these novel therapeutics from the laboratory to the clinic.

References

FR901379: A Potent Antifungal Reference Standard for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable reference standard is paramount in the quest for novel antifungal agents. FR901379, a naturally occurring echinocandin, serves as a critical benchmark in this endeavor. This guide provides a comprehensive comparison of FR901379 with other key antifungal agents, supported by experimental data and detailed protocols to aid in your research.

FR901379 is a lipopeptide antifungal agent that belongs to the echinocandin class, known for its potent activity against a broad spectrum of fungal pathogens.[1] It is the natural precursor to the semi-synthetic echinocandin, micafungin (B1204384).[2] The unique mechanism of action of FR901379 and other echinocandins lies in the non-competitive inhibition of β-1,3-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][3] This targeted approach offers a significant advantage over other antifungal classes, such as azoles and polyenes, by minimizing off-target effects and associated toxicities in mammalian cells, which lack a cell wall.

Comparative Antifungal Activity

The in vitro efficacy of FR901379 has been evaluated against key fungal pathogens, demonstrating its potent antifungal properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of FR901379 in comparison to other widely used antifungal reference standards.

Table 1: Comparative In Vitro Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
FR901379 0.008 - 0.0150.0080.015
Micafungin≤0.015 - 0.03≤0.0150.03
Caspofungin0.015 - 0.50.030.06
Anidulafungin0.015 - 0.060.030.03
Amphotericin B0.12 - 10.51
Fluconazole0.12 - 20.250.5

Note: MIC values for comparator agents are compiled from multiple sources for reference and may vary based on specific strains and testing conditions.

Table 2: Comparative In Vitro Activity against Aspergillus fumigatus

Antifungal AgentMEC Range (µg/mL)
FR901379 0.015 - 0.03
Micafungin0.008 - 0.03
Caspofungin0.015 - 0.06
Anidulafungin0.008 - 0.03
Amphotericin B0.25 - 1
Voriconazole0.12 - 0.5

Note: For filamentous fungi like Aspergillus, Minimum Effective Concentration (MEC) is often used, representing the lowest concentration that leads to the growth of abnormal, branched hyphae.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

FR901379 exerts its antifungal effect by disrupting the integrity of the fungal cell wall. This is achieved through the specific inhibition of the β-1,3-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long β-1,3-D-glucan chains, a major structural component of the fungal cell wall. By blocking this crucial step, FR901379 leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

G cluster_membrane Fungal Cell Membrane UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-1,3-D-Glucan Chain Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall Fungal Cell Wall Synthesis Glucan_Chain->Cell_Wall Incorporation FR901379 FR901379 FR901379->Glucan_Synthase Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1. Mechanism of action of FR901379.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antifungal research. Below are detailed methodologies for key assays used to evaluate the efficacy of antifungal compounds like FR901379.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/EUCAST EDef 7.1)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.

1. Inoculum Preparation:

  • From a 24-hour-old culture on Sabouraud Dextrose Agar, select several colonies.

  • Suspend the colonies in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Prepare the final inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of FR901379 and other comparator drugs in a suitable solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations.

3. Microtiter Plate Inoculation:

  • Add 100 µL of each antifungal dilution to the wells of a new 96-well microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a drug-free well (growth control) and an uninoculated well (sterility control).

4. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Antifungal Prepare Antifungal Dilutions Antifungal->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC (Visual or Spectrophotometric) Incubate->Read

Figure 2. Antifungal susceptibility testing workflow.

β-1,3-D-Glucan Synthase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the target enzyme.

1. Enzyme Preparation:

  • Prepare a crude enzyme extract containing β-1,3-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans). This is typically done by mechanical disruption of fungal cells followed by centrifugation to isolate the membrane fraction.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer containing activators (e.g., GTPγS, rosuvastatin) and the substrate, UDP-glucose.

  • Add varying concentrations of the test compound (FR901379) or a control.

3. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the synthesis of β-1,3-D-glucan.

4. Product Detection:

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • The resulting glucan product can be quantified using various methods, including:

    • Radiolabeling: Using [¹⁴C]UDP-glucose and measuring the incorporation of radioactivity into the glucan polymer.

    • Fluorescence: Using a fluorescent dye, such as aniline (B41778) blue, that specifically binds to β-1,3-D-glucan, and measuring the fluorescence intensity.

5. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion

FR901379 stands as a robust and reliable reference standard in the field of antifungal research. Its well-defined mechanism of action, potent in vitro activity, and its role as a precursor to a clinically successful antifungal make it an invaluable tool for the discovery and development of new therapies to combat invasive fungal infections. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate FR901379 into their antifungal screening and characterization workflows.

References

Evaluating the Synergistic Potential of FR901379 with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. Combination therapy, which involves the simultaneous use of multiple antifungal agents with different mechanisms of action, represents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive evaluation of the synergistic effects of FR901379, a naturally occurring echinocandin and the precursor to the clinically important antifungal micafungin (B1204384), with other major classes of antifungal drugs. Due to the limited availability of combination studies on FR901379 itself, this guide incorporates data from studies on micafungin as a close structural and functional analogue.

Mechanism of Action: A Foundation for Synergy

FR901379, like other echinocandins, exerts its antifungal activity by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death. This unique mechanism of action provides a strong rationale for combining FR901379 with antifungals that target different cellular pathways, such as the cell membrane (polyenes and azoles).

Quantitative Analysis of Synergistic Interactions

The synergistic, additive, indifferent, or antagonistic effects of combining FR901379 (represented by micafungin) with other antifungals have been evaluated in numerous in vitro studies. The primary method for quantifying these interactions is the checkerboard microdilution assay, which allows for the calculation of the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, while values between 0.5 and 4.0 suggest an additive or indifferent effect, and a value > 4.0 indicates antagonism.

FR901379 (as Micafungin) in Combination with Azoles (Voriconazole and Fluconazole)

The combination of micafungin with azoles has shown promising results, particularly against Aspergillus and Candida species. Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The simultaneous disruption of both the cell wall and cell membrane can lead to enhanced antifungal activity.

Fungal SpeciesAntifungal CombinationFICI RangeInterpretationReference
Aspergillus fumigatusMicafungin + Voriconazole (B182144)0.15 - 2.0Synergy to Indifference[1]
Aspergillus terreusMicafungin + VoriconazoleNot explicitly FICI, but 4-fold decrease in EC90 of VoriconazoleSynergy[2][3]
Candida glabrataMicafungin + VoriconazoleNot explicitly FICI, but 63% of isolates showed synergistic activitySynergy[4]
Candida auris (multidrug-resistant)Micafungin + Voriconazole0.15 - 0.5Synergy[5]
Candida spp.Micafungin + Fluconazole (B54011)0.62 - 1.5 (mostly indifferent)Indifference[4][5]
Blastoschizomyces capitatusMicafungin + FluconazoleSynergistic (FICI ≤ 0.5)Synergy[6][7]
FR901379 (as Micafungin) in Combination with Polyenes (Amphotericin B)

Amphotericin B, a polyene antifungal, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. The combination of an echinocandin and a polyene targets two distinct and essential fungal structures.

Fungal SpeciesAntifungal CombinationFICI Range/OutcomeInterpretationReference
Aspergillus fumigatus (in vivo)Micafungin + Amphotericin BImproved survival and reduced fungal burden compared to monotherapySynergy[8][9]
Penicillium marneffeiMicafungin + Amphotericin B50% of isolates had synergistic interactionSynergy[10][11]
Cryptococcus spp.Micafungin + Amphotericin BSynergy was most frequent with this combinationSynergy[12]
Candida auris (in vivo)Micafungin + Amphotericin BLeast effective combination in this modelNo Synergy[13]

Experimental Protocols

Standardized in vitro methods are crucial for the reliable evaluation of antifungal synergy. The following are detailed protocols for the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[14][15][16]

1. Preparation of Materials:

  • Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for a duration sufficient for sporulation (for molds) or colony formation (for yeasts). Harvest conidia or yeast cells and adjust the suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Antifungal Stock Solutions: Prepare stock solutions of FR901379 and the second antifungal agent in an appropriate solvent (e.g., water or DMSO) at a concentration that is a multiple of the highest concentration to be tested.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Assay Setup:

  • Dispense 50 µL of RPMI 1640 medium into all wells of the 96-well plate, except for the first column and row.

  • In the first column, add 100 µL of the highest concentration of FR901379.

  • Perform serial two-fold dilutions of FR901379 by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10.

  • Similarly, add the second antifungal agent in decreasing concentrations down the rows (from row A to row G).

  • This creates a matrix of wells with various combinations of the two drugs. Include a drug-free well for a growth control and a medium-only well for a sterility control.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

4. Reading Results and FICI Calculation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that shows complete or near-complete inhibition of visual growth.

  • Calculate the FICI for each well showing inhibition using the following formula: FICI = (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone)

  • The lowest FICI value obtained is reported as the result of the interaction.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal effect over time and can confirm synergistic interactions observed in checkerboard assays.[17][18][19][20]

1. Preparation:

  • Prepare a standardized fungal inoculum (approximately 1-5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Prepare antifungal solutions at concentrations corresponding to their MICs and multiples of their MICs.

2. Experimental Setup:

  • Set up culture tubes containing the fungal inoculum and the antifungal agents alone and in combination at the desired concentrations. Include a drug-free growth control.

  • Incubate the tubes at 35°C with agitation.

3. Sampling and Viable Cell Counts:

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the samples in sterile saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies to determine the CFU/mL.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each treatment group.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualizing Synergistic Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Synergy_Mechanism cluster_FR901379 FR901379 (Echinocandin) cluster_Azole Azole Antifungal cluster_FungalCell Fungal Cell FR901379 FR901379 GlucanSynthase β-1,3-D-Glucan Synthase FR901379->GlucanSynthase Inhibits CellWall Cell Wall (β-1,3-D-Glucan) GlucanSynthase->CellWall Synthesizes Azole Azole LanosterolDemethylase Lanosterol 14-α- Demethylase Azole->LanosterolDemethylase Inhibits CellMembrane Cell Membrane (Ergosterol) LanosterolDemethylase->CellMembrane Synthesizes Ergosterol for FungalCellDeath Fungal Cell Death CellWall->FungalCellDeath Disruption leads to CellMembrane->FungalCellDeath Disruption leads to

Caption: Synergistic mechanism of FR901379 and Azoles.

Checkerboard_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_drugs Prepare Serial Dilutions of Antifungals start->prep_drugs setup_plate Set up 96-Well Plate (Checkerboard) prep_inoculum->setup_plate prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate Plate (24-72h at 35°C) inoculate->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret end End interpret->end

References

Safety Operating Guide

Personal protective equipment for handling FR 901379

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for FR901379

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of FR901379, a precursor to the antifungal agent micafungin (B1204384).[1][2] Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. Given the absence of a specific Safety Data Sheet (SDS) for FR901379, the following recommendations are based on guidelines for handling cytotoxic and other hazardous pharmaceutical compounds.

Hazard Communication

While specific toxicological data for FR901379 is limited, it is prudent to handle it as a potentially hazardous compound. The related end-product, micafungin, is noted to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate precautions must be taken to minimize exposure.

Hazard Classification (Inferred)DescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing. Wash contaminated skin thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to potentially hazardous compounds like FR901379. The following table outlines the minimum PPE requirements for various laboratory activities.

ScenarioRequired Personal Protective Equipment
Receiving and Unpacking - Gloves: 2 pairs of chemotherapy-tested gloves (ASTM D6978).[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6] - Respiratory Protection: An elastomeric half-mask with a multi-gas cartridge and P100-filter should be available if the container integrity is compromised.[4]
Weighing and Aliquoting (Powder Form) - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, back-closing, low-permeability gown with tight-fitting cuffs.[5][7] - Eye Protection: Goggles or a face shield.[5] - Respiratory Protection: A fit-tested N95 respirator is required.[4] This activity must be performed in a containment primary engineering control (C-PEC), such as a powder containment hood.
Routine Handling (Solutions) - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6]
Spill Cleanup - Gloves: 2 pairs of chemotherapy-tested gloves.[7] - Gown: Impervious disposable gown.[7] - Eye Protection: Chemical splash goggles.[7] - Respiratory Protection: Fit-tested N95 respirator or higher.[8] - Shoe Covers: 2 pairs of disposable shoe covers.[4]
Waste Disposal - Gloves: 2 pairs of chemotherapy-tested gloves.[4] - Gown: Disposable, low-permeability gown.[5] - Eye Protection: Safety glasses with side shields.[6]

Operational and Disposal Plans

Engineering Controls and Safe Handling Protocols

Objective: To minimize exposure through proper handling techniques and engineering controls.

Methodology:

  • Designated Area: All work with FR901379 should be conducted in a designated area, clearly marked with warning signs.

  • Ventilation: Weighing and aliquoting of powdered FR901379 must be performed in a certified powder containment hood or a Class I Biological Safety Cabinet to prevent inhalation of airborne particles.

  • Surface Protection: Work surfaces should be covered with disposable, plastic-backed absorbent pads. These should be discarded as hazardous waste after use or in the event of a spill.

  • Hand Hygiene: Hands must be washed thoroughly with soap and water before donning and after doffing PPE.[9]

Spill Cleanup Protocols

Objective: To safely and effectively decontaminate an area following a spill of FR901379.

Small Spill (<5 mL or 5 g):

  • Secure the Area: Alert others and restrict access to the spill area.[7]

  • Don PPE: Wear a gown, double gloves, and eye protection.[7]

  • Containment:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.[8]

    • Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.[7]

  • Cleanup: Place all contaminated materials into a designated cytotoxic waste bag.[7]

  • Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[7]

  • Disposal: Dispose of all waste and contaminated PPE in a cytotoxic waste container.

Large Spill (>5 mL or 5 g):

  • Evacuate: Evacuate the immediate area and prevent re-entry.

  • Alert: Notify the institutional safety officer.

  • PPE: Don a full set of spill cleanup PPE, including a respirator.[8]

  • Containment: Limit the spread by covering the spill with absorbent sheets or spill-control pads.[7]

  • Cleanup: Follow the procedure for a small spill, using a scoop for broken glass if necessary.

  • Decontamination: Thoroughly clean all contaminated surfaces twice with a detergent solution and then with 70% isopropyl alcohol.[7]

  • Reporting: Complete an incident report as per institutional policy.[8]

Waste Disposal Plan

Objective: To ensure the safe and compliant disposal of all FR901379-contaminated waste.

Methodology:

  • Segregation: All items that come into contact with FR901379, including gloves, gowns, absorbent pads, and labware, must be considered hazardous waste.[10]

  • Containers:

    • Sharps: Needles and other sharp objects must be placed in a puncture-resistant, labeled cytotoxic sharps container.

    • Solid Waste: All other contaminated solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste container with a purple lid.[11]

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[12]

  • Disposal: All FR901379 waste must be disposed of through a licensed hazardous waste contractor, following all local and national regulations.[13]

Workflow for Safe Handling and Disposal of FR901379

FR901379_Workflow start Start: Receive FR901379 unpack Unpack in Designated Area (Don Receiving PPE) start->unpack storage Store in Secure, Labeled Location unpack->storage weigh Weigh/Aliquot in Containment Hood (Don Full PPE) storage->weigh experiment Perform Experiment (Don Routine Handling PPE) weigh->experiment spill Spill Occurs experiment->spill waste_gen Generate Waste (PPE, Labware, etc.) experiment->waste_gen spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_gen waste_seg Segregate Waste (Sharps, Solid, Liquid) waste_gen->waste_seg waste_disposal Dispose via Licensed Hazardous Waste Contractor waste_seg->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of FR901379.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.